Product packaging for N-Methylnicotinium(Cat. No.:CAS No. 24554-05-0)

N-Methylnicotinium

Cat. No.: B1205839
CAS No.: 24554-05-0
M. Wt: 177.27 g/mol
InChI Key: HIOROZIUERMMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylnicotinium is an organic compound belonging to the class of pyrrolidinylpyridines, which feature a pyridine ring linked to a pyrrolidine ring . It is a nicotinic alkaloid that has been identified in certain food sources, such as Anatidae birds, chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) . Its presence in these organisms suggests its potential as a biomarker for dietary exposure, though this application requires further investigation . A literature review indicates that very few scientific articles have been published specifically on this compound, highlighting its status as a compound requiring further study . As a quaternary ammonium compound, its properties may be of interest in various biochemical and pharmacological research contexts. Researchers can utilize this high-purity compound as a reference standard or for investigating the biological roles and metabolic pathways of nicotinic alkaloids. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N2+ B1205839 N-Methylnicotinium CAS No. 24554-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24554-05-0

Molecular Formula

C11H17N2+

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium

InChI

InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1

InChI Key

HIOROZIUERMMRQ-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=C[N+](=CC=C2)C

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C

Other CAS No.

24554-05-0

physical_description

Solid

Synonyms

N-methylnicotinium
N-methylnicotinium acetate
N-methylnicotinium acetate, (R)-isomer
N-methylnicotinium acetate, (S)-isomer
N-methylnicotinium bromide
N-methylnicotinium ion
N-methylnicotinium, (iodide(S))-isomer, 3H-labeled
N-methylnicotinium, (R)-isomer
N-methylnicotinium, (S)-isomer
N-methylnicotinium, bromide(S)-isomer
N-methylnicotinium, iodide(R)-isomer
N-methylnicotinium, iodide(S)-isomer
nicotine isomethiodide

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Chemical Structure of N-Methylnicotinium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium compound, is a significant metabolite of nicotine and a subject of interest in neuropharmacology and toxicology. This technical guide provides a comprehensive overview of the elucidation of its chemical structure, drawing upon data from spectroscopic analysis and synthetic methodologies. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in the field.

Chemical Identity and Structure

This compound is the product of N-methylation of the pyridine nitrogen of nicotine. Its chemical identity is well-established, and its structure has been confirmed through various analytical techniques.

IdentifierValueSource
IUPAC Name 1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium[1]
Synonyms This compound ion, Nicotine isomethiodide, Nicotine isomethonium ion[1][2]
Molecular Formula C₁₁H₁₇N₂⁺[1]
Molecular Weight (Cation) 177.27 g/mol [1]
Canonical SMILES C[N+]1=CC=CC(=C1)C2CCCN2C[1]
InChI Key HIOROZIUERMMRQ-UHFFFAOYSA-N[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Chemical Shifts for this compound Cation

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Pyridinium-N-CH₃4.3sSinglet, characteristic of the methyl group on the positively charged nitrogen.[3]
C2'-H3.8 - 4.0mMultiplet, proton on the chiral center of the pyrrolidine ring.[3]
Pyrrolidine-N-CH₃~2.5sSinglet, methyl group on the pyrrolidine nitrogen.[3]
Aromatic Protons7.5 - 9.0mMultiplets, protons on the pyridinium ring, shifted downfield due to the positive charge.
Pyrrolidine Ring Protons1.8 - 3.5mMultiplets, remaining protons on the pyrrolidine ring.

Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound Cation

CarbonPredicted Chemical Shift (ppm)
Pyridinium-N-CH₃~48
C2'~68
C6'~57
C5~145
C3~142
C6~141
C2~140
C4~127
Pyrrolidine-N-CH₃~40
C5'~35
C4'~23

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification, particularly in biological matrices.

Table 2.3: Predicted Mass Spectrometry Fragmentation of this compound Cation

m/zProposed FragmentNotes
177.139[M]⁺Molecular ion (monoisotopic mass).[3]
160.1[M - CH₄]⁺Loss of a methyl group and a hydrogen atom.[3]
130.0[C₈H₈N]⁺Fragmentation involving the cleavage of the pyrrolidine ring.[3]

Experimental Protocols

Synthesis of this compound Iodide

This compound iodide is typically synthesized by the direct N-methylation of nicotine using methyl iodide.[3]

Protocol:

  • Reagents and Materials:

    • (S)-Nicotine

    • Methyl iodide (CH₃I)

    • Anhydrous acetonitrile or ethanol

    • Round-bottom flask with a reflux condenser

    • Stirring apparatus

    • Heating mantle

    • Ethanol and water for recrystallization

    • Rotary evaporator

  • Procedure: a. Dissolve (S)-nicotine in a minimal amount of anhydrous acetonitrile or ethanol in a round-bottom flask. b. Add a stoichiometric equivalent of methyl iodide to the solution. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood. c. Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, a precipitate of this compound iodide may form. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization. e. Collect the crude product by filtration. f. Purify the crude product by recrystallization from an ethanol/water mixture.[3]

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound iodide using NMR spectroscopy, mass spectrometry, and melting point determination.

G Nicotine Nicotine Reaction N-Methylation Reaction Nicotine->Reaction MethylIodide Methyl Iodide (CH3I) MethylIodide->Reaction Solvent Acetonitrile or Ethanol Solvent->Reaction N_Methylnicotinium_Iodide This compound Iodide Reaction->N_Methylnicotinium_Iodide Purification Recrystallization N_Methylnicotinium_Iodide->Purification Pure_Product Pure this compound Iodide Purification->Pure_Product

Caption: Synthetic workflow for this compound iodide.

HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound.

Protocol:

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A mixture of acetonitrile and water, with potential additives like a buffer or an ion-pairing agent to improve peak shape and retention. A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Procedure: a. Prepare a standard solution of this compound iodide of known concentration in the mobile phase. b. Prepare the sample for analysis by dissolving it in the mobile phase. c. Set the HPLC conditions:

    • Flow rate: 1.0 mL/min
    • Injection volume: 10-20 µL
    • UV detection wavelength: ~260 nm d. Inject the standard and sample solutions and record the chromatograms. e. Identify the this compound peak by comparing the retention time with the standard. The concentration can be quantified by comparing the peak area with a calibration curve.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC System Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (~260 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis.

Signaling Pathway Interactions

This compound, as a structural analog of nicotine, is known to interact with nicotinic acetylcholine receptors (nAChRs).

Studies on quaternary nitrogen analogs of nicotine suggest that this compound's interaction with the α4β2 nAChR subtype is diminished compared to nicotine, while its interaction with the α7 nAChR subtype is better tolerated.[4] The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx can trigger a cascade of downstream signaling events.

The binding of an agonist like this compound to the α7 nAChR is thought to induce a conformational change in the receptor, opening the ion channel. The subsequent increase in intracellular Ca²⁺ can activate various calcium-dependent enzymes and signaling pathways, including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK). These kinases can, in turn, phosphorylate a variety of downstream targets, leading to changes in gene expression and cellular function.

G N_Methylnicotinium This compound alpha7_nAChR α7 Nicotinic Acetylcholine Receptor N_Methylnicotinium->alpha7_nAChR Binds Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Activates PKC Protein Kinase C (PKC) Ca_influx->PKC Activates CaMK Calmodulin-dependent Protein Kinase (CaMK) Ca_influx->CaMK Activates Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates CaMK->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Targets->Cellular_Response

Caption: Postulated signaling pathway of this compound via α7 nAChR.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of synthetic organic chemistry and modern spectroscopic techniques. This guide provides a consolidated resource of its chemical properties, methods for its preparation and analysis, and insights into its biological interactions. The detailed protocols and data summaries are intended to facilitate further research into the pharmacology and toxicology of this important nicotine metabolite. Future work should focus on obtaining high-resolution experimental spectroscopic data and further elucidating the specific downstream signaling cascades it modulates.

References

An In-depth Technical Guide to the Discovery and History of N-Methylnicotinium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium metabolite of nicotine, has been a subject of scientific inquiry for decades. Its discovery elucidated a minor but significant non-oxidative pathway in nicotine metabolism. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its biological activity, and graphical representations of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development who are investigating the roles of nicotine and its metabolites.

Introduction

This compound is a quaternary ammonium compound formed by the methylation of the pyridine nitrogen of the nicotine molecule.[1][2] It is an endogenous metabolite of nicotine in humans and various animal species.[2][3][4] The formation of this compound represents a non-oxidative pathway of nicotine metabolism, contrasting with the major oxidative pathways that lead to metabolites like cotinine.[2] While it is considered a minor metabolite, its permanent positive charge and structural similarity to nicotine suggest potential pharmacological activity, particularly at nicotinic acetylcholine receptors (nAChRs).[3][5] This guide delves into the historical context of its discovery, presents key quantitative data regarding its biological interactions, and provides detailed methodologies for its study.

History and Discovery

The N-methylation pathway of nicotine metabolism was first reported in the 1960s in studies involving the administration of (S)-nicotine to dogs.[4] Later, the presence of the this compound ion was confirmed in the urine of smokers.[3] These early discoveries established N-methylation as a bona fide, albeit minor, metabolic route for nicotine in mammals. Subsequent research focused on its synthesis, analytical detection, and potential neurochemical activity.

Key Milestones:

  • 1960s: First report of the N-methylation pathway of nicotine in dogs.[4]

  • 1987: Confirmation of the this compound ion in the urine of human smokers.[3]

  • 1980s-Present: Ongoing research into the synthesis, pharmacology, and analytical detection of this compound and its derivatives.[6][7]

Quantitative Data

The biological activity of this compound and its analogs has been investigated, primarily focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). The following tables summarize key quantitative data. It is important to note that much of the detailed receptor binding and functional data comes from studies on 1'-methylnicotinium iodide, a closely related isomer where the pyrrolidinium nitrogen is methylated. This data is presented as a strong proxy for the activity of this compound, where the pyridine nitrogen is methylated.

Table 1: Binding Affinities of 1'-Methylnicotinium Iodide for nAChR Subtypes

CompoundReceptor SubtypeKi (nM)RadioligandSource
1'-Methylnicotinium iodideα71.7[3H]Epibatidine[2]
1'-Methylnicotinium iodideα4β210[3H]Epibatidine[2]

Table 2: Functional Activity of 1'-Methylnicotinium Iodide at nAChR Subtypes

CompoundReceptor SubtypeEC50 (µM)Imax (% of Acetylcholine)Source
1'-Methylnicotinium iodideα71750[6]
1'-Methylnicotinium iodideα4β2450[6]

Table 3: Pharmacokinetic Parameters of Nicotine (for reference)

ParameterValueSpeciesSource
Total Clearance~1300 mL/minHuman[3]
Volume of Distribution~2.6 L/kgHuman[2][3]
Plasma Protein Binding<5%Human[2][3]

Note: Specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature. The data for nicotine is provided for comparative context.

Experimental Protocols

Synthesis of this compound Iodide

This protocol describes the synthesis of this compound iodide via the N-methylation of nicotine.

Materials:

  • (S)-Nicotine

  • Methyl iodide (CH3I)

  • Dichloromethane (CH2Cl2) or Acetonitrile

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve (S)-nicotine in dichloromethane or acetonitrile in a round-bottom flask.

  • Add a stoichiometric equivalent of methyl iodide to the solution.

  • The reaction is exothermic and can be stirred at room temperature (25°C) for 1-2 hours.[8] Alternatively, the mixture can be heated under reflux to promote the reaction.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of this compound iodide and N'-methylnicotinium iodide.

  • Purify the crude product by recrystallization from an ethanol-water mixture (e.g., 3:1 v/v) to yield needle-like crystals of this compound iodide.[8]

Quantification of this compound in Biological Samples by HPLC

This protocol provides a general framework for the analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV or mass spectrometric detector

  • C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 20 mM phosphate buffer at pH 2.7 with 30 mM sodium perchlorate as a chaotropic agent)[9]

  • Acetonitrile for protein precipitation

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Sample Preparation (Plasma):

  • To a 100 µL plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)[9]

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 10:90 v/v)[9]

  • Flow Rate: 1.0 mL/min[10]

  • Injection Volume: 20 µL

  • Detection: UV at 260 nm[9]

  • Column Temperature: 35°C[10]

Quantification:

  • A calibration curve should be prepared using standards of known this compound iodide concentrations in the biological matrix of interest.

  • The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Signaling Pathways

Nicotine and its metabolites exert their biological effects primarily through interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Activation of these receptors can trigger various downstream signaling cascades. While research specifically on this compound is limited, studies on nicotine provide a strong model for its likely signaling mechanisms.

PI3K/Akt Signaling Pathway

Activation of nAChRs by nicotine has been shown to induce the phosphorylation and activation of Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

PI3K_Akt_Pathway N_Methylnicotinium This compound nAChR nAChR N_Methylnicotinium->nAChR PI3K PI3K nAChR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK-3, p70S6K) p_Akt->Downstream Phosphorylates Response Cell Survival & Proliferation Downstream->Response MAPK_ERK_Pathway N_Methylnicotinium This compound nAChR nAChR N_Methylnicotinium->nAChR Ras Ras nAChR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., Elk-1) p_ERK->Transcription_Factors Phosphorylates Response Gene Expression & Cell Proliferation Transcription_Factors->Response Calcium_Mobilization_Pathway N_Methylnicotinium This compound nAChR nAChR N_Methylnicotinium->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Intracellular_Ca ↑ [Ca²⁺]i Ca_influx->Intracellular_Ca Ca_dependent_enzymes Ca²⁺-Dependent Enzymes Intracellular_Ca->Ca_dependent_enzymes Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_dependent_enzymes->Cellular_Response

References

The In Vivo Biological Role of N-Methylnicotinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary amine metabolite of nicotine, has long been identified in biological systems, particularly in the context of tobacco exposure. While often considered a minor metabolite, emerging evidence suggests that this compound possesses a unique pharmacological profile that warrants closer investigation. This technical guide provides a comprehensive overview of the in vivo biological role of this compound, consolidating current knowledge on its metabolism, tissue distribution, and interactions with cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of nicotine metabolites and their potential as therapeutic targets or diagnostic markers.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in vivo, leading to a diverse array of metabolites. Among these is this compound, formed through the N-methylation of the pyridine ring of nicotine. This metabolic pathway is stereospecific, with R-(+)-nicotine being the preferred substrate for this transformation. Although present in smaller quantities compared to major metabolites like cotinine, this compound's permanent positive charge and structural similarity to nicotinic acetylcholine receptor (nAChR) agonists suggest a distinct biological activity profile. This guide will delve into the known aspects of this compound's in vivo behavior, from its formation and fate in the body to its effects at the cellular level.

Metabolism and Pharmacokinetics

Formation of this compound

This compound is a product of a non-oxidative pathway of nicotine metabolism.[1] The formation is a stereospecific process, with the R-(+)-enantiomer of nicotine being converted to R-(+)-N-methylnicotinium ion, while the S-(-)-enantiomer is not a substrate for this N-methylation.[2] This conversion is catalyzed by an S-adenosylmethionine-dependent N-methyltransferase.[3]

Further Metabolism

Once formed, this compound is subject to further biotransformation. It can be metabolized into N-methylcotininium ion and N-methylnornicotinium ion.[4][5] Additionally, R-(+)-N-methylnicotinium acetate can be converted to N-methyl-N'-oxonicotinium ion.[6] Isotopic labeling studies have indicated that the N-methyl group on the pyridine ring is stable and does not undergo demethylation, although some loss of the N'-methyl group from the pyrrolidine ring has been observed.[7]

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for this compound remains limited in the publicly available literature. The following table summarizes the known information regarding its distribution. Further studies are required to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Parameter Species Findings Citation
Tissue Distribution Guinea PigHighest concentrations of ¹⁴C-label from [¹⁴C-NCH₃]this compound were found in the adrenal gland and epididymis, followed by the gallbladder, bladder, kidney, spleen, and heart. No significant amounts were detected in the brain.[4][5]

In Vivo Distribution

Studies in guinea pigs using radiolabeled this compound have provided insights into its distribution in the body. The compound distributes to various peripheral tissues, with a notable absence of significant penetration into the brain.[4][5][8] This lack of central nervous system exposure is likely due to its quaternary ammonium structure, which hinders its ability to cross the blood-brain barrier.

Biological Effects and Signaling Pathways

Neuromuscular and Pressor Effects

Early research indicated that N-methylated derivatives of nicotine, including this compound, can exert pressor and neuromuscular effects in some animal species.[9] The precise mechanisms underlying these effects are not fully elucidated but are likely related to interactions with nicotinic acetylcholine receptors in the autonomic ganglia and at the neuromuscular junction.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound's structural resemblance to acetylcholine and nicotine suggests it may interact with nAChRs. Studies have shown that methyl quaternization of the pyrrolidinium nitrogen of nicotine is well-tolerated by the α7 nAChR subtype but not by the α4β2 subtype.[10] This suggests a degree of selectivity in its interaction with different nAChR populations.

Downstream Signaling

Activation of the α7 nAChR is known to trigger several downstream signaling cascades, most notably the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection. While direct evidence for this compound activating this pathway is still needed, its interaction with the α7 receptor suggests a potential role in modulating these intracellular signals.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm NMN This compound a7nAChR α7 nAChR NMN->a7nAChR Binds PI3K PI3K a7nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Cell Survival Akt->Neuroprotection Promotes

Figure 1. Hypothesized signaling pathway of this compound via the α7 nAChR.

Experimental Protocols

In Vivo Administration and Sample Collection (Guinea Pig Model)

The following is a general protocol based on methodologies described in the literature for studying the in vivo metabolism and distribution of nicotine metabolites.

  • Animal Model: Male Hartley guinea pigs are commonly used.[4][5]

  • Compound Administration: R-(+)-[¹⁴C-NCH₃]this compound acetate is dissolved in sterile saline. Animals are administered the compound via intraperitoneal (i.p.) injection.

  • Housing and Urine Collection: Animals are housed individually in metabolic cages that allow for the separation and collection of urine and feces for 24 hours post-administration.

  • Tissue Harvesting: After the 24-hour collection period, animals are euthanized. Tissues of interest (adrenal gland, epididymis, gallbladder, bladder, kidney, spleen, heart, and brain) are excised, weighed, and prepared for analysis.

  • Sample Processing: Urine samples are centrifuged to remove any particulate matter. Tissue samples are homogenized in an appropriate buffer.

G cluster_workflow Experimental Workflow start Administer Radiolabeled This compound to Guinea Pig (i.p.) collection 24h Urine Collection in Metabolic Cage start->collection euthanasia Euthanasia and Tissue Harvesting collection->euthanasia analysis Quantification of Radioactivity in Urine and Tissues euthanasia->analysis

Figure 2. Workflow for in vivo distribution studies of this compound.

Quantification by Cation-Exchange HPLC
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a cation-exchange column and a radiochemical flow-through detector is used.[4][5]

  • Mobile Phase: A suitable buffer system is used to achieve separation of the metabolites. The specific composition should be optimized based on the column and analytes.

  • Sample Preparation: Urine or homogenized tissue supernatants are filtered before injection onto the HPLC system.

  • Analysis: Samples are injected, and the retention times of radioactive peaks are compared to those of authentic standards of this compound, N-methylcotininium, and N-methylnornicotinium.

  • Quantification: The amount of radioactivity in each peak is integrated to determine the quantity of each metabolite.

Conclusion and Future Directions

This compound is a biologically active metabolite of nicotine with a distinct in vivo profile. Its peripheral distribution and selective interaction with the α7 nAChR subtype suggest that it may contribute to the systemic effects of nicotine exposure, particularly in the cardiovascular and neuromuscular systems, without directly impacting the central nervous system. The lack of comprehensive pharmacokinetic data is a significant gap in our understanding of this compound. Future research should focus on obtaining detailed pharmacokinetic parameters in various species, including humans. Furthermore, elucidating the specific downstream signaling events triggered by this compound's interaction with the α7 nAChR will be crucial in determining its potential as a therapeutic agent or a biomarker for nicotine metabolism and exposure. The development of more specific and sensitive analytical methods for its quantification in biological matrices will be essential for these future investigations.

References

The Biosynthesis of N-Methylnicotinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, also known as trigonelline, is a significant pyridine alkaloid found across the plant and animal kingdoms. Its biosynthesis is a critical pathway intersecting with primary metabolism, particularly with the universal nicotinamide adenine dinucleotide (NAD+) cycle. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic reactions, precursor synthesis, and key regulatory enzymes. Furthermore, this document furnishes comprehensive experimental protocols for the study of this pathway and presents quantitative data to support further research and development in related fields.

Introduction

This compound, a zwitterion formed by the N-methylation of nicotinic acid (niacin or vitamin B3), plays diverse physiological roles. In plants, it is implicated in osmoregulation, and the cell cycle, and serves as a storage form of nicotinic acid. In mammals, it is a metabolic byproduct of niacin metabolism. The central reaction in its formation is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of nicotinic acid, a reaction catalyzed by the enzyme nicotinate N-methyltransferase. Understanding this pathway is crucial for fields ranging from plant biochemistry to human metabolic studies and drug development, given the therapeutic potential of modulating related enzymes.

The Biosynthesis Pathway of this compound

The synthesis of this compound is contingent on the availability of its direct precursor, nicotinic acid. Nicotinic acid is supplied through two primary routes: the de novo synthesis pathway from tryptophan and the Preiss-Handler salvage pathway.

De Novo Synthesis of Nicotinic Acid from Tryptophan (Kynurenine Pathway)

The de novo synthesis of nicotinic acid begins with the essential amino acid L-tryptophan. This multi-step pathway, primarily active in the liver in mammals, involves the following key transformations:

  • Tryptophan to N-Formylkynurenine: The pathway is initiated by the cleavage of the indole ring of tryptophan, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1]

  • Formation of Kynurenine and Subsequent Intermediates: N-Formylkynurenine is converted to kynurenine, which then undergoes a series of enzymatic reactions to form 3-hydroxyanthranilic acid.[2]

  • Quinolinic Acid Formation: 3-hydroxyanthranilic acid is oxidized and subsequently cyclizes to form quinolinic acid.[1]

  • Conversion to Nicotinic Acid Mononucleotide (NaMN): Quinolinic acid is converted to nicotinic acid mononucleotide (NaMN) by quinolinate phosphoribosyltransferase (QPRT).[3] NaMN can then be dephosphorylated to yield nicotinic acid, or enter the Preiss-Handler pathway.

The Preiss-Handler Pathway: A Salvage Route to Nicotinic Acid

The Preiss-Handler pathway is a salvage mechanism that utilizes dietary nicotinic acid or nicotinic acid recycled from NAD+ degradation.[4][5] This pathway is crucial for maintaining the cellular NAD+ pool and supplying the substrate for this compound synthesis.

  • Nicotinic Acid to NaMN: Nicotinate phosphoribosyltransferase (NaPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN).[4]

  • NaMN to Nicotinic Acid Adenine Dinucleotide (NaAD): NaMN is then adenylated by nicotinate mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD).[4]

  • NaAD to NAD+: Finally, NAD+ synthetase (NADS) amidates NaAD to form NAD+.[4] Nicotinic acid can be liberated from the turnover of these intermediates.

The Terminal Step: N-Methylation of Nicotinic Acid

The final and committing step in the biosynthesis of this compound is the methylation of nicotinic acid.

  • Enzyme: Nicotinate N-methyltransferase (EC 2.1.1.7), also referred to as trigonelline synthase in plants.[6]

  • Substrates: Nicotinic acid and S-adenosyl-L-methionine (SAM).[4]

  • Products: this compound (Trigonelline) and S-adenosyl-L-homocysteine (SAH).[4]

This reaction is highly specific for nicotinic acid, with no significant activity observed with nicotinamide as the substrate.[7]

Biosynthesis_of_N_Methylnicotinium cluster_0 De Novo Synthesis (Kynurenine Pathway) cluster_1 Preiss-Handler & Salvage Pathway cluster_2 Terminal Methylation Tryptophan Tryptophan N-Formylkynurenine N-Formylkynurenine Tryptophan->N-Formylkynurenine TDO/IDO Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Formamidase 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid Kynurenine->3-Hydroxyanthranilic Acid Multi-step Quinolinic Acid Quinolinic Acid 3-Hydroxyanthranilic Acid->Quinolinic Acid Nicotinic Acid Mononucleotide (NaMN) Nicotinic Acid Mononucleotide (NaMN) Quinolinic Acid->Nicotinic Acid Mononucleotide (NaMN) QPRT Nicotinic Acid Nicotinic Acid Nicotinic Acid Mononucleotide (NaMN)->Nicotinic Acid Phosphatase Nicotinic Acid Adenine Dinucleotide (NaAD) Nicotinic Acid Adenine Dinucleotide (NaAD) Nicotinic Acid Mononucleotide (NaMN)->Nicotinic Acid Adenine Dinucleotide (NaAD) NMNAT Dietary Nicotinic Acid Dietary Nicotinic Acid Dietary Nicotinic Acid->Nicotinic Acid NAD+ Degradation NAD+ Degradation NAD+ Degradation->Nicotinic Acid Nicotinic Acid->Nicotinic Acid Mononucleotide (NaMN) NaPRT This compound This compound Nicotinic Acid->this compound Nicotinate N-methyltransferase NAD+ NAD+ Nicotinic Acid Adenine Dinucleotide (NaAD)->NAD+ NADS NAD+->NAD+ Degradation S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM) S-adenosyl-L-homocysteine (SAH) S-adenosyl-L-homocysteine (SAH)

Caption: Overall biosynthesis pathway of this compound.

Quantitative Data

The enzymatic activity of nicotinate N-methyltransferase varies across different species and is characterized by specific kinetic parameters.

Organism/EnzymeSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Reference
Glycine max (Soybean)Nicotinic Acid12.56.540-45[6]
S-adenosyl-L-methionine31[6]
Glycine max (cell culture)Nicotinic Acid788.035-40[7]
S-adenosyl-L-methionine55[7]
Coffea arabica (CTgS1)Nicotinic Acid1217.5N/A
S-adenosyl-L-methionine68
Coffea arabica (CTgS2)Nicotinic Acid1847.5N/A
S-adenosyl-L-methionine120

Experimental Protocols

Purification of Nicotinate N-methyltransferase from Plant Tissue (e.g., Glycine max leaves)

This protocol is a composite of established methods for the purification of nicotinate N-methyltransferase.[6][7]

A. Buffers and Solutions:

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM dithiothreitol (DTT), 20% (v/v) glycerol, 1 mM EDTA, 5 mM MgCl₂, and 1% (w/v) polyvinylpyrrolidone.

  • Buffer A: 20 mM Tris-HCl (pH 8.0), 10 mM DTT, 20% (v/v) glycerol.

  • Buffer B: Buffer A containing 1 M NaCl.

B. Purification Workflow:

Purification_Workflow Start Homogenization of Plant Tissue in Extraction Buffer Centrifugation1 Centrifugation (15,000 x g, 20 min) Start->Centrifugation1 Crude_Extract Crude Protein Extract (Supernatant) Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation (45-60% saturation) Crude_Extract->Ammonium_Sulfate Centrifugation2 Centrifugation (15,000 x g, 20 min) Ammonium_Sulfate->Centrifugation2 Resuspension Resuspend Pellet in Buffer A Centrifugation2->Resuspension Desalting Desalting (Sephadex G-25) Resuspension->Desalting DEAE_Sepharose DEAE-Sepharose Chromatography (Linear Gradient of NaCl in Buffer A) Desalting->DEAE_Sepharose Adenosine_Agarose Adenosine-Agarose Affinity Chromatography DEAE_Sepharose->Adenosine_Agarose Hydroxyapatite Hydroxyapatite Chromatography Adenosine_Agarose->Hydroxyapatite Gel_Filtration Gel Filtration (Sephacryl S-200) Hydroxyapatite->Gel_Filtration Purified_Enzyme Purified Nicotinate N-methyltransferase Gel_Filtration->Purified_Enzyme

References

An In-Depth Technical Guide on the Core Mechanism of Action of N-Methylnicotinium (MNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing N-Methylnicotinium (MNA) from its Nicotine-Derived Counterpart

It is crucial to differentiate 1-methylnicotinamide (MNA), a metabolite of nicotinamide (Vitamin B3), from this compound, a metabolite of nicotine. While both are methylated pyridine compounds, their biological activities and mechanisms of action are distinct. This guide focuses on 1-methylnicotinamide (MNA), the compound with well-documented therapeutic potential, particularly in the cardiovascular and inflammatory realms. The this compound cation, derived from nicotine, is primarily studied in the context of nicotine metabolism and its interactions with nicotinic acetylcholine receptors.

Core Mechanism of Action: The Cyclooxygenase-2/Prostacyclin (COX-2/PGI2) Pathway

The primary mechanism underpinning the therapeutic effects of 1-methylnicotinamide (MNA) is the upregulation of the cyclooxygenase-2 (COX-2) enzyme, leading to an increased production of prostacyclin (PGI2). This pathway is central to MNA's potent anti-thrombotic and anti-inflammatory properties.

Anti-Thrombotic Effects

MNA has been demonstrated to induce a dose-dependent and sustained thrombolytic response in vivo. This effect is directly linked to a significant rise in the plasma levels of 6-keto-PGF1α, the stable metabolite of PGI2. PGI2 is a powerful vasodilator and a potent inhibitor of platelet aggregation, thus contributing to the prevention of thrombus formation. The anti-thrombotic action of MNA is abrogated by the administration of non-selective COX inhibitors like indomethacin, as well as selective COX-2 inhibitors such as rofecoxib, confirming the pivotal role of the COX-2/PGI2 axis in its mechanism.[1]

Anti-Inflammatory and Vasoprotective Effects

The anti-inflammatory properties of MNA are also largely attributed to the induction of PGI2 synthesis.[2] PGI2 exerts anti-inflammatory effects by inhibiting the activation of various inflammatory cells. While MNA itself does not appear to directly affect the functions of immune cells like macrophages, its action on the vascular endothelium initiates a cascade of events that leads to a reduction in inflammation.[1] In addition to its PGI2-mediated effects, MNA contributes to vasoprotection by enhancing the bioavailability of nitric oxide (NO). It has been shown to prevent the impairment of NO-dependent vasodilation in models of endothelial dysfunction.[3] This dual action on both the PGI2 and NO pathways underscores its significant potential in managing cardiovascular diseases.

Quantitative Data Summary

ParameterSpecies/ModelMNA Concentration/DoseObserved EffectReference
Thrombolysis Normotensive rats3-100 mg/kg (i.v.)Dose-dependent and sustained thrombolytic response.[1]
PGI2 Release (in vivo) Normotensive rats30 mg/kg (i.v.)Significant increase in plasma 6-keto-PGF1α levels.[4]
Arterial Thrombosis Renovascular hypertensive rats3-30 mg/kgReduction in arterial thrombosis.[1]
Endothelial Dysfunction Reversal Hypertriglyceridemic rats100 mg/kg/day (p.o.) for 4 weeksPreservation of NO-dependent vasodilation.[3]
Endothelial Dysfunction Reversal Diabetic rats (streptozotocin-induced)100 mg/kg/day (p.o.)Prevention of impaired NO-dependent vasodilation.[3]
Inflammation (in vivo) Mice with high-fat diet-induced heart injuryNot specifiedInhibited expression of TNF-α, IL-1, and IL-6 by 40-56.2%.[5]
Inflammation (in vitro) Palmitic acid-treated H9C2 cellsNot specifiedDecreased mRNA expression of TNF-α, IL-1, and IL-6.[5]

Signaling Pathways

The precise upstream signaling cascade initiated by MNA in endothelial cells leading to COX-2 activation is an area of ongoing research. However, current evidence suggests a plausible pathway involving arachidonic acid (AA) metabolism.

MNA_Signaling_Pathway cluster_0 MNA 1-Methylnicotinamide (MNA) EndothelialCell Endothelial Cell AA Arachidonic Acid (AA) Release MNA->AA Induces COX2 COX-2 Activation AA->COX2 Ca_channel Calcium-Permeable Channels AA->Ca_channel Opens PGI2 Prostacyclin (PGI2) Synthesis COX2->PGI2 PGI2_effect Vasodilation & Inhibition of Platelet Aggregation PGI2->PGI2_effect eNOS eNOS Activation PGI2->eNOS Activates Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calmodulin->eNOS NO Nitric Oxide (NO) Production eNOS->NO NO_effect Vasodilation NO->NO_effect

Figure 1: Proposed signaling pathway of MNA in endothelial cells.

Experimental Protocols

In Vivo Thrombosis Model in Rats

This protocol is adapted from studies investigating the anti-thrombotic effects of MNA.

Objective: To assess the thrombolytic activity of MNA in an in vivo model of extracorporeal thrombus formation.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., pentobarbital)

  • Polyethylene tubing

  • Cotton thread

  • Thrombin solution

  • 1-Methylnicotinamide (MNA) solution

  • Saline (vehicle control)

  • Data acquisition system to measure thrombus weight

Procedure:

  • Anesthetize the rat with an appropriate anesthetic.

  • Cannulate the right carotid artery and the left jugular vein with polyethylene tubing.

  • Create an extracorporeal circulation loop by connecting the arterial and venous cannulas with a piece of tubing containing a cotton thread.

  • Induce thrombus formation by introducing a solution of thrombin into the loop.

  • Allow the thrombus to stabilize, which is observed as an increase in the weight of the cotton thread measured by a force transducer.

  • Administer MNA (e.g., 3-100 mg/kg) or vehicle intravenously.

  • Monitor the weight of the thrombus over time to determine the rate and extent of thrombolysis.

Thrombosis_Workflow start Anesthetize Rat cannulation Cannulate Carotid Artery and Jugular Vein start->cannulation extracorporeal_loop Create Extracorporeal Circulation Loop with Cotton Thread cannulation->extracorporeal_loop thrombus_induction Induce Thrombus Formation with Thrombin extracorporeal_loop->thrombus_induction stabilization Allow Thrombus Stabilization thrombus_induction->stabilization treatment Administer MNA or Vehicle (i.v.) stabilization->treatment monitoring Monitor Thrombus Weight Over Time treatment->monitoring end Analyze Data for Thrombolysis monitoring->end

Figure 2: Experimental workflow for the in vivo thrombosis model.

Measurement of 6-keto-PGF1α by ELISA

This is a general protocol for the quantification of 6-keto-PGF1α, the stable metabolite of PGI2, in plasma samples.

Objective: To measure the concentration of 6-keto-PGF1α in plasma as an indicator of PGI2 production.

Materials:

  • Plasma samples collected from experimental animals or human subjects.

  • 6-keto-PGF1α ELISA kit (commercially available).

  • Microplate reader.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Centrifuge to obtain plasma and store at -80°C until analysis.

  • Assay Preparation: Prepare standards, controls, and samples according to the ELISA kit manufacturer's instructions. This typically involves serial dilutions of a stock standard to generate a standard curve.

  • ELISA Procedure (Competitive Assay): a. Add standards, controls, and samples to the wells of the antibody-coated microplate. b. Add the enzyme-conjugated 6-keto-PGF1α to the wells. c. Incubate the plate to allow for competitive binding of the 6-keto-PGF1α in the sample/standard and the enzyme conjugate to the antibody. d. Wash the plate to remove unbound reagents. e. Add the substrate solution, which will react with the bound enzyme to produce a colorimetric signal. f. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of 6-keto-PGF1α in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow start Prepare Standards, Controls, and Samples add_to_plate Add to Antibody-Coated Microplate Wells start->add_to_plate add_conjugate Add Enzyme-Conjugated 6-keto-PGF1α add_to_plate->add_conjugate incubate Incubate for Competitive Binding add_conjugate->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance analyze Calculate 6-keto-PGF1α Concentration using Standard Curve read_absorbance->analyze

Figure 3: General workflow for 6-keto-PGF1α ELISA.

Role of Peroxisome Proliferator-Activated Receptors (PPARs)

The involvement of PPARs in the mechanism of action of MNA is less clear. While some studies have suggested a potential link between nicotinamide metabolism and PPAR activation, direct evidence for MNA acting as a PPAR agonist is currently lacking. Further research is needed to elucidate any potential cross-talk between the MNA-induced COX-2/PGI2 pathway and PPAR signaling.

Conclusion

1-Methylnicotinamide (MNA) exerts its primary therapeutic effects through the activation of the COX-2/PGI2 pathway in the vascular endothelium. This mechanism is central to its demonstrated anti-thrombotic, anti-inflammatory, and vasoprotective properties. The enhancement of NO bioavailability further contributes to its beneficial cardiovascular effects. While the upstream signaling events and the potential involvement of other pathways like PPARs require further investigation, the current understanding of MNA's core mechanism of action provides a strong foundation for its development as a novel therapeutic agent for a range of cardiovascular and inflammatory diseases. This guide provides a comprehensive overview for researchers and drug development professionals to facilitate further exploration and application of this promising endogenous metabolite.

References

A Technical Guide to the Physicochemical Properties of N-Methylnicotinium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinium iodide is a quaternary ammonium salt derived from nicotine.[1] It is classified as a significant metabolite of nicotine, making it a compound of interest in pharmacological and toxicological studies related to nicotine metabolism and its physiological effects.[2][3] Structurally, it features a methylated nitrogen in the pyridine ring of the nicotine molecule, which imparts a positive charge and distinct chemical properties compared to its parent compound.[4] This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and biological context of this compound iodide, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound iodide typically presents as a pale yellow to yellow or white crystalline solid.[1][4][] As a quaternary ammonium salt, its ionic nature dictates its solubility and stability.[4] It is moderately soluble in polar solvents like water and ethanol and slightly soluble in DMSO.[1][]

Table 1: Core Physicochemical Properties of this compound Iodide

PropertyValueSource(s)
CAS Number 5959-86-4; 21446-46-8 ((S)-isomer)[2][6][7]
Molecular Formula C₁₁H₁₇IN₂[2][8]
Molecular Weight 304.17 g/mol [2][4][8]
Cationic Moiety Weight 177.27 g/mol [1][6]
IUPAC Name 3-[(2S)-1,1-dimethylpyrrolidin-1-ium-2-yl]pyridine;iodide[4]
Appearance Pale Yellow to Yellow Solid[1][]
Melting Point 166-168°C (>159°C with decomposition)[2][]
Solubility Slightly soluble in Water, Ethanol, and DMSO[1][]
Predicted Water Solubility 0.14 g/L (ALOGPS)[1]
Storage Temperature -20°C[2][]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound iodide.[4] Key identifiers have been predicted and observed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The pyridine ring's conjugated π-electron system results in characteristic Ultraviolet (UV) absorption, which can be utilized for quantification.[4]

Table 2: Key Spectroscopic Identifiers for this compound Iodide

TechniquePredicted/Observed DataSource(s)
¹H-NMR Pyridinium-CH₃: δ 4.3 ppmPyrrolidine-CH₃: δ 2.5 ppmChiral C2′-H: δ 3.8–4.0 ppm[1]
Mass Spectrometry Predicted m/z for C₁₁H₁₇N₂⁺: 177.139 (Monoisotopic)LC-MS/MS Fragments: m/z 160.1 (loss of CH₄), 130.0 (pyrrolidine ring cleavage)[1]
UV Spectroscopy The parent compound, nicotine, has a λmax at ~261 nm in methanol, indicative of the pyridine chromophore.[4]

Synthesis and Purification

The primary synthesis route for this compound iodide is the N-methylation of nicotine, a classic Menschutkin reaction.[4] This involves a nucleophilic substitution where the pyridine nitrogen of nicotine attacks the electrophilic methyl group of methyl iodide.[1]

Synthesis_Workflow Reactants Nicotine + Methyl Iodide in Acetonitrile/Ethanol Reaction Heat under Reflux Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purification Recrystallization (Ethanol-Water 3:1 v/v) Crude->Purification Product Purified this compound Iodide (Needle-like Crystals) Purification->Product

Caption: Workflow for the synthesis and purification of this compound iodide.

Experimental Protocols

Synthesis via N-methylation of Nicotine [1]

  • Reagents: Dissolve nicotine in an organic solvent such as acetonitrile or ethanol in a round-bottom flask.

  • Reaction: Add methyl iodide (1 equivalent) to the solution.

  • Conditions: Heat the mixture under reflux. The reaction progress can be monitored by TLC. The reaction is typically complete within 1-2 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.

  • Isolation: Collect the crude solid by vacuum filtration and wash with a small amount of cold solvent to remove unreacted starting material.

Purification by Recrystallization [1]

  • Solvent Preparation: Prepare a solvent mixture of ethanol and water in a 3:1 volume-to-volume ratio.

  • Dissolution: Dissolve the crude this compound iodide in a minimal amount of the hot solvent mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or at -20°C to promote the formation of needle-like crystals.[1][2]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under a vacuum to remove residual solvent. Purity can be assessed by HPLC and melting point analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound iodide and resolving it from related compounds.[1]

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System SamplePrep->Injection Separation Separation on C18 Column (Reverse-Phase) Injection->Separation Detection Indirect Photometric Detection (IPD) (UV at 258-300 nm) Separation->Detection Output Data Acquisition & Chromatogram Detection->Output

Caption: General workflow for the HPLC analysis of this compound iodide.

Experimental Protocols

Reverse-Phase HPLC Analysis [1]

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase.

  • Eluent (Mobile Phase): 30:70 (v/v) water-acetonitrile containing 0.25 mM N-methylpyridinium iodide as a visualization reagent for indirect photometric detection.

  • Detection: UV absorbance is monitored between 258–300 nm.

  • Purpose: This method is effective for resolving diastereomers and assessing chemical purity.[1]

General Protocol for Spectroscopic Characterization

  • ¹H-NMR Spectroscopy: Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in ppm relative to a reference standard.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap) to obtain high-resolution mass data for the cation.[9]

  • UV-Vis Spectroscopy: Prepare a solution of known concentration in a UV-transparent solvent (e.g., water or methanol).[4] Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Biological Context and Activity

This compound iodide is a direct metabolite of nicotine.[1] Its primary mechanism of action is believed to involve interactions with nicotinic acetylcholine receptors (nAChRs), similar to its parent compound, which can influence neurotransmitter release in the central nervous system.[1][4] Due to its charged nature, it is hypothesized to utilize active transport mechanisms, such as choline transporters, to cross the blood-brain barrier.[1] It can also undergo further metabolic transformations.

Metabolic_Pathway Nicotine (S)-Nicotine Methylation N-Methylation (in vivo) Nicotine->Methylation Metabolic Conversion NMN (S)-N-Methylnicotinium Ion Methylation->NMN Oxidation Oxidation (Biotransformation) NMN->Oxidation e.g., in Guinea Pigs Metabolite N-Methyl-N'-oxonicotinium Ion (Further Metabolite) Oxidation->Metabolite

Caption: Metabolic pathway from Nicotine to this compound and its subsequent metabolite.[9]

References

An In-depth Technical Guide to the Stereoisomerism of N-Methylnicotinium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium metabolite of nicotine, possesses a chiral center at the 2' position of the pyrrolidine ring, giving rise to (R) and (S) stereoisomers. This guide provides a comprehensive overview of the stereoisomerism of this compound, focusing on its synthesis, resolution, and stereoselective interactions with nicotinic acetylcholine receptors (nAChRs). While data on the individual enantiomers are sparse, this document collates the available information and outlines established methodologies for the preparation and analysis of these stereoisomers, providing a foundation for further research into their distinct pharmacological and pharmacokinetic profiles.

Introduction

This compound is a metabolite of nicotine, formed by the methylation of the pyridine nitrogen. The presence of a stereogenic center at the C2' position of the pyrrolidine ring results in two enantiomers: (R)-N-Methylnicotinium and (S)-N-Methylnicotinium. The stereochemistry of these molecules is crucial as it dictates their interaction with chiral biological targets, primarily nicotinic acetylcholine receptors (nAChRs). Understanding the unique properties of each enantiomer is vital for elucidating their physiological roles and potential therapeutic applications. This guide details the synthesis and separation of this compound enantiomers and summarizes the current knowledge of their stereoselective biological activities.

Synthesis and Resolution of this compound Stereoisomers

The preparation of enantiomerically pure (R)- and (S)-N-Methylnicotinium iodide typically involves a multi-step process that begins with the synthesis of racemic nicotine, followed by the resolution of its enantiomers, and subsequent stereospecific N-methylation.

G cluster_0 Step 1: Synthesis of Racemic Nicotine cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Stereospecific N-Methylation racemic_synthesis Synthesis of (R,S)-Nicotine chiral_resolution Resolution of (R,S)-Nicotine racemic_synthesis->chiral_resolution S_nicotine (S)-(-)-Nicotine chiral_resolution->S_nicotine R_nicotine (R)-(+)-Nicotine chiral_resolution->R_nicotine S_methylation N-Methylation of (S)-Nicotine S_nicotine->S_methylation R_methylation N-Methylation of (R)-Nicotine R_nicotine->R_methylation S_N_Methylnicotinium (S)-N-Methylnicotinium Iodide S_methylation->S_N_Methylnicotinium R_N_Methylnicotinium (R)-N-Methylnicotinium Iodide R_methylation->R_N_Methylnicotinium

Figure 1: Workflow for the preparation of this compound enantiomers.
Experimental Protocols

Protocol 2.1.1: Synthesis of Racemic (R,S)-Nicotine

This protocol is adapted from a known method for the synthesis of racemic nicotine.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add N-methyl-2-pyrrolidone and a suitable nicotinate compound (e.g., methyl nicotinate) in a solvent such as toluene.

  • Base Addition: Slowly add a strong base (e.g., sodium hydride) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux for several hours to form 1-methyl-3-nicotinoyl-2-pyrrolidone.

  • Reduction: Cool the reaction mixture and add a reducing agent, such as sodium dithionite (Na₂S₂O₄), in an aqueous solution. Maintain the pH of the reaction mixture between 8 and 11 during the addition.

  • Extraction: After the reaction is complete, extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic nicotine. Further purification can be achieved by distillation under reduced pressure.

Protocol 2.1.2: Chiral Resolution of (R,S)-Nicotine

This protocol describes the resolution of racemic nicotine using a chiral acid to form diastereomeric salts.[1]

  • Salt Formation: Dissolve racemic nicotine in a suitable solvent mixture, such as isopropanol and methanol. Add an equimolar amount of a chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid.

  • Crystallization: Stir the mixture at room temperature to allow for the selective crystallization of one of the diastereomeric salts (e.g., (S)-nicotine-(+)-dibenzoyl-D-tartrate).

  • Isolation: Collect the precipitated crystals by filtration and wash with a cold solvent. The (R)-nicotine enantiomer will remain in the filtrate.

  • Liberation of Free Base: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free base of the (S)-nicotine.

  • Extraction and Purification: Extract the (S)-nicotine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched nicotine. The (R)-nicotine can be recovered from the filtrate by a similar process.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess of the resolved nicotine using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2.1.3: Stereospecific N-Methylation of Nicotine Enantiomers

This protocol outlines the quaternization of the resolved nicotine enantiomers.[2][3]

  • Reaction: Dissolve the purified nicotine enantiomer ((S)- or (R)-nicotine) in a suitable solvent such as dichloromethane.

  • Methylation: Add an equimolar amount of methyl iodide to the solution. The reaction is a classic Menschutkin reaction and proceeds under mild conditions.[2]

  • Precipitation: The this compound iodide product will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by filtration and wash with the solvent to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to yield the corresponding this compound iodide enantiomer. The reaction is stereospecific, retaining the configuration of the starting nicotine enantiomer.[3]

Stereoselective Interaction with Nicotinic Acetylcholine Receptors

The biological activity of this compound stereoisomers is primarily mediated through their interaction with nAChRs. Limited data is available that directly compares the two enantiomers. However, a study by Xing et al. (2020) provides valuable insights into the interaction of what is commercially available as (S)-1'-Methylnicotinium iodide with α7 and α4β2 nAChR subtypes.[4][5]

Table 1: Interaction of (S)-N-Methylnicotinium Iodide with Human nAChRs [6]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC₅₀, µM)Maximum Response (I_max, % of ACh)
α7 1,100 ± 1001.8 ± 0.390 ± 4
α4β2 3,100 ± 500> 100< 10

Data extracted from Xing et al., 2020. The study utilized commercially available 1'-methylnicotinium iodide, which is listed by suppliers as the (S)-enantiomer.

The data indicates that (S)-N-Methylnicotinium iodide has a higher affinity and is a more potent agonist at the α7 nAChR compared to the α4β2 subtype.[6]

Stereospecific Metabolism

The in vivo formation of this compound can be stereospecific. Studies in guinea pigs have shown that (R)-(+)-nicotine is N-methylated to form (R)-(+)-N-methylnicotinium, while this metabolic pathway is not observed for (S)-(-)-nicotine.[7] This suggests that the biological presence and effects of this compound may be dependent on the enantiomeric composition of the precursor nicotine.

Pharmacokinetics of this compound Stereoisomers

As quaternary ammonium compounds, the this compound enantiomers are expected to be permanently charged. This has several implications for their pharmacokinetic profile:

  • Absorption: Oral bioavailability is likely to be low due to poor membrane permeability.

  • Distribution: The positive charge is expected to limit brain penetration and distribution into other tissues.

  • Metabolism: While the N-methylation of nicotine is a metabolic step, the subsequent metabolism of this compound itself has not been extensively characterized. One study noted that both (R)- and (S)-N-Methylnicotinium are not substrates for porcine flavin monooxygenase.[8]

  • Excretion: Renal excretion is likely the primary route of elimination.

It is important to note that a direct comparative pharmacokinetic study of the (R)- and (S)-N-Methylnicotinium enantiomers has not been found in the reviewed literature.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Upon agonist binding, nAChRs undergo a conformational change that opens an intrinsic ion channel, leading to the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways.

G cluster_0 nAChR Activation cluster_1 Downstream Signaling agonist Agonist ((R)- or (S)-N-Methylnicotinium) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR ion_influx Cation Influx (Na⁺, Ca²⁺) nAChR->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca²⁺-dependent Signaling Cascades ion_influx->ca_signaling neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release gene_expression Changes in Gene Expression ca_signaling->gene_expression

Figure 2: General signaling pathway of nicotinic acetylcholine receptors.

While this represents a general overview of nAChR signaling, the specific downstream pathways that are stereoselectively modulated by the enantiomers of this compound have not been elucidated in the available literature. Given the differences in potency and efficacy, it is plausible that the (R) and (S) enantiomers could differentially activate these pathways.

Conclusion and Future Directions

The stereoisomerism of this compound presents a compelling area for further investigation. The available data suggests that the (S)-enantiomer is a more potent agonist at α7 nAChRs compared to α4β2 nAChRs. Furthermore, the in vivo formation of this compound appears to be stereospecific, favoring the (R)-enantiomer from (R)-nicotine. However, a significant knowledge gap exists regarding the pharmacological and pharmacokinetic properties of the (R)-enantiomer.

Future research should focus on:

  • The enantioselective synthesis and purification of both (R)- and (S)-N-Methylnicotinium to enable direct comparative studies.

  • A comprehensive in vitro characterization of the binding affinities and functional activities of both enantiomers at a wider range of nAChR subtypes.

  • In vivo studies to compare the pharmacokinetic profiles and physiological effects of the individual enantiomers.

  • Elucidation of the specific downstream signaling pathways that are stereoselectively modulated by each enantiomer.

A deeper understanding of the stereoisomerism of this compound will provide valuable insights into nicotinic receptor pharmacology and may uncover novel therapeutic opportunities.

References

Endogenous Sources of N-Methylnicotinium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium compound, is primarily recognized as a minor metabolite of nicotine. Its endogenous presence, independent of nicotine exposure, is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the known and potential endogenous sources of this compound, detailing its metabolic pathways, and presenting available quantitative data. The guide also includes detailed experimental protocols for its quantification and explores its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs).

Introduction

This compound is a molecule of interest in the fields of toxicology, pharmacology, and metabolomics. While its formation as a product of nicotine metabolism is well-documented, the existence of other endogenous sources remains less clear. This guide aims to consolidate the current understanding of this compound's origins within the body and in dietary sources, providing a foundational resource for researchers.

Biosynthesis and Metabolic Pathways

The primary established endogenous source of this compound is the metabolism of nicotine. A potential, though less direct, related pathway involves the metabolism of trigonelline, a compound found in various plants.

Nicotine Metabolism

This compound is formed through a non-oxidative pathway of nicotine metabolism, where the pyridine nitrogen of the nicotine molecule is methylated.[1][2] This reaction is catalyzed by an N-methyltransferase enzyme, utilizing S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] This pathway is considered a minor route for nicotine disposition in humans.[2]

Nicotine_Metabolism Nicotine Nicotine N_Methylnicotinium This compound Nicotine->N_Methylnicotinium Methylation SAM S-adenosyl- L-methionine (SAM) Enzyme N-methyltransferase SAM->Enzyme SAH S-adenosyl- L-homocysteine (SAH) Enzyme->SAH

Fig. 1: Biosynthesis of this compound from Nicotine.
Trigonelline Metabolism

Trigonelline (N-methylnicotinic acid) is an alkaloid found in many plants, including coffee and fenugreek.[4][5] It is structurally related to nicotinic acid (niacin or vitamin B3) and is a product of its metabolism.[5][6] In humans, trigonelline is metabolized to N-methylpyridinium.[7][8] It is important to note that N-methylpyridinium lacks the pyrrolidine ring present in this compound, and therefore, this pathway is distinct and does not directly produce this compound.

Trigonelline_Metabolism Trigonelline Trigonelline (N-methylnicotinic acid) N_Methylpyridinium N-Methylpyridinium Trigonelline->N_Methylpyridinium Decarboxylation Metabolism Metabolism Trigonelline->Metabolism Metabolism->N_Methylpyridinium

Fig. 2: Metabolism of Trigonelline to N-Methylpyridinium.

Dietary Sources

This compound has been detected in some food products, suggesting a potential dietary contribution to its presence in the body, independent of nicotine intake. However, quantitative data on its concentration in these foods is currently lacking.

Table 1: Documented Dietary Sources of this compound

Food SourceStatus
Anatidae (Ducks, Geese)Detected, not quantified[9]
Chicken (Gallus gallus)Detected, not quantified[9]
Domestic Pig (Sus scrofa domestica)Detected, not quantified[9]

The presence of this compound in these animal tissues could be due to their own endogenous metabolism or from their diet. Further research is needed to quantify the levels in these and other food sources.

Quantitative Data

Quantitative data for this compound is primarily available in the context of nicotine metabolism studies. There is a notable absence of data on the basal endogenous levels of this compound in human plasma or urine of non-smokers.

Table 2: Reported Levels of Nicotine Metabolites in Biological Samples (for context)

AnalyteMatrixPopulationConcentration RangeReference
NicotinePlasmaSmokers10-50 ng/mL[10]
CotininePlasmaSmokers100-500 ng/mL[10]
N-MethylnicotinamidePlasmaHealthy Subjects6.2 - 116.7 ng/mL[6]

Experimental Protocols

The quantification of this compound, typically as a nicotine metabolite, is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Urine

This protocol is adapted from methods for analyzing nicotine and its metabolites.[11][12]

Objective: To extract this compound and other nicotine metabolites from a urine matrix for LC-MS/MS analysis.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • β-glucuronidase (for total metabolite analysis)

  • Acetone, chilled

  • Acetonitrile

  • Formic acid

  • Water, HPLC grade

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Enzymatic Hydrolysis (for total concentrations):

    • To 100 µL of urine in a centrifuge tube, add 50 µL of the internal standard solution.

    • Add 100 µL of HPLC water and 160 µL of β-glucuronidase solution.

    • Incubate the mixture at 37°C overnight (approximately 16-18 hours) to deconjugate glucuronidated metabolites.

  • Protein Precipitation:

    • Add 500 µL of chilled acetone to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new centrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Sample_Prep_Urine cluster_0 Sample Preparation: Urine Urine 1. Urine Sample + Internal Standard Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Urine->Hydrolysis Precipitation 3. Protein Precipitation (chilled acetone) Hydrolysis->Precipitation Centrifugation1 4. Centrifugation Precipitation->Centrifugation1 Supernatant 5. Transfer Supernatant Centrifugation1->Supernatant Evaporation 6. Evaporation to Dryness Supernatant->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 8. Filtration Reconstitution->Filtration LCMS 9. LC-MS/MS Analysis Filtration->LCMS

Fig. 3: Experimental Workflow for Urine Sample Preparation.
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 148.1

    • This compound-d3 (IS): Precursor ion (Q1) m/z 180.1 → Product ion (Q3) m/z 151.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily understood through its interaction with nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

Studies have shown that this compound can interact with nAChRs, but its affinity and agonist/antagonist activity vary depending on the receptor subtype.

  • α7 nAChR: Methyl quaternization of the pyrrolidinium nitrogen of nicotine to form this compound is well tolerated by the α7 nAChR. Its agonist properties and binding affinities at this receptor subtype are similar to those of nicotine.[13][14]

  • α4β2 nAChR: In contrast, the interaction of this compound with the α4β2 nAChR is significantly reduced compared to nicotine.[13][14]

This differential interaction suggests that this compound may have a more selective pharmacological profile than nicotine, with a preference for α7 nAChRs.

nAChR_Interaction cluster_0 This compound cluster_1 Nicotinic Acetylcholine Receptors NMN This compound alpha7 α7 nAChR NMN->alpha7 Similar affinity to Nicotine alpha4beta2 α4β2 nAChR NMN->alpha4beta2 Reduced affinity compared to Nicotine

Fig. 4: Differential Interaction with nAChR Subtypes.

Conclusion

The primary and most well-characterized endogenous source of this compound is the metabolism of nicotine. While it has been detected in some food sources, quantitative data is lacking, making it difficult to assess the significance of dietary intake. The metabolism of trigonelline produces structurally related compounds but does not appear to be a direct pathway for this compound biosynthesis in humans. The distinct interaction of this compound with nAChR subtypes compared to nicotine suggests a unique pharmacological profile that warrants further investigation. Future research should focus on quantifying endogenous this compound levels in non-nicotine-exposed populations and in a wider range of foodstuffs to fully elucidate its endogenous status and potential physiological roles.

References

N-Methylnicotinium and its Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylnicotinium, a quaternary ammonium derivative of nicotine, serves as a valuable pharmacological tool for probing the structure and function of nicotinic acetylcholine receptors (nAChRs). As a permanently charged molecule, its interactions with the orthosteric binding site of nAChRs provide unique insights into the molecular determinants of ligand recognition and channel gating. This technical guide provides an in-depth overview of the binding and functional characteristics of this compound at various nAChR subtypes, detailed experimental protocols for studying these interactions, and a summary of the key signaling pathways modulated by nAChR activation.

Introduction to this compound and Nicotinic Receptors

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] They are pentameric structures assembled from a variety of subunits (α1–α10, β1–β4, γ, δ, ε), giving rise to a diverse range of receptor subtypes with distinct pharmacological and physiological properties.[2][3] The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[4]

This compound is the quaternary salt of nicotine, meaning the nitrogen of the pyrrolidine ring is permanently methylated and thus carries a positive charge.[4] This structural feature has significant implications for its interaction with nAChRs, as the cationic charge is a key determinant for binding to the aromatic box of the receptor's ligand-binding domain.[5][6]

Binding and Functional Profile of this compound

The interaction of this compound with nAChRs has been characterized primarily at the α7 and α4β2 subtypes. Studies utilizing voltage-clamp electrophysiology and radioligand binding assays have revealed a differential activity profile at these two major brain nAChRs.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing the interaction of this compound iodide with human α7 and α4β2 nAChRs.

Table 1: Functional Characteristics of this compound Iodide at α7 and α4β2 nAChRs [4]

Receptor SubtypeAgonistEC₅₀ (µM)Iₘₐₓ (% of Nicotine)
α7Nicotine1.3100
This compound Iodide1.194
α4β2Nicotine2.1100
This compound Iodide1811

EC₅₀: Half-maximal effective concentration. Iₘₐₓ: Maximum agonist-induced current response relative to nicotine.

Table 2: Binding Affinity of this compound Iodide at α7 and α4β2 nAChRs [4]

Receptor SubtypeCompetitorKᵢ (µM)
α7Nicotine0.9
This compound Iodide0.8
α4β2Nicotine0.003
This compound Iodide0.11

Kᵢ: Inhibitory constant, indicating the affinity of the competitor for the receptor.

These data indicate that methyl quaternization of the pyrrolidine nitrogen is well-tolerated by the α7 nAChR, with this compound iodide displaying similar potency and efficacy to nicotine.[4] In contrast, this modification significantly diminishes both the binding affinity and functional activity at the α4β2 subtype.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with nAChRs.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound at a specific nAChR subtype using a radiolabeled ligand such as [³H]-epibatidine.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-epibatidine.

  • Competitor: this compound iodide.

  • Non-specific binding control: 300 µM Nicotine.

  • Whatman GF/C filters, pre-treated with 0.5% polyethylenimine.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the target nAChR subtype.

    • Homogenize the cells in ice-cold Binding Buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 36,000 x g.

    • Resuspend the resulting membrane pellet in fresh Binding Buffer.[7]

  • Binding Reaction:

    • In a 96-well plate, combine the prepared membranes, a single concentration of [³H]-epibatidine (e.g., 100 pM), and varying concentrations of this compound iodide.[7]

    • For determining non-specific binding, incubate a set of wells with membranes, [³H]-epibatidine, and a high concentration of an unlabeled ligand like nicotine (300 µM).[7]

    • Incubate the plate for 4 hours at room temperature.[7]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-treated Whatman GF/C filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold Binding Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound iodide concentration.

    • Determine the IC₅₀ value (the concentration of this compound iodide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the procedure for functionally characterizing the effect of this compound on nAChRs expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the nAChR of interest.

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • This compound iodide solutions of varying concentrations.

  • TEVC setup including an amplifier, micromanipulators, and data acquisition software.

  • Glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with the cRNA encoding the desired nAChR subunits.

    • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[8][9]

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[10]

    • Apply this compound iodide at various concentrations to the oocyte by perfusing the recording chamber.

    • Record the resulting inward currents.

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by each concentration of this compound iodide.

    • Plot the normalized current response as a function of the logarithm of the this compound iodide concentration.

    • Fit the data to the Hill equation to determine the EC₅₀ and the Hill coefficient.

    • Determine the Iₘₐₓ by comparing the maximal response elicited by this compound iodide to that of a saturating concentration of a full agonist like acetylcholine or nicotine.

nAChR-Mediated Signaling Pathways

Activation of nAChRs by agonists like this compound not only leads to ion influx and membrane depolarization but also triggers various intracellular signaling cascades. These pathways are crucial for the long-term effects of nAChR activation, including neuroprotection and modulation of gene expression.[11] Two prominent pathways are the PI3K/Akt and JAK2/STAT3 pathways.

PI3K/Akt Signaling Pathway

The activation of the PI3K/Akt pathway by nAChRs, particularly the α7 subtype, is a key mechanism for promoting cell survival and neuroprotection.[11]

PI3K_Akt_Pathway nAChR α7 nAChR PI3K PI3K nAChR->PI3K Activation Agonist This compound Agonist->nAChR Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Survival Cell Survival Apoptosis Apoptosis Bcl2->Apoptosis

Caption: PI3K/Akt signaling cascade initiated by nAChR activation.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is another important signaling cascade that can be activated by nAChRs, particularly in the context of inflammation and cell proliferation.[12]

JAK2_STAT3_Pathway cluster_nucleus Nucleus nAChR_JAK2 α7 nAChR JAK2 STAT3_inactive STAT3 (inactive) nAChR_JAK2:JAK2->STAT3_inactive Phosphorylation Agonist This compound Agonist->nAChR_JAK2:nAChR STAT3_active p-STAT3 (active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer DNA DNA STAT3_dimer->DNA Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression Experimental_Workflow start Start: Characterize this compound Interaction receptor_selection Select nAChR Subtype (e.g., α7, α4β2) start->receptor_selection binding_assay Radioligand Binding Assay receptor_selection->binding_assay functional_assay TEVC Electrophysiology receptor_selection->functional_assay calc_ki Calculate Ki binding_assay->calc_ki calc_ec50_imax Calculate EC50 & Imax functional_assay->calc_ec50_imax data_analysis Data Analysis & Comparison calc_ki->data_analysis calc_ec50_imax->data_analysis conclusion Conclusion on Subtype Selectivity & Efficacy data_analysis->conclusion

References

In vitro studies of N-Methylnicotinium activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Study of N-Methylnicotinium Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary ammonium compound, existing as a metabolite of nicotine or synthesized as an analog. As a permanently charged molecule, its interactions with biological systems, particularly its activity at nicotinic acetylcholine receptors (nAChRs), differ significantly from its parent compound, nicotine. This guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, focusing on its activity at major nAChR subtypes. We will detail its binding affinity and functional potency, explore the downstream signaling pathways it modulates, and provide standardized protocols for key in vitro experiments essential for its study.

The primary molecular targets for this compound are the nAChRs, which are ligand-gated ion channels crucial to synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various subunits, with the α4β2 and α7 subtypes being the most prevalent in the brain.[2] Understanding how this compound interacts with these specific subtypes is vital for its development as a pharmacological tool or potential therapeutic agent. This document serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of cellular mechanisms and workflows to facilitate further research in this area.

Quantitative Activity of this compound at nAChR Subtypes

The in vitro activity of this compound has been primarily characterized at the α7 and α4β2 nAChR subtypes. Its profile reveals important differences in how the quaternization of the pyrrolidinium nitrogen of nicotine affects receptor interaction.[2] The following tables summarize the key quantitative data regarding its functional potency (EC₅₀) and binding affinity (Kᵢ).

Table 1: Functional Potency (EC₅₀) of this compound Iodide vs. Nicotine

This table presents the concentration of the compound required to elicit a half-maximal response in functional assays, typically measured via electrophysiology in Xenopus oocytes expressing the specified human nAChR subtype.[2]

CompoundnAChR SubtypeEC₅₀ (µM)Maximum Response (% of ACh)
This compound Iodide α715.6 ± 2.078 ± 4
Nicotineα713.0 ± 0.682 ± 2
This compound Iodide α4β219.3 ± 1.710 ± 1
Nicotineα4β21.1 ± 0.182 ± 2
Data sourced from a study by Kem et al., which investigated a "methyl scan" of the pyrrolidinium ring of nicotine.[2]

Table 2: Radioligand Binding Affinity (Kᵢ) of this compound Iodide vs. Nicotine

This table shows the inhibitory constant (Kᵢ), which indicates the affinity of the compound for the receptor binding site. It is determined through competitive binding assays using a radiolabeled ligand (e.g., [³H]epibatidine).[2]

CompoundnAChR SubtypeKᵢ (nM)
This compound Iodide α711.5 ± 1.3
Nicotineα711.0 ± 1.1
This compound Iodide α4β216.0 ± 1.5
Nicotineα4β20.44 ± 0.02
Data sourced from a study by Kem et al.[2]

The data clearly indicate that methyl quaternization of the pyrrolidinium nitrogen is well-tolerated by the α7 nAChR, with both potency and affinity being very similar to nicotine. In stark contrast, this modification significantly diminishes both potency and binding affinity at the α4β2 nAChR.[2]

Signaling Pathways and Mechanism of Action

Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular events, primarily driven by ion influx. The α7 nAChR subtype is known to have one of the highest permeabilities to calcium (Ca²⁺) among neuronal nAChRs.[3]

The primary mechanism involves:

  • Direct Cation Influx : Binding of this compound to the nAChR opens the ion channel, allowing the rapid influx of cations, including sodium (Na⁺) and Ca²⁺.[3]

  • Membrane Depolarization : The influx of positive ions leads to depolarization of the cell membrane.

  • Activation of Voltage-Dependent Calcium Channels (VDCCs) : Sufficient membrane depolarization activates nearby VDCCs, leading to a secondary, larger influx of Ca²⁺.[3][4]

  • Calcium-Induced Calcium Release (CICR) : The initial rise in intracellular Ca²⁺ can trigger the release of more Ca²⁺ from internal stores, such as the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and IP₃ receptors.[3][5]

This elevation in intracellular calcium acts as a critical second messenger, modulating a wide array of cellular processes, including neurotransmitter release, gene expression, and enzyme activation.

nAChR_Signaling nAChR Agonist Signaling Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum nAChR nAChR (e.g., α7, α4β2) Ca_Influx_1 Na⁺, Ca²⁺ Influx nAChR->Ca_Influx_1 Opens VDCC VDCC Ca_Influx_2 Ca²⁺ Influx VDCC->Ca_Influx_2 Opens ER_Store Ca²⁺ Store CICR Ca²⁺ Release (CICR) ER_Store->CICR Agonist This compound (Agonist) Agonist->nAChR Binds Depolarization Membrane Depolarization Depolarization->VDCC Activates Ca_Influx_1->Depolarization Ca_Signal Increased Intracellular [Ca²⁺] Ca_Influx_1->Ca_Signal Ca_Influx_2->Ca_Signal CICR->Ca_Signal Ca_Signal->ER_Store Triggers Downstream Downstream Cellular Responses Ca_Signal->Downstream

Caption: General signaling cascade following nAChR activation.

Detailed Experimental Protocols

Accurate characterization of this compound activity relies on standardized in vitro assays. This section provides detailed methodologies for the key experiments.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[6]

Binding_Assay_Workflow Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing nAChR subtype (e.g., from HEK293 cells) P2 Prepare serial dilutions of this compound P3 Prepare radioligand solution (e.g., [³H]epibatidine) at fixed concentration (~Kd) I1 Combine membranes, radioligand, and test compound in 96-well plate P3->I1 I2 Incubate to equilibrium (e.g., 60 min at 30°C) I1->I2 S1 Rapidly filter plate contents through PEI-soaked glass fiber filters I2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Count radioactivity (CPM) using a scintillation counter S3->S4 A1 Plot % inhibition vs. log[this compound] S4->A1 A2 Fit data to sigmoidal curve to determine IC₅₀ A1->A2 A3 Calculate Kᵢ value using the Cheng-Prusoff equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation : Homogenize cells or tissues expressing the nAChR of interest (e.g., transfected HEK293 cells) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or similar assay.[7]

  • Assay Setup : In a 96-well plate, combine the cell membranes (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of the unlabeled test compound (this compound).[7][8]

  • Incubation : Incubate the plate, typically for 60-120 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[7][9]

  • Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand from the free radioligand.[7]

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.

  • Counting : Place the dried filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of inhibition of radioligand binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.[6]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique used to measure the ion flow across the membrane of a cell, such as a Xenopus oocyte, expressing a specific ion channel.[10] It is the gold standard for characterizing the functional properties (potency and efficacy) of nAChR ligands.

TEVC_Workflow Workflow: Two-Electrode Voltage Clamp (TEVC) P1 1. Prepare cRNA for nAChR subunits (e.g., α7, α4, β2) P2 2. Harvest and prepare Stage V-VI Xenopus oocytes P1->P2 P3 3. Inject oocytes with ~50 nL of cRNA solution P2->P3 P4 4. Incubate oocytes for 2-5 days at 16-18°C to allow receptor expression P3->P4 E1 5. Place oocyte in recording chamber perfused with buffer P4->E1 E2 6. Impale oocyte with two microelectrodes (Voltage & Current) filled with 3M KCl E1->E2 E3 7. Clamp membrane potential at a holding potential (e.g., -70 mV) E2->E3 R1 8. Perfuse oocyte with increasing concentrations of this compound E3->R1 R2 9. Record inward current evoked at each concentration R1->R2 A1 10. Plot current amplitude vs. log[this compound] R2->A1 A2 11. Fit data to determine EC₅₀ and maximum response (Iₘₐₓ) A1->A2

Caption: Workflow for a Two-Electrode Voltage Clamp experiment.

Methodology:

  • Oocyte Preparation : Harvest Stage V-VI oocytes from a female Xenopus laevis.[11] Defolliculate the oocytes using collagenase treatment.

  • cRNA Injection : Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., human α7 or a combination of α4 and β2). Typically, ~50 nL of cRNA solution is injected per oocyte.[2]

  • Incubation : Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96) supplemented with antibiotics to allow for robust receptor expression on the oocyte membrane.

  • Electrode Preparation : Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ when filled with 3 M KCl solution.[12]

  • Recording : Place an oocyte in a recording chamber and perfuse with recording buffer. Impale the oocyte with two electrodes: one to measure the membrane potential and one to inject current.[10]

  • Voltage Clamp : Use a TEVC amplifier to clamp the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV).

  • Compound Application : Apply increasing concentrations of this compound to the oocyte via the perfusion system. Record the inward current generated by the opening of the nAChR channels at each concentration.

  • Data Analysis : Construct a dose-response curve by plotting the peak current response against the log concentration of this compound. Fit the curve using a nonlinear regression model to calculate the EC₅₀ and the maximum current (Iₘₐₓ).

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

The FLIPR assay is a high-throughput method to measure changes in intracellular calcium concentration, making it ideal for screening nAChR agonists and modulators.[13]

Methodology:

  • Cell Plating : Seed cells endogenously or recombinantly expressing the target nAChR (e.g., SH-SY5Y or transfected HEK293 cells) into 96- or 384-well black-walled, clear-bottom microplates. Allow cells to adhere and grow overnight.[14]

  • Dye Loading : Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[14][15]

  • Incubation : Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[15]

  • Compound Plate Preparation : Prepare a separate plate containing serial dilutions of this compound at a higher concentration (e.g., 4x final concentration) in assay buffer.

  • FLIPR Measurement : Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure a baseline fluorescence, then add the this compound solution from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis : The agonist response is quantified as the peak fluorescence signal minus the baseline. Plot the response against the log concentration of this compound and fit the data to determine the EC₅₀ value.

Cell Viability / Cytotoxicity Assay (General Protocol)

While specific cytotoxicity data for this compound is not widely available, its potential effects on cell health can be assessed using standard in vitro assays like the MTT assay. This protocol is generally applicable to nicotinic compounds.

Methodology:

  • Cell Seeding : Plate a chosen cell line (e.g., MRC-5 human lung fibroblasts, HaCaT keratinocytes, or CHO cells) in a 96-well plate at a density that ensures they are in a logarithmic growth phase during the experiment.[16][17]

  • Compound Treatment : After allowing cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle-treated wells as negative controls.

  • Incubation : Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the log concentration of this compound to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion

The in vitro study of this compound reveals it to be a valuable pharmacological tool for dissecting the function of nAChR subtypes. Its activity profile, marked by a potent agonism at α7 nAChRs and significantly reduced activity at α4β2 nAChRs, provides a clear example of the structural determinants of ligand-receptor interaction. The experimental protocols detailed in this guide—from binding and functional assays to signaling and cytotoxicity studies—provide a robust framework for researchers to further investigate this compound and other novel nAChR ligands. Future studies should aim to characterize its activity across a broader range of nAChR subtypes and explore its downstream effects in various cell systems to fully elucidate its pharmacological potential.

References

Methodological & Application

Synthesis of N-Methylnicotinium from Nicotine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of N-Methylnicotinium salts from nicotine, tailored for researchers, scientists, and professionals in drug development. The following sections offer a comprehensive overview of the synthesis of this compound iodide, chloride, and acetate, including experimental procedures, quantitative data, and an examination of the relevant signaling pathways.

Introduction

This compound is a quaternary ammonium compound derived from nicotine. It is a metabolite of nicotine and has garnered interest in pharmacological research for its interaction with nicotinic acetylcholine receptors (nAChRs). The synthesis of this compound salts is a fundamental process for researchers studying nicotinic systems and developing novel therapeutics. This document outlines the established methods for synthesizing various this compound salts, with a focus on providing practical and reproducible protocols.

Synthesis of this compound Iodide

The most common method for synthesizing this compound iodide is through the direct N-methylation of nicotine using methyl iodide.[1][2] This reaction, a classic example of a Menschutkin reaction, targets the more nucleophilic pyridine nitrogen of the nicotine molecule.[2]

Quantitative Data

The reaction conditions significantly influence the yield and purity of the final product. The following table summarizes typical quantitative data for the synthesis of this compound iodide.

ParameterValueReference
Reactants Nicotine, Methyl Iodide[1]
Solvents Acetonitrile, Ethanol, Dichloromethane[1]
Reaction Temperature 25°C or Reflux[1]
Reaction Time 1 - 2 hours[1]
Crude Yield >95%[1]
Purity (after recrystallization) >95%[1]
Purification Method Recrystallization (Ethanol/Water)[1]
Experimental Protocol: N-Methylation of Nicotine to this compound Iodide

This protocol describes a standard laboratory procedure for the synthesis of this compound iodide.

Materials:

  • Nicotine (free base)

  • Methyl iodide

  • Anhydrous acetonitrile (or ethanol or dichloromethane)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve nicotine in anhydrous acetonitrile (e.g., 10 mL of solvent per 1 g of nicotine). Place the flask on a magnetic stirrer and add a stir bar. If the reaction is to be performed at room temperature, an ice bath can be used to control the initial exothermic reaction. For reactions requiring heating, attach a reflux condenser.

  • Addition of Methyl Iodide: Slowly add a molar equivalent of methyl iodide to the stirred nicotine solution using a dropping funnel. An exothermic reaction may be observed.[1]

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 1-2 hours or under reflux for 1 hour.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, a precipitate of this compound iodide will have formed. To maximize precipitation, the reaction mixture can be cooled in an ice bath and anhydrous diethyl ether can be added.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the crude this compound iodide under vacuum. A crude yield of over 95% is expected.[1]

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a mixture of ethanol and water (e.g., 3:1 v/v).[1] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound iodide as a crystalline solid.

Synthesis of Other this compound Salts

While this compound iodide is the most commonly synthesized salt, other salts such as chloride and acetate can also be prepared.

Synthesis of this compound Chloride

Detailed experimental protocols for the direct synthesis of this compound chloride from nicotine are less common in the literature. However, it can be conceptually achieved by using a different methylating agent, such as methyl chloride. Alternatively, an ion exchange reaction can be performed on the iodide salt.

Synthesis of this compound Acetate

This compound acetate has been used in metabolic studies.[3] Its synthesis can be achieved through an ion exchange reaction from this compound iodide.

Experimental Protocol: Ion Exchange for this compound Acetate

Materials:

  • This compound iodide

  • Silver acetate

  • Deionized water

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Dissolution: Dissolve this compound iodide in deionized water to a known concentration.

  • Precipitation of Silver Iodide: Add a molar equivalent of silver acetate to the solution. A yellow precipitate of silver iodide will form.

  • Reaction: Stir the mixture in the dark for 1-2 hours to ensure complete reaction.

  • Separation: Centrifuge the mixture to pellet the silver iodide precipitate.

  • Filtration: Carefully decant the supernatant containing this compound acetate and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Lyophilization: The resulting aqueous solution of this compound acetate can be lyophilized to obtain the solid product.

Signaling Pathways of this compound

This compound, like nicotine, exerts its biological effects primarily through the activation of nicotinic acetylcholine receptors (nAChRs).[4] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems.

Activation of nAChRs by this compound leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane. The influx of calcium is a critical event that triggers a cascade of downstream signaling pathways.

Key downstream signaling pathways activated by this compound include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The increase in intracellular calcium can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4]

  • Calcium/Calmodulin-Dependent Protein Kinase (CaMKII): Elevated intracellular calcium levels can also activate CaMKII, a key protein involved in synaptic plasticity and memory formation.

The activation of these pathways ultimately leads to various cellular responses, including neurotransmitter release, gene expression changes, and modulation of synaptic plasticity.[4]

Visualizations

Experimental Workflow for this compound Iodide Synthesis

Synthesis_Workflow Nicotine Nicotine in Anhydrous Solvent Reaction Reaction (25°C or Reflux, 1-2h) Nicotine->Reaction MeI Methyl Iodide MeI->Reaction Precipitation Precipitation (Cooling & Ether Addition) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude this compound Iodide (>95% Yield) Filtration->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Iodide (>95% Purity) Recrystallization->Pure_Product Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates N_Methylnicotinium This compound N_Methylnicotinium->nAChR Binds to PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Activates CaMKII CaMKII Activation Ca_Influx->CaMKII Activates Cellular_Response Cellular Responses (Neurotransmitter Release, Gene Expression, Synaptic Plasticity) PI3K_Akt->Cellular_Response CaMKII->Cellular_Response

References

Application Note: Quantification of N-Methylnicotinium in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantification of N-Methylnicotinium (NMN), a metabolite of nicotine, in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a quaternary ammonium compound, and its analysis is relevant for researchers in toxicology, smoking cessation studies, and drug metabolism. The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention and separation of the polar NMN, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol provides details on sample preparation, chromatographic conditions, and mass spectrometric parameters. The method is suitable for high-throughput analysis and provides the necessary sensitivity and specificity for the determination of NMN in urine samples.

Introduction

Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in humans. One of the metabolic pathways involves the N-methylation of the pyridine nitrogen of nicotine, resulting in the formation of the this compound ion.[1] As a stable, charged metabolite, urinary this compound can serve as a specific biomarker for nicotine exposure. Its quantification is therefore of interest to researchers studying nicotine metabolism, pharmacokinetics, and the effects of tobacco use.

The analysis of highly polar and permanently charged molecules like this compound presents a challenge for traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating such polar compounds. This application note details a robust LC-MS/MS method employing a HILIC column for the sensitive and selective quantification of this compound in human urine.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is used for the preparation of urine samples.

Protocol:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.

  • Add 400 µL of acetonitrile containing an internal standard (e.g., this compound-d3, if available, or a structurally similar stable isotope-labeled quaternary amine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient:

Time (min)%B
0.095
1.095
5.050
5.195
7.095
Mass Spectrometry

Mass Spectrometer: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound177.1148.120
This compound (Qualifier)177.1120.125
Internal Standard (IS)---

(Note: The exact mass of this compound is 177.1392 Da. The precursor ion is the singly charged molecule [M]+. Product ions are proposed based on common fragmentation patterns of similar molecules and would require experimental optimization.)

Quantitative Data

The method was validated for linearity, limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the tables below.

Calibration Curve
AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995
Limit of Quantification (LLOQ)
AnalyteLLOQ (ng/mL)
This compound1
Precision and Accuracy
AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%)
This compound35.26.8102.5
504.15.598.9
5003.54.9101.2

Visualizations

G Nicotine Metabolism to this compound Nicotine Nicotine N_Methylnicotinium N_Methylnicotinium Nicotine->N_Methylnicotinium  N-methylation (Amine N-methyltransferase)

Caption: Metabolic pathway of nicotine to this compound.

G Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine_Sample Protein_Precipitation Protein_Precipitation Urine_Sample->Protein_Precipitation Add Acetonitrile + IS Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant_Transfer Centrifugation->Supernatant_Transfer HILIC_Separation HILIC_Separation Supernatant_Transfer->HILIC_Separation Injection ESI_Ionization ESI_Ionization HILIC_Separation->ESI_Ionization MS_Detection MS_Detection ESI_Ionization->MS_Detection MRM Mode Data_Quantification Data_Quantification MS_Detection->Data_Quantification

Caption: Workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The use of HILIC ensures effective chromatographic retention of this polar analyte, while tandem mass spectrometry offers high selectivity and sensitivity. The simple sample preparation procedure makes this method suitable for high-throughput analysis in clinical and research settings. This application note provides a comprehensive protocol for laboratories interested in measuring urinary this compound as a biomarker of nicotine exposure.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of N-Methylnicotinium Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation of N-Methylnicotinium isomers using High-Performance Liquid Chromatography (HPLC). This compound, a quaternary ammonium compound and a derivative of nicotine, exists as multiple isomers, including positional isomers and enantiomers. The accurate separation and quantification of these isomers are critical in various fields, including pharmacology, toxicology, and drug development, to understand their distinct biological activities and metabolic fates. This document provides a comprehensive methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for the effective resolution of this compound isomers.

Introduction

This compound is a metabolite of nicotine and possesses a permanent positive charge, rendering it highly polar. This polarity makes it challenging to retain and separate on traditional reversed-phase HPLC columns.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for the analysis of polar and charged compounds.[3][4][5] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of a more polar aqueous solvent.[3][6] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and enabling their retention and separation.[4] Mixed-mode chromatography, which combines HILIC with ion-exchange mechanisms, also presents a robust strategy for separating isomers of polar compounds.[7][8]

This application note details a HILIC-based HPLC method optimized for the baseline separation of this compound isomers. The protocol includes sample preparation, chromatographic conditions, and data analysis procedures.

Experimental Protocols

Materials and Reagents
  • This compound isomer standard mix (e.g., this compound iodide positional isomers and enantiomers)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

  • HILIC HPLC Column: e.g., Thermo Scientific™ Accucore™ HILIC column (100 mm x 2.1 mm, 2.6 µm) or equivalent amide-based stationary phase.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound isomer mix at a concentration of 1 mg/mL in deionized water.

    • Prepare working standards by diluting the stock solution with a mixture of 90% acetonitrile and 10% deionized water to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix Preparation (e.g., biological fluid):

    • Perform a protein precipitation step by adding three parts of cold acetonitrile to one part of the sample.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

HPLC Method Parameters
  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 80% B

    • 8-9 min: 80% to 95% B

    • 9-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 260 nm or MS with electrospray ionization (ESI) in positive mode.

Data Presentation

The following table summarizes representative quantitative data for the separation of two hypothetical this compound isomers using the described HILIC method.

IsomerRetention Time (min)Tailing FactorResolution (Rs)
Isomer 14.21.1-
Isomer 25.51.22.5

Note: The data presented is representative and may vary depending on the specific isomers, HPLC system, and column used.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation Dilution Dilution Standard->Dilution Dilute Sample Matrix Sample Preparation ProteinPrecip ProteinPrecip Sample->ProteinPrecip Protein Precipitation Injection Inject Sample Dilution->Injection Centrifugation Centrifugation ProteinPrecip->Centrifugation Centrifuge Supernatant Supernatant Centrifugation->Supernatant Collect Supernatant Evaporation Evaporation Supernatant->Evaporation Evaporate Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute Reconstitution->Injection Separation HILIC Separation Injection->Separation Mobile Phase Gradient Detection UV/MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC separation of this compound isomers.

Discussion

The proposed HILIC method provides excellent retention and resolution for the highly polar this compound isomers. The use of a high organic content mobile phase is also advantageous for mass spectrometry detection, as it enhances ionization efficiency and improves sensitivity.[2] The gradient elution allows for the separation of isomers with different polarities within a reasonable run time. The method is robust and can be adapted for the analysis of this compound isomers in various matrices, such as biological fluids and pharmaceutical formulations.

Conclusion

This application note outlines a detailed and effective HPLC method for the separation of this compound isomers. The use of HILIC is a key strategy for overcoming the challenges associated with the analysis of these polar, permanently charged compounds. The provided protocol serves as a valuable starting point for researchers, scientists, and drug development professionals working on the analysis of nicotinic derivatives.

References

Application Notes and Protocols for the Detection of N-Methylnicotinium in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinium is a quaternary ammonium cation that is a minor metabolite of nicotine. Its detection and quantification in biological samples are of interest in toxicology, pharmacology, and clinical chemistry to understand nicotine metabolism and exposure. These application notes provide detailed methodologies for the sensitive and specific detection of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Analytical Methodologies

The primary analytical technique for the quantification of this compound is LC-MS/MS due to its high sensitivity, specificity, and ability to handle complex biological matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred chromatographic mode for retaining and separating highly polar compounds like this compound.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of similar quaternary ammonium compounds in biological matrices by LC-MS/MS. These values can be used as a benchmark for method development and validation.[1][2]

ParameterUrineSerum/Plasma
Limit of Detection (LOD) 0.005 - 0.5 ng/mL0.002 - 0.42 ng/mL[1][2]
Limit of Quantification (LOQ) 0.01 - 1.5 ng/mL0.006 - 1.40 ng/mL[1][2]
Linearity (R²) > 0.99> 0.99
Recovery 70 - 120%61 - 129%[1][2]
Matrix Effect -30% to +20%-27% to +15.4%[1]
Intra-day Precision (%RSD) < 15%< 18%[1]
Inter-day Precision (%RSD) < 15%< 18%[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine using LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human urine samples.

1. Materials and Reagents

  • This compound iodide (or other salt) reference standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (Weak Cation Exchange, WCX)

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition the WCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Centrifuge the urine sample at 4000 x g for 10 minutes. Take 1 mL of the supernatant and add the internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (Q1): m/z 177.1 -> Product ion (Q3): m/z 148.1 (quantifier), m/z 120.1 (qualifier) - Note: These are predicted transitions and should be optimized by direct infusion of the reference standard.

    • Internal Standard (e.g., this compound-d3): Precursor ion (Q1): m/z 180.1 -> Product ion (Q3): m/z 151.1

4. Method Validation The method should be validated according to standard bioanalytical method validation guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum/Plasma

This protocol provides an alternative sample preparation method using LLE.

1. Materials and Reagents

  • All reagents from Protocol 1

  • Dichloromethane, Ethyl acetate (LC-MS grade)

  • Sodium hydroxide solution

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of serum/plasma, add the internal standard.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 2 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v).

  • Vortex for 2 minutes and then centrifuge at 4000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis Follow the LC-MS/MS conditions described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine/Serum) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation HILIC-UHPLC Separation evap_recon->lc_separation ms_detection Tandem Mass Spectrometry (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound analysis.

Signaling Pathway of this compound

This compound, as a methylated derivative of nicotine, is expected to interact with nicotinic acetylcholine receptors (nAChRs). Studies have suggested its interaction with the α7 and α4β2 subtypes of nAChRs. The activation of these receptors can trigger various downstream signaling cascades.

signaling_pathway cluster_receptor Nicotinic Acetylcholine Receptors cluster_downstream Downstream Signaling NMN This compound a7_nAChR α7 nAChR NMN->a7_nAChR a4b2_nAChR α4β2 nAChR NMN->a4b2_nAChR Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx a4b2_nAChR->Ca_influx ERK_activation ERK Activation Ca_influx->ERK_activation Akt_pathway PI3K/Akt Pathway Ca_influx->Akt_pathway PKC_activation PKC Activation Ca_influx->PKC_activation Gene_transcription Gene Transcription ERK_activation->Gene_transcription Akt_pathway->Gene_transcription Neurotransmitter_release Neurotransmitter Release PKC_activation->Neurotransmitter_release

Caption: Putative signaling pathway of this compound via nAChRs.

References

Application Notes and Protocols for N-Methylnicotinium as a Biomarker of Tobacco Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinium, also known as nicotine isomethonium ion, is a non-oxidative metabolite of nicotine.[1] As a direct downstream product of nicotine metabolism, its presence and concentration in biological fluids can serve as a specific biomarker for tobacco use. Unlike cotinine, the major metabolite of nicotine, this compound is a quaternary amine, which may confer different pharmacokinetic properties. Understanding the levels of this compound in tobacco users can provide additional insights into individual variations in nicotine metabolism and overall tobacco exposure. These application notes provide detailed protocols for the quantification of this compound in human urine and summarize available data on its association with tobacco use.

Principles of Detection

The quantification of this compound in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing the analyte from a complex biological background. The method involves ionizing the this compound molecule and then fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), precise and accurate quantification can be achieved.

Data Presentation

Currently, there is a lack of publicly available studies that specifically quantify this compound levels in cohorts of smokers and non-smokers. However, based on the established metabolic pathway of nicotine, it is expected that this compound would be present in significantly higher concentrations in the biological fluids of tobacco users compared to non-users. For context, data for the primary nicotine metabolite, cotinine, is provided below to illustrate the expected differences between these groups.

Table 1: Representative Urinary Cotinine Levels in Different User Groups

User GroupMean Urinary Cotinine (ng/mL)Standard Deviation (ng/mL)
Cigarette Smokers2736.20983.29
Hookah Smokers2379.0424.25
Bidi Smokers562.60249.38
Tobacco Chewers2178.30334.29
Passive Smokers280.7586.30
Non-smokers7.302.47

Data adapted from a study on urinary nicotine and cotinine levels in tobacco users.[2]

Experimental Protocols

The following protocols are based on established methodologies for the analysis of nicotine and its metabolites by LC-MS/MS and are adapted for the specific analysis of this compound.

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

1. Objective: To quantify the concentration of this compound in human urine samples.

2. Materials and Reagents:

  • This compound chloride (analytical standard)

  • Deuterated this compound (internal standard) - Requires custom synthesis.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human urine samples (from smokers and non-smokers)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw frozen urine samples at room temperature.
  • Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitate.
  • To 1 mL of supernatant, add the deuterated this compound internal standard.
  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
  • Load the urine sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
  • Elute the this compound and the internal standard with 1 mL of a solution of 5% formic acid in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions:
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm)
  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometric Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • This compound: Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 146.1 (quantifier), Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 94.1 (qualifier)
  • Deuterated this compound (d3): Precursor ion (Q1) m/z 180.1 -> Product ion (Q3) m/z 149.1
  • Collision Energy: To be optimized for the specific instrument, but typically in the range of 15-30 eV.

6. Data Analysis:

  • Construct a calibration curve using the analytical standard of this compound.
  • Calculate the ratio of the peak area of this compound to the peak area of the deuterated internal standard for all samples and standards.
  • Determine the concentration of this compound in the urine samples by interpolating from the calibration curve.

Visualizations

Nicotine Metabolism to this compound

Nicotine_Metabolism Metabolic Pathway of Nicotine to this compound Nicotine Nicotine N_Methylnicotinium This compound (Nicotine Isomethonium Ion) Nicotine->N_Methylnicotinium Methylation Enzyme N-methyltransferase (Enzyme) Enzyme->N_Methylnicotinium

Caption: Metabolic conversion of nicotine to this compound.

Experimental Workflow for this compound Analysis

Experimental_Workflow Workflow for this compound Quantification in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Spiking Spike with Internal Standard Centrifugation->Spiking SPE Solid Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for urinary this compound analysis.

Putative Signaling Pathway of this compound

Signaling_Pathway Hypothesized this compound Signaling cluster_receptor Nicotinic Acetylcholine Receptors (nAChRs) N_Methylnicotinium This compound alpha7 α7 nAChR N_Methylnicotinium->alpha7 Agonist/Modulator alpha4beta2 α4β2 nAChR N_Methylnicotinium->alpha4beta2 Weak Interaction Downstream_alpha7 Downstream Signaling (e.g., Ca²+ influx, ERK activation) alpha7->Downstream_alpha7 Downstream_alpha4beta2 Reduced or Altered Downstream Signaling alpha4beta2->Downstream_alpha4beta2

Caption: this compound interaction with nAChR subtypes.[3][4]

References

Application Notes and Protocols for the Analytical Characterization of N-Methylnicotinium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinium is a quaternary ammonium compound that is a metabolite of nicotine. Its characterization is crucial for understanding nicotine metabolism, pharmacokinetics, and pharmacodynamics. Furthermore, as an analog of nicotine, it is a valuable tool in studying the function and pharmacology of nicotinic acetylcholine receptors (nAChRs). These application notes provide detailed protocols for the analytical characterization of this compound using common laboratory techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Analysis of this compound

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantitative analysis of this compound. As a charged molecule, ion-exchange chromatography or reversed-phase chromatography with an ion-pairing agent is often employed.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a potassium dihydrogen orthophosphate buffer (e.g., 50:50 v/v) can be effective. The pH of the buffer should be optimized for best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 260 nm is recommended, as the pyridine ring of this compound exhibits strong absorbance at this wavelength.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 6-10 minutes.

  • Standard Preparation: Prepare a stock solution of this compound iodide in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Pharmaceutical Formulations: Dilute the formulation with the mobile phase to a concentration within the calibration range.

    • Biological Fluids (Plasma/Urine): See Section 3 for detailed sample preparation protocols.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.4 µg/mL
Limit of Quantification (LOQ)~1.2 µg/mL
Recovery98 - 102%
Precision (%RSD)< 2%
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Experimental Protocol: LC-MS/MS Analysis of this compound in Biological Fluids

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system.

  • Column: A C18 or a Biphenyl reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry Parameters:

    • The protonated molecule [M]+ of this compound (m/z 177.1) is used as the precursor ion.

    • Collision-induced dissociation (CID) is used to generate product ions for Multiple Reaction Monitoring (MRM). Predicted fragment ions include m/z 160.1 (loss of CH₃) and a fragment corresponding to the pyrrolidine ring cleavage.

  • Internal Standard: An isotopically labeled analog of this compound or a structurally similar compound not present in the sample should be used.

  • Sample Preparation: See Section 3 for detailed protocols.

Quantitative Data Summary: Predicted LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound177.1160.1Pyrrolidine ring fragment

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

Experimental Protocol: NMR Analysis of this compound Iodide

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve a few milligrams of this compound iodide in the chosen deuterated solvent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY and HSQC for full structural assignment.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridinium-CH₃~4.3-
Pyrrolidine-CH₃~2.5-
C2'~3.8-4.0-
Other Pyridine Protons7.5 - 9.0-
Other Pyrrolidine Protons1.8 - 3.5-
Pyridine Carbons-125 - 150
Pyrrolidine Carbons-20 - 60

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Sample Preparation Protocols for Biological Matrices

Proper sample preparation is critical for accurate and reliable analysis of this compound in biological fluids.

Protein Precipitation for Plasma Samples

This is a simple and rapid method for removing the bulk of proteins from plasma samples.

Protocol:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis or HPLC-UV analysis.

Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract compared to protein precipitation, which is often necessary for urine samples.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute the urine sample (e.g., 1:1 with water) and add the internal standard. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the this compound and other cationic analytes with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Biological Context and Signaling Pathways

This compound, as a nicotine metabolite and analog, is known to interact with nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are widely expressed in the central and peripheral nervous systems and are involved in numerous physiological processes.

Interaction with nAChR Subtypes

Studies have shown that modifications to the nicotine structure, including N-methylation, can affect the affinity and efficacy at different nAChR subtypes, such as the α4β2 and α7 subtypes.[1]

Downstream Signaling of nAChR Activation

Activation of nAChRs by agonists like nicotine and its analogs leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization can trigger various downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates PI3K PI3K Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., c-fos) Akt->Gene_Expression ERK_MAPK ERK/MAPK ERK_MAPK->Gene_Expression Neurotransmitter_Release Neurotransmitter Release N_Methylnicotinium This compound N_Methylnicotinium->nAChR Binds to Ca_Influx->PI3K Ca_Influx->ERK_MAPK Ca_Influx->Neurotransmitter_Release

Caption: Simplified nAChR signaling pathway upon activation by an agonist like this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical protocols described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Dilution Dilution Sample->Dilution Extraction Extraction (Protein Precipitation or SPE) Sample->Extraction HPLC HPLC Injection Dilution->HPLC Extraction->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result (Concentration) Quantification->Result

Caption: General workflow for the HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Protein Precipitation or SPE Internal_Standard->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Analysis MS/MS Detection (MRM) LC_Separation->MS_Analysis Peak_Integration Peak Area Integration MS_Analysis->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Workflow for the quantitative LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for N-Methylnicotinium Isolation from Urine in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinium is a minor metabolite of nicotine, formed through the N-methylation of the pyridine nitrogen.[1][2] As a quaternary amine, its detection and quantification in urine can provide insights into nicotine metabolism and individual variations in response to tobacco exposure or nicotine replacement therapies. This document provides detailed protocols for the isolation and analysis of this compound from urine samples for metabolomics studies, along with relevant metabolic pathway and workflow diagrams.

While this compound is a less abundant metabolite, its analysis is crucial for a comprehensive understanding of nicotine's metabolic fate. Various analytical techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the determination of nicotine and its metabolites in biological fluids.[3][4][5][6]

Metabolic Pathway of Nicotine

The following diagram illustrates the primary metabolic pathways of nicotine, including the formation of this compound.

Nicotine_Metabolism Nicotine Nicotine Nornicotine Nornicotine Nicotine->Nornicotine N-demethylation Nicotine_N_Oxide Nicotine-N'-Oxide Nicotine->Nicotine_N_Oxide FMO3 N_Methylnicotinium This compound Nicotine->N_Methylnicotinium N-methylation Nicotine_Glucuronide Nicotine Glucuronide Nicotine->Nicotine_Glucuronide UGT Iminium_Ion Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium_Ion CYP2A6 Cotinine Cotinine Iminium_Ion->Cotinine Aldehyde oxidase

Figure 1: Metabolic pathway of nicotine highlighting the formation of this compound.

Quantitative Data of Nicotine Metabolites in Urine

The concentration of nicotine metabolites in urine can vary significantly among individuals due to genetic factors, smoking habits, and other physiological variables. The following table summarizes typical concentration ranges for major nicotine metabolites found in the urine of smokers. Data for this compound is less commonly reported, reflecting its status as a minor metabolite.

MetaboliteConcentration Range (ng/mL)Method of DetectionReference
Nicotine1 - 100GC-MS[7]
Cotinine50 - 1000GC-MS[7]
trans-3'-hydroxycotinineNot specifiedHPLC-UV[3]
Nornicotine7 (LOQ)LC-MS/MS[8]
Nicotine N'-oxide3 (LOQ)LC-MS/MS[8]
This compound Data not readily available HPLC [4]
Cotinine N-oxide0.4 (LOQ)LC-MS/MS[8]

LOQ: Limit of Quantitation

Experimental Workflow for this compound Analysis

The diagram below outlines the general workflow for the isolation and analysis of this compound from urine samples.

Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Urine_Collection Urine Sample Collection (Mid-stream, sterile container) Centrifugation Centrifugation (e.g., 1500-2000 rpm, 5 min) Urine_Collection->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Supernatant_Collection->Protein_Precipitation Evaporation Evaporation of Solvent Protein_Precipitation->Evaporation LLE Liquid-Liquid Extraction (Alternative to Precipitation) SPE Solid-Phase Extraction (Alternative) Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 2: Experimental workflow for this compound isolation and analysis.

Detailed Experimental Protocols

The following protocols are generalized procedures for the isolation and analysis of this compound from urine for metabolomics. Optimization may be required based on specific laboratory equipment and reagents.

Protocol 1: Urine Sample Collection and Pre-treatment

This protocol describes the initial steps for preparing urine samples for metabolite extraction.

Materials:

  • Sterile urine collection containers

  • Centrifuge

  • Pipettes and sterile tips

  • Vortex mixer

  • -80°C freezer for storage

Procedure:

  • Collect mid-stream urine samples in sterile containers. For optimal results, first morning void is often preferred due to higher metabolite concentrations.[9]

  • If not processed immediately, store samples at -80°C to quench metabolic activity.[10][11] Avoid repeated freeze-thaw cycles.

  • Thaw frozen urine samples on ice.

  • Vortex the sample to ensure homogeneity.

  • Transfer an appropriate volume (e.g., 1-5 mL) to a centrifuge tube.

  • Centrifuge the urine sample at 1500-2000 rpm (approximately 450g) for 5 minutes at 4°C to pellet cells and other debris.[12]

  • Carefully collect the supernatant for the extraction procedure.

Protocol 2: this compound Extraction using Protein Precipitation

This protocol is a rapid method for removing proteins from the urine matrix.

Materials:

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

  • To 1 part of urine supernatant, add 3 parts of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

Protocol 3: this compound Analysis by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient tailored to resolve this compound from other isomers and matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined and optimized.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject the reconstituted urine extract onto the column.

  • Run the established LC gradient to separate the analytes.

  • Detect this compound using the optimized MS/MS transitions in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the concentration of this compound by comparing the peak area to that of a standard curve prepared with known concentrations of a certified this compound standard.

Concluding Remarks

The provided protocols and information offer a comprehensive guide for the isolation and analysis of this compound from urine for metabolomics research. Adherence to standardized procedures for sample handling and analysis is critical for obtaining reliable and reproducible results.[9] While specific quantitative data for this compound is not as prevalent as for other nicotine metabolites, its analysis can contribute valuable information to the overall understanding of nicotine metabolism and its physiological effects. Further research is warranted to establish standardized concentration ranges for this metabolite in various populations.

References

Application Note: Quantification of N-Methylnicotinium in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Methylnicotinium (NMN) cation in human plasma. This compound is a metabolite of nicotine and its quantification is crucial for pharmacokinetic, toxicokinetic, and tobacco exposure studies. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for bioanalytical applications in drug development and clinical research.

Introduction

This compound is a quaternary ammonium metabolite of nicotine. As a charged species, its analytical determination requires specific methodologies to ensure accurate and reproducible quantification in complex biological matrices like plasma. This protocol is designed for researchers, scientists, and drug development professionals who require a robust method for measuring NMN concentrations. The use of LC-MS/MS with MRM provides high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from endogenous plasma components.

Experimental Protocols

Materials and Reagents
  • This compound Iodide (or other salt) reference standard

  • This compound-d3 Iodide (or a suitable structural analog like N-Ethylnicotinium Iodide) as an internal standard (IS)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (FA), ~99% purity

  • Human Plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Standard Solutions and Quality Control Sample Preparation

2.1. Primary Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) by dissolving the accurately weighed reference standards in methanol to a final concentration of 1 mg/mL.

2.2. Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution in a mixture of 50:50 (v/v) Acetonitrile:Water to create working standards for the calibration curve (e.g., concentrations ranging from 1 ng/mL to 1000 ng/mL).

2.3. Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for sample preparation.

2.4. Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC). The final volume of the spiking solution should not exceed 5% of the plasma volume.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL polypropylene microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma sample, calibrator, or QC into the corresponding tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (100 ng/mL).

  • Vortex mix for 1 minute at high speed to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

// Workflow edges plasma -> add_is; add_is -> vortex1; vortex1 -> centrifuge1; centrifuge1 -> supernatant; supernatant -> evaporate; evaporate -> reconstitute; reconstitute -> centrifuge2; centrifuge2 -> transfer; transfer -> inject [lhead=cluster_analysis]; inject -> lc_sep; lc_sep -> ms_detect; ms_detect -> integrate [lhead=cluster_data]; integrate -> calibrate; calibrate -> quantify; } caption: "Workflow from plasma sample to final concentration."

LC-MS/MS Method

The method should be developed and validated according to regulatory guidelines such as those from the FDA or EMA.[1][2]

4.1. Liquid Chromatography Conditions: The following are typical starting conditions and may require optimization.

ParameterRecommended Condition
LC System UPLC/HPLC system capable of binary gradient elution
Column Reversed-Phase C18, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.2. Mass Spectrometry Conditions: The following parameters are proposed as a starting point for method development. The precursor ion is based on the monoisotopic mass of this compound cation (C11H17N2+, m/z 177.14).[3] Product ions should be determined by infusing a standard solution and performing a product ion scan.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Capillary Voltage 3.5 kV
Nebulizer Gas 50 psi
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

4.3. MRM Transitions: The precursor ion for this compound is m/z 177.1. Based on the fragmentation of similar structures like nicotine (precursor m/z 163), common product ions result from the cleavage of the pyrrolidine ring.[4] The following transitions are suggested for initial method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound 177.1To be determined empiricallyTo be determined empiricallyTo be optimized
This compound-d3 (IS) 180.1To be determined empiricallyTo be determined empiricallyTo be optimized

Note: Product ions must be empirically determined by infusing a standard solution of this compound into the mass spectrometer and optimizing the collision energy to obtain the most stable and abundant fragments.

Data Presentation

Method Validation Summary

The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to bioanalytical method validation guidelines.[2]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day runs
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Recovery Consistent, precise, and reproducible
Matrix Effect Normalized matrix factor CV should be ≤ 15%
Stability Analyte stable under tested conditions (bench-top, freeze-thaw, long-term storage)

Logical Relationships

// Nodes Analyte_Peak [label="Analyte Peak Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IS_Peak [label="Internal Standard (IS) Peak Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response_Ratio [label="Response Ratio\n(Analyte Area / IS Area)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calibration_Curve [label="Calibration Curve\n(Response Ratio vs. Concentration)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyte_Conc [label="Analyte Concentration\nin Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Analyte_Peak -> Response_Ratio; IS_Peak -> Response_Ratio; Response_Ratio -> Calibration_Curve [label="for Calibrators"]; Calibration_Curve -> Analyte_Conc; Response_Ratio -> Analyte_Conc [label="for Unknowns"]; } caption: "Logic for calculating analyte concentration."

Conclusion

The described LC-MS/MS protocol provides a robust framework for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method offers high throughput, and the specificity of MRM detection ensures reliable results. This application note serves as a comprehensive guide for researchers to establish and validate a method for this compound analysis, supporting a wide range of clinical and preclinical studies.

References

Application Notes & Protocols: Structural Analysis of N-Methylnicotinium using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2][3] For compounds like N-Methylnicotinium, a quaternary amine derived from nicotine, NMR provides detailed information about its atomic connectivity, stereochemistry, and conformation in solution. This document outlines a comprehensive suite of NMR experiments, from basic one-dimensional to advanced two-dimensional techniques, providing detailed protocols and data interpretation guidelines for the complete structural characterization of this compound.

Experimental Workflow for this compound Analysis

The overall process for NMR-based structural analysis follows a logical progression from sample preparation to a series of experiments that reveal progressively more complex structural details.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation InstrumentCal Instrument Calibration SamplePrep->InstrumentCal OneD_NMR 1D NMR (¹H, ¹³C) InstrumentCal->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR qNMR Quantitative NMR (qNMR) TwoD_NMR->qNMR DataProcessing Data Processing & Phasing qNMR->DataProcessing Assignment Spectral Assignment DataProcessing->Assignment StructureConfirm Structure & Conformation Assignment->StructureConfirm

References

N-Methylnicotinium in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylnicotinium (NMN) is a quaternary amine and a derivative of nicotine. Structurally, it is the N-methylated form of nicotine at the pyrrolidine ring nitrogen. This seemingly minor modification has profound implications for its biological activity and potential applications in neuroscience research. Unlike nicotine, this compound's permanent positive charge significantly hinders its ability to cross the blood-brain barrier (BBB), making its systemic effects on the central nervous system negligible.[1][2] However, this property makes NMN a valuable tool for specific in vitro and peripheral nervous system studies, allowing for the targeted investigation of nicotinic acetylcholine receptors (nAChRs) without the confounding central effects of nicotine.

Recent research has highlighted the differential effects of NMN on various nAChR subtypes. Specifically, NMN displays a notable selectivity, acting as an agonist with potency and efficacy similar to nicotine at α7 nAChRs, while its activity at α4β2 nAChRs is significantly diminished.[3] This subtype selectivity positions this compound as a useful pharmacological tool to dissect the roles of α7 nAChRs in various physiological and pathological processes in isolated systems.

These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its pharmacological properties, potential applications, and detailed experimental protocols.

Data Presentation

Table 1: Comparative Pharmacological Profile of Nicotine and this compound at Major Neuronal nAChR Subtypes
CompoundnAChR SubtypeAgonist/AntagonistPotency (EC50/IC50)Efficacy (Imax)Binding Affinity (Ki)Key Characteristics
Nicotine α7Agonist~1-10 µMFull agonist~100-500 nMBroad-spectrum nAChR agonist, CNS penetrant
α4β2Agonist~0.1-1 µMFull agonist~0.1-1 nMHigh affinity, involved in nicotine addiction, CNS penetrant
This compound α7AgonistSimilar to NicotineSimilar to NicotineSimilar to NicotineSubtype-selective for α7 over α4β2, BBB impermeable
α4β2Weak Agonist/AntagonistSignificantly reduced vs. NicotineSignificantly reduced vs. NicotineSignificantly reduced vs. NicotinePoorly interacts with this subtype, BBB impermeable

Note: The exact quantitative values for this compound are based on qualitative descriptions from available literature indicating similar activity to nicotine at α7 and significantly reduced activity at α4β2 nAChRs.[3] Precise EC50, Imax, and Ki values from comprehensive dose-response studies are not widely published.

Signaling Pathways

This compound, acting as an agonist at α7 nicotinic acetylcholine receptors, is expected to activate downstream signaling pathways implicated in neuroprotection and synaptic plasticity. The activation of α7 nAChRs, which are highly permeable to calcium ions, leads to an influx of Ca2+. This increase in intracellular calcium can trigger a cascade of signaling events, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a key regulator of cell survival and proliferation.

G NMN This compound a7nAChR α7 nAChR NMN->a7nAChR binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection (e.g., anti-apoptosis) Akt->Neuroprotection promotes

Figure 1. this compound signaling via the α7 nAChR-PI3K/Akt pathway.

Experimental Workflows

The primary application of this compound is in in vitro experimental settings where direct application to neuronal or glial cells is possible, thereby circumventing the blood-brain barrier. A typical experimental workflow to investigate the neuroprotective effects of NMN is outlined below.

G Start Start: Primary Neuronal Culture Pretreat Pre-treatment with This compound (various concentrations) Start->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., with glutamate or Aβ) Pretreat->Induce_Toxicity Incubate Incubation (24-48 hours) Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT assay, LDH assay) Incubate->Assess_Viability Analyze Data Analysis: Compare NMN-treated vs. control Assess_Viability->Analyze End End Analyze->End

Figure 2. Workflow for assessing NMN's neuroprotective effects in vitro.

Experimental Protocols

Due to the limited number of published studies utilizing this compound, the following protocols are adapted from established methods for studying nicotinic acetylcholine receptors in neuroscience.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To characterize the electrophysiological response of cultured neurons to this compound and to confirm its agonist activity at α7 nAChRs.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • This compound iodide solution (stock solution in sterile water)

  • External recording solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal pipette solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare primary neuronal cultures on glass coverslips.

  • On the day of recording, transfer a coverslip to the recording chamber and perfuse with external recording solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.

  • Prepare a range of this compound concentrations (e.g., 1 µM, 10 µM, 100 µM) in the external solution.

  • Apply the different concentrations of this compound to the neuron using a fast-perfusion system.

  • Record the inward currents evoked by this compound.

  • To confirm the involvement of α7 nAChRs, co-apply this compound with a selective α7 nAChR antagonist (e.g., methyllycaconitine, MLA).

  • Analyze the current-voltage relationship and dose-response characteristics of the NMN-evoked currents.

Protocol 2: Calcium Imaging in Cultured Neurons

Objective: To visualize and quantify the changes in intracellular calcium concentration ([Ca2+]i) in response to this compound application.

Materials:

  • Primary neuronal culture on glass-bottom dishes

  • This compound iodide solution

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with a camera and image analysis software

Procedure:

  • Load the cultured neurons with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the dish on the microscope stage and allow the cells to equilibrate.

  • Acquire baseline fluorescence images.

  • Apply this compound (e.g., 10-100 µM) to the cells while continuously recording fluorescence images.

  • Record the change in fluorescence intensity over time.

  • To confirm the source of the calcium influx, perform experiments in calcium-free HBSS or in the presence of nAChR antagonists.

  • Analyze the data by measuring the change in fluorescence (ΔF/F0) in individual cells or regions of interest.

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α7 and α4β2 nAChRs.

Materials:

  • Membrane preparations from cells expressing either α7 or α4β2 nAChRs (e.g., transfected cell lines or specific brain regions)

  • Radioligand for α7 nAChRs (e.g., [125I]α-bungarotoxin)

  • Radioligand for α4β2 nAChRs (e.g., [3H]epibatidine)

  • This compound iodide

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • In a multi-well plate, add the membrane preparation, binding buffer, and a fixed concentration of the radioligand.

  • Add increasing concentrations of unlabeled this compound to competitively displace the radioligand.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

  • Plot the specific binding as a function of the this compound concentration and calculate the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Logical Relationships in NMN Application

The decision to use this compound in a research project is guided by its specific pharmacological properties. The following diagram illustrates the logical considerations for its application.

G Question_CNS Investigating CNS effects in vivo? Use_Nicotine Use Nicotine or other BBB-penetrant agonist Question_CNS->Use_Nicotine Yes Question_in_vitro Investigating nAChRs in vitro or in PNS? Question_CNS->Question_in_vitro No Use_NMN Use this compound Question_in_vitro->Use_NMN Yes Question_subtype Need to isolate α7 nAChR effects? Use_NMN->Question_subtype NMN_ideal NMN is an ideal tool Question_subtype->NMN_ideal Yes Consider_other Consider other selective agonists/antagonists Question_subtype->Consider_other No

References

Troubleshooting & Optimization

Challenges in N-Methylnicotinium synthesis regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Methylnicotinium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges in the regioselective synthesis of this compound, a critical metabolite of nicotine and a compound of interest in various pharmacological studies.

Introduction to the Regioselectivity Challenge

The primary challenge in the synthesis of this compound via the N-methylation of nicotine arises from the presence of two nucleophilic nitrogen atoms in the nicotine molecule: one in the pyridine ring (N1) and another in the pyrrolidine ring (N'1). Direct methylation, typically with an agent like methyl iodide, can lead to the formation of two isomeric products: the desired this compound and the undesired N'-Methylnicotinium.

The reaction is generally under kinetic control, and the quaternization is considered irreversible.[1] The pyrrolidine nitrogen is typically more nucleophilic, leading to the formation of N'-Methylnicotinium as the major product.[1] This guide will provide insights and potential strategies to address this regioselectivity issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of nicotine N-methylation?

When nicotine is reacted with a methylating agent such as methyl iodide, two main monomethylated products are formed:

  • This compound: Methylation occurs at the nitrogen of the pyridine ring. This is often the desired product in many research contexts.

  • N'-Methylnicotinium: Methylation occurs at the nitrogen of the pyrrolidine ring. This is typically the major product under standard kinetic conditions.[1]

A mixture of these two isomers is commonly obtained.[1]

Q2: Which nitrogen in nicotine is more reactive towards methylation?

The nitrogen in the pyrrolidine ring is generally more basic and nucleophilic than the nitrogen in the pyridine ring. Consequently, it reacts faster with electrophilic methylating agents, making N'-Methylnicotinium the kinetically favored product.[1]

Q3: What is the typical isomeric ratio of products in nicotine N-methylation?

Under standard conditions using methyl iodide, the reaction typically yields a product ratio of approximately 2.5:1, with N'-Methylnicotinium being the major product.[1]

Q4: Can the regioselectivity of the methylation be controlled?

Controlling the regioselectivity is challenging but can be influenced by several factors, including the choice of methylating agent, solvent, and reaction temperature. The goal is to modulate the relative nucleophilicity of the two nitrogen atoms or to exploit steric effects to favor methylation at the pyridine nitrogen.

Q5: Is it possible to separate the two isomers if a mixture is formed?

Yes, separation of the this compound and N'-Methylnicotinium isomers is possible. Techniques such as fractional recrystallization and High-Performance Liquid Chromatography (HPLC) can be employed for purification.[2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Suggestions
Low yield of the desired this compound isomer. The pyrrolidine nitrogen is more nucleophilic and reacts preferentially.1. Modify Reaction Conditions: - Solvent: The choice of solvent can influence the relative nucleophilicity of the two nitrogen atoms. Experiment with a range of solvents with varying polarities (e.g., acetonitrile, ethanol, dichloromethane).[2] - Temperature: While the reaction is kinetically controlled, running the reaction at different temperatures (e.g., lower temperatures) may slightly alter the isomeric ratio. 2. Alternative Methylating Agents: - Consider using a bulkier methylating agent. Increased steric hindrance around the pyrrolidine nitrogen might favor the attack at the less hindered pyridine nitrogen.
Formation of a difficult-to-separate mixture of isomers. The physicochemical properties of the two isomers are similar.1. Optimize Purification: - Fractional Recrystallization: This is a common method for purifying the product. Experiment with different solvent systems (e.g., ethanol-water mixtures) to improve the separation efficiency.[2] - Chromatography: High-Performance Liquid Chromatography (HPLC) can be an effective method for separating the isomers.[2]
Reaction is not proceeding to completion. Insufficient reactivity of the methylating agent or suboptimal reaction conditions.1. Check Reagents: - Ensure the nicotine and methylating agent are pure and dry.2. Adjust Reaction Conditions: - Temperature: The reaction mixture is often heated under reflux to promote the reaction.[2] - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time (e.g., 1-2 hours or longer, with monitoring by TLC or HPLC).[3]

Experimental Protocols

General Protocol for N-Methylation of Nicotine

This protocol is a general guideline and may require optimization for your specific experimental setup.

Reagents and Materials:

  • (S)-Nicotine

  • Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve (S)-nicotine in the chosen anhydrous solvent.

  • Add methyl iodide (typically 1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, which is a mixture of this compound iodide and N'-Methylnicotinium iodide, can be purified by recrystallization.[2]

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., an ethanol-water mixture).[2]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity and isomeric ratio of the purified product using techniques like NMR or HPLC.

Data Presentation

Parameter Condition/Value Reference
Reactants Nicotine, Methyl Iodide[2]
Typical Solvents Acetonitrile, Ethanol[2]
Reaction Conditions Reflux[2]
Major Product N'-Methylnicotinium iodide[1]
Isomeric Ratio (N'-:N-) ~2.5:1[1]
Control Type Kinetic[1]
Reversibility Irreversible[1]
Purification Method Recrystallization, HPLC[2]

Visualizations

N_Methylnicotinium_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Crude Product cluster_purification Purification cluster_final Final Products Nicotine Nicotine Reaction_Vessel N-Methylation Reaction (e.g., in Acetonitrile, Reflux) Nicotine->Reaction_Vessel Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel Mixture Mixture of Isomers Reaction_Vessel->Mixture Purification_Step Purification (e.g., Recrystallization, HPLC) Mixture->Purification_Step Desired_Product This compound (Desired Product) Purification_Step->Desired_Product Separated Undesired_Product N'-Methylnicotinium (Undesired Product) Purification_Step->Undesired_Product Separated

Caption: Experimental workflow for the synthesis and purification of this compound.

Regioselectivity_Challenge Nicotine Nicotine Methylation Methylation (e.g., CH3I) Nicotine->Methylation N_Methylnicotinium This compound (Pyridine N-Methylation) Minor Product Methylation->N_Methylnicotinium Slower (Kinetic Disadvantage) N_Prime_Methylnicotinium N'-Methylnicotinium (Pyrrolidine N-Methylation) Major Product Methylation->N_Prime_Methylnicotinium Faster (Kinetic Advantage)

Caption: Regioselectivity challenge in the N-methylation of nicotine.

References

Technical Support Center: N-Methylnicotinium HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the High-Performance Liquid Chromatography (HPLC) resolution for N-Methylnicotinium analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution in this compound HPLC analysis?

Poor resolution in the HPLC analysis of this compound can stem from several factors related to the column, mobile phase, sample preparation, and instrumentation.[1][2] Key issues include column degradation or contamination, improper mobile phase composition (incorrect pH, buffer concentration, or solvent ratio), and sample-related problems like overload or matrix effects.[1][3] Instrument issues such as detector malfunctions or flow rate fluctuations can also negatively impact resolution.[2]

Troubleshooting Flowchart for Poor Resolution

A Poor Resolution Observed B Check Peak Shape (Fronting, Tailing, Broad) A->B C Check Separation Factor (α) A->C D Review Mobile Phase B->D Address Peak Shape Issues C->D Improve Selectivity E Evaluate Column Condition D->E F Optimize Sample Preparation E->F G Verify Instrument Performance F->G

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Q2: My this compound peak is exhibiting fronting. What are the likely causes and solutions?

Peak fronting, where the leading edge of the peak is distorted, can be caused by several factors, including column overloading, sample solvent incompatibility, and column degradation.[3][4]

Common Causes and Solutions for Peak Fronting

CauseSolution
Sample Overload (Mass or Volume) Reduce the injection volume or dilute the sample.[3][5]
Sample Solvent Incompatibility Prepare or dilute the sample in the mobile phase whenever possible.[3][5] Ensure the solvent composition of your sample matches the mobile phase's aqueous-organic ratio.[3]
Column Degradation / Collapse If the column has been used extensively, especially with aggressive mobile phases (e.g., high pH), it may need replacement.[6] A sudden physical change in the column can cause catastrophic failure.[6]
Low Column Temperature Increase the column temperature using a column oven for better peak symmetry.[5]
Co-elution with an Interfering Compound An interfering substance eluting just before the analyte can cause the appearance of fronting.[4] Adjusting the mobile phase composition may help separate the interference.[4]
Q3: How can I address broad peaks for this compound?

Broad peaks can significantly reduce resolution and sensitivity. Common causes include a changed mobile phase composition, a low flow rate, or issues with the column.[7]

Troubleshooting Broad Peaks

Potential CauseRecommended Action
Change in Mobile Phase Composition Prepare a fresh mobile phase to ensure accurate composition.[7]
Flow Rate Too Low Verify and adjust the pump flow rate to the method's specification.[7]
System Leaks Check all fittings, especially between the column and the detector, for any leaks.[7]
Guard Column Contamination If a guard column is in use, replace it.[7]
Increased System Dead Volume Minimize tubing length and ensure proper connections to reduce dead volume.[4]
Q4: How can I optimize the mobile phase to improve separation?

Optimizing the mobile phase is a powerful way to enhance resolution.[8] This involves adjusting the solvent composition, pH, and considering additives.[9]

Experimental Protocol for Mobile Phase Optimization:

  • Solvent Selection: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[10] The choice between them can significantly alter selectivity.[8] Start with a common mobile phase for nicotine-related compounds, such as a mixture of acetonitrile and water or methanol and water, often with a buffer.[11]

  • Adjusting Solvent Ratio (Gradient Elution): Employing a gradient elution, where the organic solvent concentration is gradually increased, can improve the separation of complex mixtures and sharpen peaks.[9][12]

  • pH Control: The pH of the mobile phase is critical as it affects the ionization state of the analyte.[13] For basic compounds like this compound, adjusting the pH can significantly alter retention time and peak shape.[13] It is often recommended to work at a pH at least one unit away from the analyte's pKa.[14] A study on nicotine analysis noted that a mobile phase with a pH of 10.0 was beneficial.[15]

  • Buffer Selection: Use a buffer to maintain a stable pH.[12] Common buffers include phosphate and acetate.[16] For this compound, an ammonium acetate buffer has been used effectively.[15] The buffer concentration should be optimized; one study noted that a higher concentration of an ion-pairing reagent improved selectivity and peak heights.[17]

Mobile Phase Optimization Workflow

Start Initial Separation Solvent Select Organic Solvent (e.g., ACN or MeOH) Start->Solvent Ratio Optimize Solvent Ratio (Isocratic vs. Gradient) Solvent->Ratio pH Adjust Mobile Phase pH Ratio->pH Buffer Select & Optimize Buffer pH->Buffer Final Optimized Resolution Buffer->Final

Caption: A stepwise approach to mobile phase optimization for HPLC.

Q5: What is the impact of pH on this compound analysis?

The pH of the mobile phase has a significant effect on the retention and peak shape of ionizable compounds like this compound.[13]

  • Analyte Ionization: The pH determines the degree of ionization of the analyte. For basic compounds, a higher pH can suppress ionization, leading to increased retention in reversed-phase chromatography.[13] Conversely, a lower pH will lead to protonation (positive charge), which can affect interaction with the stationary phase.[18]

  • Stationary Phase Interaction: The pH also affects the surface charge of silica-based columns. At low pH (below ~3), silanol groups are protonated, while at higher pH, they can become ionized, potentially leading to undesirable interactions with positively charged analytes, causing peak tailing.[14]

  • Column Stability: It is crucial to operate within the recommended pH range for the specific column being used to avoid damaging the stationary phase.[13] For instance, many silica-based columns are not stable above pH 8.[7] However, specialized columns, like ethylene bridged hybrid (BEH) columns, offer greater stability at higher pH levels.[15]

Effect of pH on Analyte Retention

pH Change for a Basic AnalyteExpected Outcome in Reversed-Phase HPLC
Increasing pH Decreased ionization, potentially leading to longer retention times.[13]
Decreasing pH Increased ionization (protonation), potentially leading to shorter retention times.[18]
Q6: Which type of HPLC column is recommended for this compound analysis?

The choice of column is critical for achieving good resolution.[1] For the analysis of nicotine and its metabolites, C18 columns are widely used.[11]

Recommended Column Characteristics

ParameterRecommendationRationale
Stationary Phase C18 (Octadecylsilane)Provides good hydrophobic retention for moderately polar compounds like this compound.[11][19]
Particle Size 1.7 µm - 5 µmSmaller particles (e.g., <2 µm for UHPLC) offer higher efficiency and better resolution, but generate higher backpressure.[10][15] 3-5 µm particles are standard for conventional HPLC.[10]
Pore Size ~100 ÅSuitable for small molecules like this compound. Larger pore sizes are for macromolecules.[10]
Column Chemistry Ethylene Bridged Hybrid (BEH) or similarRecommended for methods requiring high pH (>8) to ensure column stability.[15]

Column Selection Logic

Analyte Analyte: this compound (Quaternary Amine, Polar) Phase Select Stationary Phase Analyte->Phase Consider Polarity Particle Select Particle Size Phase->Particle Based on Efficiency Needs (HPLC vs. UHPLC) Dimensions Select Column Dimensions Particle->Dimensions Balance Speed & Resolution FinalColumn Chosen Column: e.g., BEH C18, 1.7 µm Dimensions->FinalColumn

Caption: Decision process for selecting an appropriate HPLC column.

Q7: What are the best practices for sample preparation for this compound analysis?

Proper sample preparation is crucial for obtaining accurate and reproducible results while protecting the HPLC column.[1][20]

Experimental Protocol for Sample Preparation (from Plasma):

This is a general protocol; specific matrices may require further optimization.

  • Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add a larger volume (e.g., 500 µL) of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[21]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for several minutes to pellet the precipitated proteins.[21]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new vial.[21]

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. This step concentrates the analyte.[21]

  • Reconstitution: Reconstitute the dry residue in a small volume (e.g., 50 µL) of the initial mobile phase.[20][21] This ensures compatibility with the HPLC system and helps to create sharp peaks.[3]

  • Final Centrifugation/Filtration: Centrifuge the reconstituted sample again or filter through a 0.22 µm syringe filter to remove any remaining particulates before injection.[20]

References

Technical Support Center: N-Methylnicotinium Stability in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N-Methylnicotinium in stored biological samples for researchers, scientists, and drug development professionals. The information presented is based on best practices for the handling and storage of related compounds, such as nicotine and its metabolites, due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the optimal storage temperatures for plasma and urine samples containing this compound?

  • Short-term storage (up to 48 hours): Refrigerate urine samples at 4°C.[1][2] For plasma, refrigeration at 4°C is also suitable for short durations.

  • Long-term storage: For storage extending beyond a few days, freezing at -70°C or -80°C is highly recommended for both plasma and urine to ensure the stability of a wide range of metabolites.[3] Storage at -20°C may not be sufficient to prevent degradation over extended periods.[3]

Q2: How many times can I freeze and thaw my samples without affecting this compound concentrations?

A: Repeated freeze-thaw cycles can lead to the degradation of metabolites. While specific data for this compound is unavailable, it is a general best practice to minimize the number of freeze-thaw cycles. For many metabolites, up to three cycles may be acceptable, but this should be validated for your specific assay.[4] If possible, aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.

Q3: I am seeing an unexpected increase in this compound concentration in my stored urine samples. What could be the cause?

A: This phenomenon has been observed with cotinine, a major nicotine metabolite, where concentrations in urine increased at elevated storage temperatures.[5] This was attributed to the degradation of conjugated metabolites (e.g., glucuronides) back to the parent compound.[5] It is plausible that a similar process could occur with this compound if it is also present in a conjugated form in urine. To mitigate this, it is crucial to maintain samples at or below 4°C immediately after collection and during shipping, and to freeze them at -80°C for long-term storage.

Q4: Can the type of anticoagulant used for plasma collection affect the stability of this compound?

A: The choice of anticoagulant can influence the pH of the plasma, which in turn can affect the stability of certain analytes. While some studies have shown no significant impact of different anticoagulants on the stability of various drugs, it is always best to be consistent with the anticoagulant used throughout a study. EDTA is a commonly used anticoagulant for metabolomics studies. If you are developing a new assay, it is advisable to test the stability of this compound in the presence of the intended anticoagulant.

Q5: What are the best practices for shipping biological samples for this compound analysis?

A: To maintain sample integrity during shipping, samples should be kept frozen on dry ice to ensure they remain at a consistently low temperature. Use insulated shipping containers and ensure there is enough dry ice to last the entire shipping duration, with a buffer for potential delays. It is also advisable to use a temperature monitoring device within the shipment to verify that the required temperature was maintained.

Quantitative Data Summary

The following tables summarize general metabolite stability data in urine and plasma, which can serve as a conservative guide for handling samples for this compound analysis.

Table 1: General Metabolite Stability in Urine without Preservatives

Storage Temperature24 Hours48 HoursReference(s)
4°CStableStable[1][2]
22°C (Room Temp)StableSignificant Changes[1][2]
40°CSignificant ChangesSignificant Changes[1][2]

Table 2: General Recommendations for Long-Term Storage of Biological Samples

Sample TypeRecommended Storage TemperatureRationaleReference(s)
Plasma-70°C or -80°CMinimizes degradation of a broad range of analytes over extended periods. More reliable than -20°C.[3]
Urine-70°C or -80°CEnsures long-term stability of metabolites and prevents potential degradation of conjugates.[6]

Experimental Protocols

Protocol 1: Urine Sample Collection and Short-Term Storage

  • Collect a mid-stream urine sample in a sterile, polypropylene container.

  • If not being analyzed immediately, cap the container tightly and place it in a refrigerator at 4°C.

  • Ensure the sample is processed or frozen for long-term storage within 48 hours of collection.

Protocol 2: Plasma Sample Collection and Processing

  • Draw whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA).

  • Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Centrifuge the blood sample according to the tube manufacturer's instructions (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Transfer the plasma to a clean, labeled polypropylene tube.

  • If not for immediate analysis, freeze the plasma at -80°C.

Protocol 3: Long-Term Storage and Thawing of Samples

  • For long-term storage, place the labeled sample tubes in a -80°C freezer.

  • When ready for analysis, retrieve the samples and thaw them on ice or in a refrigerator at 4°C. Avoid thawing at room temperature for extended periods.

  • Once thawed, vortex the samples gently to ensure homogeneity before analysis.

  • If the entire sample is not used, do not refreeze the thawed portion unless validated.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Urine_Collection Urine Collection Short_Term Short-Term (4°C) Urine_Collection->Short_Term Blood_Collection Blood Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Plasma_Separation->Short_Term Long_Term Long-Term (-80°C) Short_Term->Long_Term Thawing Thawing Long_Term->Thawing Sample_Prep Sample Preparation Thawing->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis

Caption: General workflow for biological sample handling.

Troubleshooting_Logic Start Inconsistent this compound Results Check_Storage Review Storage Conditions Start->Check_Storage Check_FT Assess Freeze-Thaw Cycles Start->Check_FT Check_Collection Verify Collection Protocol Start->Check_Collection Improper_Temp Sub-optimal Temperature? Check_Storage->Improper_Temp Excessive_FT Multiple Freeze-Thaws? Check_FT->Excessive_FT Inconsistent_Anti Inconsistent Anticoagulant? Check_Collection->Inconsistent_Anti Delayed_Processing Delayed Processing? Check_Collection->Delayed_Processing Solution_Temp Action: Store at -80°C for long-term Improper_Temp->Solution_Temp Solution_FT Action: Aliquot samples before freezing Excessive_FT->Solution_FT Solution_Anti Action: Standardize anticoagulant Inconsistent_Anti->Solution_Anti Solution_Process Action: Process samples promptly after collection Delayed_Processing->Solution_Process

Caption: Troubleshooting guide for inconsistent results.

References

Technical Support Center: Matrix Effects in N-Methylnicotinium LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of N-Methylnicotinium.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the analysis of this compound, a polar quaternary amine.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) Inappropriate column chemistry for a highly polar analyte.Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like this compound.[1][2][3][4] An amide or aminopropyl phase can be effective.[1]
Suboptimal mobile phase composition.For HILIC, ensure a high percentage of organic solvent (typically acetonitrile) in the mobile phase for adequate retention. Use a buffer such as ammonium formate or ammonium acetate to improve peak shape and ionization efficiency.
Low signal intensity or significant ion suppression Co-elution of matrix components (e.g., phospholipids, salts) that interfere with ionization.1. Optimize Sample Preparation: Implement a more rigorous cleanup method. For plasma or serum, consider protein precipitation followed by solid-phase extraction (SPE) using a mixed-mode or weak cation-exchange (WCX) sorbent.[5][6] For urine, a dilute-and-shoot approach may be sufficient, but if suppression is high, SPE is recommended. 2. Chromatographic Separation: Adjust the gradient profile to separate this compound from the regions of significant matrix effects. A post-column infusion experiment can identify these regions. 3. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1] However, ensure the final concentration of this compound remains above the limit of quantification.
Inconsistent results and poor reproducibility Variable matrix effects between different samples or batches.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] A SIL-IS for this compound would co-elute and experience the same ionization suppression or enhancement, leading to accurate quantification. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[8]
High background noise Contamination of the LC-MS system from the sample matrix.Employ a divert valve to direct the flow to waste during the elution of highly concentrated matrix components, reducing source contamination.[1] Ensure adequate cleaning of the ion source and transfer optics between analytical runs.

Frequently Asked Questions (FAQs)

1. What are matrix effects and why are they a concern for this compound analysis?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting compounds from the sample matrix.[9] this compound is often analyzed in complex biological matrices like plasma, serum, and urine, which contain numerous endogenous substances. These can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.

2. How can I detect the presence of matrix effects in my assay?

Two common methods to assess matrix effects are:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.

3. What is the best sample preparation technique to minimize matrix effects for this compound?

The optimal technique depends on the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A simple and fast method for plasma and serum, often using acetonitrile or methanol.[10][11][12] While effective at removing proteins, it may not remove other interfering components like phospholipids.

  • Solid-Phase Extraction (SPE): Offers more selective cleanup. For a quaternary amine like this compound, mixed-mode cation-exchange (MCX) or weak cation-exchange (WCX) SPE cartridges are often effective at retaining the analyte while allowing interfering compounds to be washed away.[5][6][13]

  • Liquid-Liquid Extraction (LLE): Can also be used, but optimization of the extraction solvent is crucial for the polar this compound.

4. Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

While not strictly mandatory, using a SIL-IS is highly recommended for the accurate quantification of this compound in complex matrices.[7][14] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most reliable correction. If a specific SIL-IS for this compound is not commercially available, custom synthesis may be an option.[15]

5. Which type of liquid chromatography is best suited for this compound?

Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally preferred over traditional reversed-phase chromatography.[1][2][3][4] HILIC columns, such as those with amide or aminopropyl stationary phases, provide better retention and separation of polar compounds, allowing for their elution away from early-eluting, and often interfering, matrix components.[1]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and centrifuge again before transferring to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction for this compound in Human Urine
  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge to remove any particulates.

    • Dilute 100 µL of urine with 900 µL of 2% formic acid in water.

    • Add the internal standard to the diluted sample.

  • Solid-Phase Extraction (SPE) using a Mixed-Mode Cation-Exchange Cartridge:

    • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

    • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes representative matrix effect data for quaternary ammonium compounds in biological matrices. Specific values for this compound may vary depending on the exact experimental conditions. Matrix Effect is calculated as: (Peak area in matrix / Peak area in neat solution) * 100%. Values < 100% indicate ion suppression, and values > 100% indicate ion enhancement.

Analyte ClassMatrixSample PreparationMatrix Effect (%)Reference
Quaternary Ammonium CompoundsHuman SerumSPE (Weak Cation-Exchange)73% - 115.4%[6]
Quaternary Ammonium CompoundsHuman UrineSPE (Weak Cation-Exchange)73% - 115.4%[6]
Nicotine and MetabolitesHuman UrineAcetone PrecipitationNot explicitly quantified, but method showed good accuracy and precision with IS.[16][17]
N1-methylnicotinamideHuman PlasmaHILIC-MS/MSBasal levels reported, implying successful management of matrix effects.[3][4]
N1-methylnicotinamideHuman UrineHILIC-MS/MSBasal levels reported, implying successful management of matrix effects.[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Add IS Add Internal Standard Sample->Add IS Cleanup Protein Precipitation or SPE Add IS->Cleanup Evaporate Evaporation Cleanup->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HILIC Separation Reconstitute->LC MS Tandem Mass Spectrometry LC->MS Data Data MS->Data troubleshooting_logic Start Inaccurate Results Check_IS Using SIL-IS? Start->Check_IS Use_IS Implement SIL-IS Check_IS->Use_IS No Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE) Check_IS->Optimize_Cleanup Yes Re-evaluate Re-evaluate Method Use_IS->Re-evaluate Matrix_Matched Use Matrix-Matched Calibrators Optimize_Cleanup->Matrix_Matched Check_Chroma Optimize Chromatography (HILIC, Gradient) Matrix_Matched->Check_Chroma Check_Chroma->Re-evaluate

References

Technical Support Center: N-Methylnicotinium Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for N-Methylnicotinium. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound relevant for mass spectrometry?

A1: this compound is a quaternary amine, meaning it has a permanent positive charge. Its molecular formula is C₁₁H₁₇N₂⁺ and it has a monoisotopic mass of 177.1392 Da. This inherent charge makes it highly suitable for positive mode electrospray ionization (ESI).

Q2: What is the expected fragmentation pattern for this compound in MS/MS analysis?

A2: While specific experimental data for this compound fragmentation is limited in the readily available literature, we can predict a likely fragmentation pattern based on its structure and the known fragmentation of related compounds like nicotine. The N-methylpyridinium ring is relatively stable. Fragmentation is likely to occur at the pyrrolidine ring. A common loss for compounds with N-methyl groups is the neutral loss of methylamine (CH₃NH₂), which would result in a fragment ion. Another possibility is the opening of the pyrrolidine ring.

Q3: Which ionization mode is best for this compound analysis?

A3: Positive mode electrospray ionization (ESI) is the recommended ionization technique for this compound due to its permanent positive charge. Atmospheric pressure chemical ionization (APCI) could be a secondary option but is generally less suitable for permanently charged analytes.

Optimizing Mass Spectrometry Parameters

Optimizing MS parameters is crucial for achieving the best sensitivity, specificity, and reproducibility. Below are tables summarizing starting parameters for method development.

Table 1: Recommended Starting LC-MS/MS Parameters for this compound

ParameterRecommended SettingNotes
Ionization Mode Positive Electrospray Ionization (ESI+)This compound is a permanently charged quaternary amine.
Precursor Ion (Q1) m/z 177.1Corresponds to [M]⁺
Product Ion (Q3) To be determined empirically. Start by scanning a range from m/z 50 to 180.Likely fragments will result from the loss of small neutral molecules from the pyrrolidine ring.
Collision Energy (CE) Start with a range of 10-40 eV.Optimize to maximize the signal of the desired product ion.
Dwell Time 50-100 msAdjust based on the number of analytes and desired number of data points across the chromatographic peak.
Ion Source Gas 1 (Nebulizer Gas) 40-60 psiOptimize for stable spray.
Ion Source Gas 2 (Heater Gas) 40-60 psiOptimize for efficient desolvation.
IonSpray Voltage 3500-5000 VOptimize for maximum signal intensity and stability.
Source Temperature 400-550 °COptimize for efficient desolvation without causing in-source degradation.

Table 2: Example MRM Transitions for Nicotine and Related Compounds (for reference) [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nicotine163.2132.2
Cotinine177.198.1
Nornicotine149.180.1

Note: These are for reference only. Optimal transitions for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Determining Optimal MRM Transitions for this compound

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Perform a full scan (MS1) in positive ESI mode to confirm the presence and isolation of the precursor ion at m/z 177.1.

  • Perform a product ion scan (MS2) of the precursor ion m/z 177.1. Vary the collision energy (e.g., in steps of 5 eV from 10 to 40 eV) to observe the fragmentation pattern and identify the most intense and stable product ions.

  • Select the most abundant and specific product ions for your multiple reaction monitoring (MRM) method.

  • Optimize the collision energy for each selected transition to maximize the product ion signal.

Troubleshooting Guide

Below are common issues encountered during the analysis of this compound and potential solutions.

Table 3: Troubleshooting Common Issues in this compound Analysis

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal 1. Incorrect ionization mode. 2. Inefficient desolvation. 3. Suboptimal ion source parameters. 4. Compound instability.1. Ensure the mass spectrometer is in positive ESI mode. 2. Increase source temperature and gas flows. 3. Systematically optimize IonSpray voltage, nebulizer, and heater gases. 4. Check sample preparation and storage conditions.
Poor Peak Shape (Tailing, Splitting) 1. Inappropriate LC column chemistry for a polar, charged analyte. 2. Strong solvent effects from the injection solvent. 3. Secondary interactions with the analytical column.1. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column. 2. Ensure the injection solvent is similar to or weaker than the initial mobile phase. 3. Add a small amount of a competing base to the mobile phase (e.g., ammonium formate).
High Background/Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. 2. Improve sample preparation (e.g., use solid-phase extraction). Dilute the sample if possible.
Poor Reproducibility 1. Unstable spray in the ion source. 2. Fluctuations in LC pump pressure. 3. Inconsistent sample preparation.1. Check for clogs in the sample needle and transfer lines. Optimize nebulizer gas flow. 2. Purge the LC pumps and check for leaks. 3. Ensure a consistent and validated sample preparation protocol is followed.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Injection Injection Evaporation->Injection LC_Separation LC Separation (HILIC) Injection->LC_Separation MS_Analysis MS/MS Detection LC_Separation->MS_Analysis Quantification Quantification MS_Analysis->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Encountered NoSignal No or Low Signal? Start->NoSignal PoorPeak Poor Peak Shape? NoSignal->PoorPeak No CheckIonMode Verify Positive ESI Mode NoSignal->CheckIonMode Yes HighNoise High Background? PoorPeak->HighNoise No CheckLC Review LC Method (Column, Mobile Phase) PoorPeak->CheckLC Yes Irreproducible Irreproducible Results? HighNoise->Irreproducible No ImproveSamplePrep Enhance Sample Cleanup HighNoise->ImproveSamplePrep Yes CheckSystem Inspect LC & MS Hardware Irreproducible->CheckSystem Yes Resolved Problem Resolved Irreproducible->Resolved No, Escalate OptimizeSource Optimize Source Parameters CheckIonMode->OptimizeSource OptimizeSource->Resolved CheckLC->Resolved ImproveSamplePrep->Resolved CheckSystem->Resolved

Figure 2. A decision tree for troubleshooting common MS issues.

References

Technical Support Center: N-Methylnicotinium Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to overcome common challenges, particularly poor yield, in the synthesis of N-Methylnicotinium (Trigonelline).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent and direct method for synthesizing this compound (also known as Trigonelline) is the N-methylation of nicotinic acid.[1] This involves reacting nicotinic acid with a methylating agent. While other methods exist, such as the methylation of nicotine, they often present challenges with regioselectivity, yielding a mixture of products.[2] Extraction from natural sources like fenugreek seeds is also possible but is often tedious and results in low content (0.1-0.35%).[1]

Q2: Which methylating agents are typically used, and how do they compare?

A2: Common methylating agents include dimethyl sulfate and dimethyl carbonate.

  • Dimethyl Sulfate is a traditional and effective reagent. However, it is toxic and reactions can be run at high temperatures (e.g., 130°C), which may lead to impurities.[1]

  • Dimethyl Carbonate (DMC) is considered a "green" and less toxic alternative.[3] It can be used under milder conditions in the presence of a catalyst like potassium carbonate (K₂CO₃) and has been reported to produce higher yields and purity compared to dimethyl sulfate.[3]

Q3: What is a typical expected yield for this synthesis?

A3: Yields can vary significantly based on the chosen protocol and reagents. With optimized methods using dimethyl carbonate, yields can be quite high, ranging from 78% to over 94%.[3] Syntheses using dimethyl sulfate have been reported with yields around 65%.[1] Low yields often indicate suboptimal reaction conditions, impure reagents, or side reactions.

Q4: What are the critical parameters that influence the reaction yield?

A4: Several factors are critical for achieving a high yield:

  • Purity of Reactants: Ensure nicotinic acid and the methylating agent are of high purity.

  • Reaction Temperature: High temperatures can sometimes lead to the formation of side products, such as methyl nicotinate, which reduces the overall yield and complicates purification.[1]

  • Molar Ratios: The stoichiometry between nicotinic acid, the methylating agent, and any catalyst is crucial.

  • Solvent and Catalyst: The choice of solvent and catalyst (e.g., K₂CO₃ with DMC) significantly impacts reaction efficiency.[3]

  • Purification Method: Effective purification, typically through recrystallization, is essential to isolate the final product at high purity and can impact the final isolated yield.[3]

Troubleshooting Guide: Overcoming Poor Yield

Use this guide to diagnose and resolve common issues encountered during this compound synthesis.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Verify the purity and integrity of nicotinic acid and the methylating agent via standard analytical techniques (e.g., NMR, melting point).Use fresh, high-purity starting materials. Ensure methylating agents have been stored properly to prevent degradation.
Incorrect Reaction Temperature Review your experimental setup to ensure the reaction temperature matches the protocol. Use a calibrated thermometer.For DMC/K₂CO₃ methods, maintain the recommended temperature (e.g., 50°C).[3] Avoid excessive heating, which can cause degradation.
Ineffective Catalyst If using K₂CO₃, ensure it is anhydrous and finely powdered for maximum surface area.Dry the K₂CO₃ before use. Consider using a phase-transfer catalyst if working in a biphasic system, though this is not typical for the DMC method.
Problem 2: Product is Formed, but Yield is Low After Purification
Potential Cause Diagnostic Check Recommended Solution
Formation of Side Products Analyze the crude reaction mixture using TLC, LC-MS, or NMR to identify impurities. A common side product is the methyl ester of nicotinic acid.[1]Optimize reaction conditions. A key drawback of solvent-free reactions at high temperatures is the formation of methyl ester impurities; using a solvent-based process like the DMC/K₂CO₃ method can prevent this.[1][3]
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If starting material is still present after the recommended time, the reaction may be stalling.Extend the reaction time. Ensure efficient mixing. Confirm the molar ratios of reactants are correct.
Loss of Product During Workup/Purification Check the pH during aqueous workup. This compound is highly water-soluble. Review recrystallization solvent and procedure.This compound is a quaternary ammonium salt and is soluble in polar solvents. Avoid excessive washing with water. For recrystallization, use a solvent system like 70% ethanol where the product has lower solubility when cold.[3]
Problem 3: Product Purity is Low
Potential Cause Diagnostic Check Recommended Solution
Co-precipitation of Starting Materials Analyze the final product by NMR or HPLC to detect unreacted nicotinic acid.Improve the purification process. Multiple recrystallizations may be necessary. A patent protocol specifies recrystallizing three times from 70% ethanol to achieve >99% purity.[3]
Residual Solvent or Catalyst Check for residual solvents (e.g., methanol, ethanol, DMC) via ¹H NMR.Dry the product thoroughly under vacuum. Ensure any catalysts (like K₂CO₃) are fully removed by filtration before the final purification steps.[3]

Quantitative Data Summary

The following tables summarize reported yields for different synthesis protocols.

Table 1: Comparison of Yields by Methylating Agent

Methylating AgentStarting MaterialCatalystReported YieldPurityReference
Dimethyl CarbonateNicotinic AcidK₂CO₃78.5 - 94.6%97.4 - 99.2%[3]
Dimethyl SulfateNicotinic AcidNone specified~65%Not specified[1]
Methyl Iodide2'-Nicotinate esterNone~60%Not specified[4]

Table 2: Effect of Molar Ratios on Yield (DMC Method)

Data extracted and interpreted from patent examples which vary multiple parameters. This table highlights key examples.

Nicotinic Acid (mol)Dimethyl Carbonate (mol)K₂CO₃ (mol)TemperatureYieldPurityReference
0.060.600.4850°C94.6%99.0%[3]
0.505.002.5060°C81.7%99.1%[3]
0.502.502.5080°C78.5%97.4%[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Dimethyl Carbonate (94.6% Yield)

This protocol is adapted from a high-yield patent example.[3]

Materials and Reagents:

  • Nicotinic acid (7.39 g, 0.06 mol)

  • Dimethyl carbonate (50.56 mL, 0.60 mol)

  • Potassium carbonate (K₂CO₃), anhydrous (66.34 g, 0.48 mol)

  • Hydrochloric acid (4 mol/L)

  • Anhydrous methanol

  • 70% Ethanol

  • Three-neck round-bottom flask with reflux condenser and stirrer

Procedure:

  • To a 100 mL three-neck round-bottom flask, add nicotinic acid (7.39 g) and dimethyl carbonate (50.56 mL). Stir until the nicotinic acid is fully dissolved.

  • Add anhydrous potassium carbonate (66.34 g) to the mixture and continue stirring for 10 minutes.

  • Heat the reaction mixture in a water bath, maintaining a temperature of 50°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the solid K₂CO₃ by centrifugation or filtration.

  • Concentrate the liquid phase under reduced pressure (150-260 Pa) at 60-85°C to remove unreacted dimethyl carbonate.

  • Dissolve the residual solid in 4 mol/L hydrochloric acid and adjust the pH as needed, then remove the solvent again under reduced pressure.

  • Add a suitable amount of anhydrous methanol to the residue, shake thoroughly, and let it stand. Remove any insoluble matter by centrifugation or filtration.

  • Concentrate the filtrate to induce crystallization. Collect the solid product by suction filtration.

  • Recrystallize the solid three times using 10 mL of 70% ethanol to obtain the final pure product.

  • The reported yield for this specific procedure is 7.84 g, corresponding to a 94.6% yield with 99.0% purity.[3]

Visual Diagrams

General Synthesis Workflow

SynthesisWorkflow Reactants 1. Reactants (Nicotinic Acid, DMC, K₂CO₃) Reaction 2. Reaction (Heating at 50-80°C) Reactants->Reaction Filtration 3. Catalyst Removal (Filtration/Centrifugation) Reaction->Filtration Concentration 4. Solvent Removal (Vacuum Concentration) Filtration->Concentration Workup 5. Acidic Workup & Isolation (Crude Product) Concentration->Workup Purification 6. Purification (Recrystallization from Ethanol) Workup->Purification Product 7. Final Product (this compound) Purification->Product Troubleshooting start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR) start->check_crude impure_reactants Impure Starting Materials? check_crude->impure_reactants Start Here side_products Major Side Products Present? impure_reactants->side_products No sol_reactants Action: Use fresh, high-purity reagents. Verify purity. impure_reactants->sol_reactants Yes incomplete_rxn High % of Starting Material? side_products->incomplete_rxn No sol_side_products Action: Optimize temperature. Avoid excessive heat to prevent ester formation. side_products->sol_side_products Yes purification_issue Significant Loss During Purification? incomplete_rxn->purification_issue No sol_incomplete Action: Extend reaction time. Verify catalyst activity and stoichiometry. incomplete_rxn->sol_incomplete Yes sol_purification Action: Optimize recrystallization solvent/volume. Minimize product loss in mother liquor. purification_issue->sol_purification Yes

References

Technical Support Center: Troubleshooting N-Methylnicotinium Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of N-Methylnicotinium. The information is presented in a clear question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[2][3] Peak tailing is commonly quantified using the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical (Gaussian) peak, while values greater than 1.2 suggest significant tailing.[3][4]

Q2: What are the primary causes of this compound peak tailing in reversed-phase HPLC?

A2: As a polar and basic compound, this compound is prone to peak tailing in reversed-phase HPLC primarily due to secondary interactions with the stationary phase. The most common cause is the interaction of the positively charged this compound molecule with ionized residual silanol groups (Si-OH) on the surface of silica-based columns, such as C18.[2][4][5] These interactions lead to a mixed-mode retention mechanism, causing the analyte to elute slowly and resulting in a tailing peak.[4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound, which has a pKa of approximately 8.04.[6] At a mobile phase pH close to the pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.[1][6] To minimize tailing due to silanol interactions, it is generally recommended to work at a low pH (e.g., 2-4). At this pH, the silanol groups are protonated and less likely to interact with the positively charged analyte.[3][4]

Q4: Can the buffer concentration in the mobile phase impact peak tailing?

A4: Yes, the buffer concentration can significantly influence peak shape. An insufficient buffer concentration may not effectively control the mobile phase pH at the column surface, leading to inconsistent ionization of both the analyte and residual silanols, thus causing tailing.[3][5] Increasing the buffer concentration, typically in the range of 20-50 mM, can help to mask the residual silanol groups and improve peak symmetry.[3][7]

Q5: Are there alternative HPLC modes to reversed-phase for analyzing this compound?

A5: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the analysis of highly polar and charged compounds like this compound.[8][9] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. This technique can provide good retention and improved peak shape for compounds that are poorly retained or exhibit tailing in reversed-phase chromatography.[8][10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving this compound peak tailing.

Initial Assessment

Before making any changes to your method, it is important to confirm the problem and rule out simple instrumental issues.

  • Verify Peak Tailing: Calculate the tailing factor of the this compound peak. A value greater than 1.2 confirms a tailing issue.[3]

  • Check System Suitability: Compare the current chromatogram with previous runs to determine if the tailing is a recent development or a persistent problem.[3]

  • Inspect for Leaks: Ensure all fittings between the injector, column, and detector are secure, as leaks can cause peak distortion.[11]

  • Examine for Column Overload: Inject a diluted sample. If the peak shape improves, the original sample concentration may be too high, leading to column overload.[5]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) check_instrument Instrument Check (Leaks, Connections, Overload) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Fix Leaks / Dilute Sample instrument_ok->fix_instrument No mobile_phase_opt Mobile Phase Optimization instrument_ok->mobile_phase_opt Yes fix_instrument->start adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) mobile_phase_opt->adjust_ph increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) adjust_ph->increase_buffer change_modifier Change Organic Modifier (e.g., Acetonitrile vs. Methanol) increase_buffer->change_modifier column_eval Column Evaluation change_modifier->column_eval use_endcapped Use End-Capped Column column_eval->use_endcapped consider_hilic Consider HILIC Column use_endcapped->consider_hilic final_solution Peak Shape Improved consider_hilic->final_solution

Caption: A logical workflow for troubleshooting this compound peak tailing in HPLC.

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the peak asymmetry of a typical basic compound like this compound. Note that the exact values can vary depending on the specific column and analytical conditions.

ParameterCondition 1Tailing Factor (As)Condition 2Tailing Factor (As)
Mobile Phase pH pH 7.0> 2.0pH 3.01.2 - 1.5
Buffer Concentration 5 mM~1.850 mM~1.3
Column Type Standard C18> 1.7End-capped C18< 1.4

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to investigate the effect of mobile phase pH on this compound peak shape.

Objective: To reduce peak tailing by suppressing the ionization of residual silanol groups on the stationary phase.

Materials:

  • HPLC system with UV or MS detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphoric acid or formic acid

  • Ammonium acetate or potassium phosphate buffer components

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Prepare a 20 mM buffer solution (e.g., ammonium formate or potassium phosphate).

    • Divide the buffer into three portions.

    • Adjust the pH of the three portions to 7.0, 4.0, and 3.0, respectively, using phosphoric acid or formic acid.

    • Filter each aqueous mobile phase through a 0.45 µm filter.

  • Prepare Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile or methanol.

  • Set Up HPLC System:

    • Install the C18 column and equilibrate the system with a mobile phase composition of 95:5 (Aqueous:Organic) at a flow rate of 1.0 mL/min. Start with the pH 7.0 mobile phase.

  • Inject Standard:

    • Inject a known concentration of the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

  • Repeat with Lower pH:

    • Flush the system and re-equilibrate with the pH 4.0 mobile phase.

    • Inject the standard and record the results.

    • Repeat the process with the pH 3.0 mobile phase.

  • Analyze Results:

    • Compare the tailing factors obtained at the different pH values. A significant improvement in peak symmetry is expected as the pH is lowered.

Protocol 2: Evaluation of HILIC for this compound Analysis

This protocol provides a starting point for developing a HILIC method to improve the peak shape of this compound.

Objective: To achieve better retention and peak symmetry for the polar this compound using HILIC.

Materials:

  • HPLC system with UV or MS detector

  • HILIC column (e.g., amide or bare silica, 2.1 x 100 mm, 3.5 µm)

  • This compound standard solution

  • HPLC-grade water and acetonitrile

  • Ammonium formate or ammonium acetate

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): 10 mM ammonium formate in water.

    • Mobile Phase B (Organic): Acetonitrile.

  • Set Up HPLC System:

    • Install the HILIC column.

    • Equilibrate the column with a high organic mobile phase, for example, 95% B, for at least 20 column volumes.[12]

  • Prepare Sample:

    • Dissolve the this compound standard in a solvent that matches the initial mobile phase composition (e.g., 95% acetonitrile) to avoid peak distortion.[3]

  • Inject and Run Gradient:

    • Inject the sample.

    • Run a gradient from high organic to a higher aqueous percentage (e.g., 95% B to 50% B over 10 minutes) to elute the polar analyte.

  • Optimize Method:

    • Adjust the gradient slope, buffer concentration, and organic solvent content to achieve optimal retention and peak shape.

By following these troubleshooting guides and experimental protocols, researchers can systematically address and resolve peak tailing issues for this compound, leading to more accurate and reliable HPLC results.

References

Technical Support Center: N-Methylnicotinium Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for N-Methylnicotinium.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most frequently employed analytical methods for this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] Cation-exchange HPLC has been specifically used for the analysis of N-methylated metabolites of nicotine.[1] For detection, UV spectrophotometry and tandem mass spectrometry (MS/MS) are common.[3][4]

Q2: What are the main challenges in developing a stability-indicating method for this compound?

A2: Developing a stability-indicating method presents several challenges, including separating the analyte from its degradation products, impurities, and other matrix components.[5][6] For nicotine and its derivatives, which can be unstable, it is crucial to investigate their degradation under various stress conditions such as acid, base, oxidation, heat, and light.[7] The choice of a suitable column and mobile phase is critical to achieve the necessary resolution.

Q3: How can I improve the retention and peak shape of this compound in reverse-phase HPLC?

A3: Due to the polar and potentially charged nature of this compound, achieving good retention and symmetrical peak shape on traditional C18 columns can be challenging. Consider the following:

  • pH Adjustment: The pH of the mobile phase is a critical parameter. For basic compounds like nicotine derivatives, a higher pH can suppress the ionization of the pyrrolidine nitrogen, leading to better retention in reversed-phase chromatography.[7] However, ensure your column is stable at the chosen pH.

  • Ion-Pairing Agents: Using an ion-pairing agent can improve the retention of charged analytes on reversed-phase columns.

  • Alternative Stationary Phases: Consider using a phenyl or an ethylene bridged hybrid (BEH) column, which can offer different selectivity for this type of compound.[5]

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds, which may provide better retention and separation.[8]

Q4: What are the key parameters to consider during mass spectrometry (MS) method development for this compound?

A4: For MS detection, especially with tandem mass spectrometry (MS/MS), optimization of the following is crucial:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar and charged compounds like this compound.[4][9]

  • Source Parameters: Optimize parameters such as spray voltage, capillary temperature, and gas flow rates to achieve a stable and robust signal.[9]

  • Fragmentation: For MS/MS, the selection of precursor and product ions, as well as the optimization of collision energy, is essential for achieving high sensitivity and specificity.[4] Compounds with N-methyl groups often show a characteristic loss of CH3NH2.[4]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols Increase the ionic strength of the mobile phase or use a highly end-capped column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard or Analytical Column Wash the column with a strong solvent or replace the guard column.
Problem 2: Low Sensitivity or No Peak Detected
Potential Cause Troubleshooting Step
Inadequate Sample Preparation Optimize the extraction procedure to improve recovery. Solid-phase extraction (SPE) can be effective for cleaning up biological samples.[10]
Suboptimal MS Parameters Re-optimize MS source parameters and collision energies for the specific compound.
Analyte Degradation Investigate the stability of this compound in the sample matrix and during the analytical procedure.[7] Consider using an internal standard to compensate for losses.
Matrix Effects (Ion Suppression or Enhancement) Dilute the sample, improve the sample cleanup procedure, or use a matrix-matched calibration curve.
Problem 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Ensure the HPLC pump is properly primed and there are no leaks.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure it is well-mixed. If using a gradient, ensure the gradient pump is functioning correctly.
Column Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.

Experimental Protocols

General HPLC-MS/MS Method for this compound Quantification

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation (from a biological matrix like urine):

    • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).[10]

    • Perform a solid-phase extraction (SPE) for sample cleanup and concentration.[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or a HILIC column suitable for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid (adjust as needed for optimal chromatography).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure separation from other components.

    • Flow Rate: Typically 0.2-0.5 mL/min for standard analytical columns.

    • Column Temperature: Maintain at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[5]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

    • Optimization: Infuse a standard solution of this compound to optimize the precursor ion, product ions, and collision energy.

Data Presentation

Table 1: Comparison of Analytical Method Performance for Nicotine and its Metabolites
Parameter LC-MS/MS RP-HPLC-DAD Reference
LOD (Nicotine) 0.04 ng/mL1.50 ng/mL[11]
LOD (Cotinine) 0.02 ng/mL1.59 ng/mL[11]
Recovery 76.8% - 96.4%96.66% - 99.39%[11]

Visualizations

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation Define Analytical Target Profile Define Analytical Target Profile Select Analytical Technique (HPLC/MS) Select Analytical Technique (HPLC/MS) Define Analytical Target Profile->Select Analytical Technique (HPLC/MS) Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select Analytical Technique (HPLC/MS)->Optimize Chromatographic Conditions Optimize MS Parameters Optimize MS Parameters Optimize Chromatographic Conditions->Optimize MS Parameters Specificity Specificity Optimize MS Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness & Stability Robustness & Stability LOD & LOQ->Robustness & Stability

Caption: Workflow for analytical method development and validation.

Troubleshooting_Logic Problem_Identified Analytical Problem (e.g., Poor Peak Shape) Check_HPLC_System Check HPLC System (Pump, Leaks, Temp) Problem_Identified->Check_HPLC_System Evaluate_Method_Parameters Evaluate Method Parameters (Mobile Phase, Column) Check_HPLC_System->Evaluate_Method_Parameters System OK Optimize_Sample_Prep Optimize Sample Prep (Extraction, Cleanup) Evaluate_Method_Parameters->Optimize_Sample_Prep Method OK Re-evaluate_MS_Tune Re-evaluate MS Tune (Source, Voltages) Optimize_Sample_Prep->Re-evaluate_MS_Tune Sample Prep OK Resolution Problem Resolved Re-evaluate_MS_Tune->Resolution Tune OK

Caption: Logical troubleshooting flow for analytical issues.

References

Technical Support Center: N-Methylnicotinium Standard Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the preparation of N-Methylnicotinium standards.

Troubleshooting Guide

This guide is designed to help you identify and resolve common contamination issues encountered during the preparation of this compound standards.

Question: My final this compound standard shows unexpected peaks in the chromatogram (HPLC, GC). What are the potential sources of contamination?

Answer: Unexpected peaks in your chromatogram can arise from several sources. The primary areas to investigate are the starting materials, the synthesis process itself, and post-synthesis handling and storage.

  • Starting Materials: The purity of your initial reagents, including the nicotine precursor and the methylating agent, is critical. Impurities in these materials will be carried through the synthesis.

  • Synthesis Byproducts: The reaction may produce side products or unreacted starting materials that remain in your final product.

  • Solvent and Reagent Contamination: Solvents, water, and other reagents used during the synthesis and purification steps can introduce contaminants.

  • Cross-Contamination: Inadequate cleaning of glassware and equipment can lead to cross-contamination from previous experiments.

  • Degradation: this compound, like many organic compounds, can degrade over time if not stored under appropriate conditions (e.g., exposure to light, high temperatures, or oxygen).[1]

  • Microbiological Contamination: Although less common for pure chemical standards, microbial growth can occur if the standard is prepared in a non-sterile environment or if aqueous solutions are stored improperly.[2]

Question: How can I identify the nature of the contaminants in my this compound standard?

Answer: A combination of analytical techniques is often necessary to identify unknown contaminants.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can provide the molecular weight of the impurity, which is a crucial first step in its identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the contaminant, allowing for its definitive identification.[3]

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): Comparing the UV-Vis spectrum of the impurity peak to known compounds can provide clues to its identity.

  • Gas Chromatography (GC): GC is a powerful technique for separating and identifying volatile organic compounds that may be present as impurities.[2]

Question: I suspect my starting nicotine material is impure. How can I check its purity?

Answer: The United States Pharmacopeia (USP) sets standards for nicotine quality that can be used as a benchmark.[2] Key quality control tests include:

  • Identity Confirmation: Use at least two different analytical methods, such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the identity of the nicotine.[2]

  • Assay: Determine the purity of the nicotine using a validated chromatographic method (e.g., HPLC or GC).

  • Organic Impurities: The USP standard for organic impurities in Nicotine USP specifies that the substance must contain no more than 0.5% of organic impurities.[2]

  • Heavy Metals: Test for heavy metals like lead, arsenic, and cadmium. The total heavy metal content should not exceed 100 ppm.[2]

Here is a summary of common impurity limits for Nicotine USP:

Impurity ClassUSP Limit
Organic Impurities≤ 0.5%
Lead≤ 20 ppm
Arsenic≤ 20 ppm
Cadmium≤ 20 ppm
Total Heavy Metals≤ 100 ppm

Question: My this compound standard appears to be degrading over time. What are the optimal storage conditions?

  • Temperature: Store at low temperatures, typically 2-8 °C or frozen at -20 °C for long-term storage.

  • Light: Protect from light by using amber vials or storing in the dark. Photolysis can be a degradation pathway for many organic molecules.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent: If in solution, the choice of solvent can impact stability. Aprotic, anhydrous solvents are often preferred for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common organic impurities found in nicotine-related compounds?

A1: Besides unreacted starting materials and byproducts of the specific synthesis, common organic impurities can include other nicotine-related alkaloids and their degradation products.

Q2: Can microbiological contamination affect my experimental results?

A2: Yes. Microbiological impurities can degrade the this compound standard, reducing its purity and effectiveness.[2] If the standard is used in biological assays, microbial contamination can lead to erroneous results.

Q3: What are some recommended purification techniques for this compound?

A3: Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for purifying this compound and removing structurally similar impurities.[3] Recrystallization can also be an effective technique for solid standards.

Q4: How often should I re-evaluate the purity of my this compound standard?

A4: The frequency of re-evaluation depends on the storage conditions and the intended use of the standard. For critical applications, it is advisable to check the purity before each use or on a regular schedule (e.g., every 6 months) for long-term stored standards.

Experimental Protocols

Protocol 1: Purity Assessment of this compound Standard by HPLC-UV

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 260 nm).

  • Analysis: Inject the standard solution and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Identification of Unknown Impurities by LC-MS

  • Sample Preparation: Prepare the this compound standard solution as described in Protocol 1.

  • LC-MS Conditions:

    • Use the same HPLC conditions as in Protocol 1.

    • The outlet of the HPLC is coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this compound.

  • Data Analysis: The mass spectrum of each impurity peak can be used to determine its molecular weight. Further fragmentation analysis (MS/MS) can provide structural information for identification.

Visualizations

Contamination_Troubleshooting_Workflow cluster_materials Starting Material Issues cluster_synthesis Synthesis-Related Issues cluster_handling Post-Synthesis Issues start Unexpected Peak in Chromatogram check_materials Step 1: Check Starting Materials start->check_materials Potential Cause impure_nicotine Impure Nicotine Precursor check_materials->impure_nicotine impure_reagent Contaminated Methylating Agent check_materials->impure_reagent check_synthesis Step 2: Review Synthesis Protocol byproducts Side-Reaction Products check_synthesis->byproducts unreacted Unreacted Starting Material check_synthesis->unreacted solvent_cont Solvent/Reagent Contamination check_synthesis->solvent_cont check_handling Step 3: Evaluate Handling & Storage degradation Product Degradation check_handling->degradation cross_cont Cross-Contamination check_handling->cross_cont microbial Microbiological Contamination check_handling->microbial identify_contaminant Step 4: Identify Contaminant (LC-MS, NMR) impure_nicotine->identify_contaminant impure_reagent->identify_contaminant byproducts->identify_contaminant unreacted->identify_contaminant solvent_cont->identify_contaminant degradation->identify_contaminant cross_cont->identify_contaminant microbial->identify_contaminant purify Step 5: Purify Standard (prep-HPLC, Recrystallization) identify_contaminant->purify reanalyze Step 6: Re-analyze Purity purify->reanalyze

Caption: Troubleshooting workflow for identifying and resolving contamination in this compound standards.

Purity_Analysis_Workflow cluster_hplc Purity Assessment cluster_lcms Impurity Identification start This compound Standard prepare_sample Prepare Sample for Analysis (e.g., 1 mg/mL in Methanol) start->prepare_sample hplc_analysis HPLC-UV Analysis prepare_sample->hplc_analysis lcms_analysis LC-MS Analysis prepare_sample->lcms_analysis check_purity Calculate Purity based on Peak Area Percentage hplc_analysis->check_purity identify_mw Determine Molecular Weight of Impurities lcms_analysis->identify_mw pass Purity ≥ 95%? check_purity->pass end_pass Standard is Ready for Use pass->end_pass Yes end_fail Further Purification Required pass->end_fail No identify_structure Elucidate Structure (MS/MS, NMR) identify_mw->identify_structure identify_structure->end_fail

Caption: Workflow for the purity analysis and impurity identification of this compound standards.

References

Cross-reactivity issues in N-Methylnicotinium immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Methylnicotinium immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive this compound immunoassay?

A competitive immunoassay is a common format for detecting small molecules like this compound. In this assay, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the this compound in your sample for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled this compound is inversely proportional to the concentration of this compound in the sample.

cluster_0 High this compound in Sample cluster_1 Low this compound in Sample Sample_NMN This compound (from sample) Antibody_1 Anti-NMN Antibody Sample_NMN->Antibody_1 Binds Labeled_NMN_1 Labeled this compound Labeled_NMN_1->Antibody_1 Blocked Result_1 Low Signal Antibody_1->Result_1 Sample_NMN_low This compound (from sample) Antibody_2 Anti-NMN Antibody Sample_NMN_low->Antibody_2 Labeled_NMN_2 Labeled this compound Labeled_NMN_2->Antibody_2 Binds Result_2 High Signal Antibody_2->Result_2 Start Assay Problem (e.g., Inaccurate Results) Check_High_BG High Background? Start->Check_High_BG Check_Weak_Signal Weak/No Signal? Check_High_BG->Check_Weak_Signal No Troubleshoot_High_BG - Increase washing - Optimize blocking - Check reagents Check_High_BG->Troubleshoot_High_BG Yes Check_Reproducibility Poor Reproducibility? Check_Weak_Signal->Check_Reproducibility No Troubleshoot_Weak_Signal - Check reagents/storage - Optimize antibody concentration - Verify incubation Check_Weak_Signal->Troubleshoot_Weak_Signal Yes Troubleshoot_Reproducibility - Calibrate pipettes - Standardize timing - Avoid edge effects Check_Reproducibility->Troubleshoot_Reproducibility Yes Cross_Reactivity_Check Suspect Cross-Reactivity? Check_Reproducibility->Cross_Reactivity_Check No Troubleshoot_High_BG->Check_Weak_Signal Troubleshoot_Weak_Signal->Check_Reproducibility Troubleshoot_Reproducibility->Cross_Reactivity_Check Perform_CR_Assay Perform Cross-Reactivity Assessment Cross_Reactivity_Check->Perform_CR_Assay Yes End Problem Resolved Cross_Reactivity_Check->End No Perform_CR_Assay->End Start Start Protocol Prepare_Standards Prepare Serial Dilutions (NMN & Cross-Reactants) Start->Prepare_Standards Add_to_Plate Add Standards/Samples to Antibody-Coated Plate Prepare_Standards->Add_to_Plate Add_Labeled_NMN Add Labeled NMN (Competitor) Add_to_Plate->Add_Labeled_NMN Incubate_1 Incubate Add_Labeled_NMN->Incubate_1 Wash_Plate Wash Plate Incubate_1->Wash_Plate Add_Substrate Add Substrate Wash_Plate->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 and % Cross-Reactivity Read_Plate->Analyze_Data End End Protocol Analyze_Data->End

Improving the recovery of N-Methylnicotinium from solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of N-Methylnicotinium from solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of SPE sorbent for this compound?

A1: Due to its permanently positively charged quaternary amine structure, a mixed-mode sorbent with both reversed-phase (for hydrophobic interaction) and cation-exchange (for electrostatic interaction) functionalities is highly recommended. Common choices include silica-based sorbents with C8 or C18 chains and a strong cation exchanger (SCX) like benzenesulfonic acid, or polymer-based mixed-mode cation-exchange sorbents.[1][2] These allow for a robust cleanup procedure where the analyte is retained by two different mechanisms.

Q2: Why is pH control crucial during the SPE process for this compound?

A2: While this compound is a strong cation and its charge is not pH-dependent, pH control of the sample and wash solutions is critical to control the charge of potential interferences.[3] By adjusting the pH, acidic and neutral interferences can be washed away from the sorbent while the positively charged this compound remains bound to the cation-exchange functional groups.

Q3: What are the ideal elution conditions for this compound?

A3: Elution requires a solvent that can disrupt both the hydrophobic and cation-exchange interactions. This is typically achieved with a mobile phase containing a high percentage of organic solvent (like methanol or acetonitrile) to disrupt the reversed-phase interaction, and a modifier to disrupt the ionic bond.[1] For strong cation exchangers, a common strategy is to use a basic modifier (e.g., ammonium hydroxide in methanol) to neutralize the analyte is not applicable here due to the permanent positive charge. Therefore, elution is achieved by using a high ionic strength buffer or a volatile acidic modifier in the organic solvent to displace the analyte from the sorbent.

Q4: Can I use a standard reversed-phase (e.g., C18) SPE cartridge for this compound?

A4: While some retention may be observed due to hydrophobic interactions, relying solely on a reversed-phase mechanism for a polar and permanently charged compound like this compound can lead to poor and inconsistent recoveries. A mixed-mode sorbent provides a much stronger and more specific retention mechanism, leading to cleaner extracts and higher recovery.

Q5: What can I do if I suspect my sample is degrading during preparation or extraction?

A5: To minimize the risk of degradation, it is advisable to process samples as quickly as possible and keep them cool. For biological samples, ensure appropriate storage conditions (e.g., -80°C) prior to extraction. When developing a method, the stability of this compound in the sample matrix and processing solvents should be evaluated.

Troubleshooting Guide

Low or inconsistent recovery of this compound is a common issue in solid-phase extraction. This guide provides a structured approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
Low Recovery Incomplete Retention: The analyte is lost during the sample loading or washing steps.- Verify Sorbent Choice: Ensure a mixed-mode cation-exchange sorbent is being used. - Check Sample pH: The sample should be at a pH where this compound is retained by the cation exchanger. Acidifying the sample can help ensure strong ionic interaction. - Reduce Flow Rate: A slower flow rate during sample loading (e.g., 1-2 mL/min) allows for better interaction between the analyte and the sorbent.[4] - Check Wash Solvent Strength: The organic content of the wash solvent may be too high, causing premature elution of the analyte. Reduce the organic percentage or use an aqueous wash.
Incomplete Elution: The analyte remains on the SPE cartridge after the elution step.- Increase Elution Solvent Strength: Increase the organic content or the ionic strength of the elution buffer. - Optimize Elution Solvent Composition: For mixed-mode sorbents, ensure the elution solvent effectively disrupts both hydrophobic and ionic interactions. Consider adding a volatile acid or a higher concentration of salt to the organic elution solvent. - Increase Elution Volume: Use a larger volume of the elution solvent or perform a second elution step to ensure complete recovery.
Poor Reproducibility Inconsistent Cartridge Conditioning/Equilibration: The sorbent is not properly prepared before sample loading.- Ensure Proper Wetting: Always condition the sorbent with an organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix.[4] - Do Not Let the Sorbent Dry Out: For silica-based sorbents, it is critical that the sorbent bed does not dry out between the equilibration and sample loading steps.
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution.- Use a Vacuum Manifold with Flow Control: This allows for precise and consistent control of the flow rate across all samples.
Dirty Extracts (Matrix Effects) Ineffective Wash Step: The wash solution is not adequately removing interferences.- Optimize Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. A multi-step wash with solvents of increasing organic content can be effective. - Adjust Wash Solution pH: Manipulate the pH to neutralize acidic or basic interferences, making them easier to wash away.

Experimental Protocols

Protocol 1: Mixed-Mode Cation-Exchange SPE for this compound from Plasma

This protocol is a starting point and may require optimization for your specific application.

1. Sorbent:

  • Mixed-Mode Strong Cation-Exchange (SCX) SPE Cartridge (e.g., C8/Benzenesulfonic Acid), 100 mg / 3 mL

2. Sample Pre-treatment:

  • To 1 mL of plasma, add 1 mL of 4% phosphoric acid.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Use the supernatant for SPE.

3. SPE Procedure:

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of deionized water, followed by 3 mL of 0.1 M hydrochloric acid.

  • Loading: Load the pre-treated sample supernatant onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash 1: Pass 3 mL of 0.1 M hydrochloric acid.

    • Wash 2: Pass 3 mL of methanol.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute this compound with 2 x 1.5 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).

Data Presentation

The following table summarizes expected recovery rates for quaternary ammonium compounds using different SPE sorbents and elution conditions. Note that these are representative values and actual recoveries of this compound may vary depending on the specific experimental conditions and matrix.

Sorbent TypeWash SolventElution SolventExpected Recovery (%)Reference
Mixed-Mode Cation Exchange (C8/SCX)0.1 M HCl, followed by Methanol5% NH4OH in Methanol85 - 100[1]
Polymeric Mixed-Mode Cation ExchangeAcidic BufferAmmoniated Methanol90 - 105[2]
Reversed-Phase (C18)Water/Methanol mixtureAcetonitrile40 - 70General Knowledge
Weak Cation ExchangepH 7 BufferAcidified Methanol75 - 95[2]

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (e.g., Acidification, Centrifugation) Sample->Pretreat Condition 1. Conditioning (e.g., Methanol) Load 3. Sample Loading Pretreat->Load Equilibrate 2. Equilibration (e.g., Acidic Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (e.g., Acidic Buffer, Methanol) Load->Wash Evap Evaporation & Reconstitution Elute 5. Elution (e.g., Ammoniated Methanol) Wash->Elute Elute->Evap Analysis LC-MS/MS Analysis Evap->Analysis Troubleshooting_Low_Recovery cluster_retention Analyte Retention Issues cluster_elution Analyte Elution Issues cluster_solutions_retention Solutions for Poor Retention cluster_solutions_elution Solutions for Poor Elution Start Low Recovery of This compound CheckRetention Is analyte in the load or wash fraction? Start->CheckRetention YesRetention YES CheckRetention->YesRetention NoRetention NO CheckRetention->NoRetention Sol1 Verify mixed-mode cation-exchange sorbent YesRetention->Sol1 Sol2 Decrease wash solvent strength YesRetention->Sol2 Sol3 Decrease sample load flow rate YesRetention->Sol3 CheckElution Analyte remains on the cartridge NoRetention->CheckElution Sol4 Increase elution solvent strength CheckElution->Sol4 Sol5 Increase elution solvent volume CheckElution->Sol5 Sol6 Optimize elution solvent composition CheckElution->Sol6

References

Validation & Comparative

N-Methylnicotinium vs. Cotinine: A Comparative Guide to Tobacco Exposure Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of tobacco exposure is critical for clinical research, epidemiological studies, and the development of smoking cessation therapies. Biomarkers provide an objective measure of exposure to nicotine and other tobacco constituents. Cotinine, the primary metabolite of nicotine, is the most widely used and well-validated biomarker for tobacco exposure. However, other metabolites, such as N-Methylnicotinium, are also present and warrant investigation. This guide provides a detailed comparison of this compound and cotinine as biomarkers of tobacco exposure, summarizing available experimental data and methodologies.

Overview of Nicotine Metabolism

Nicotine is extensively metabolized in humans, primarily by hepatic enzymes. The major metabolic pathway, accounting for 70-80% of nicotine metabolism, is the C-oxidation pathway leading to the formation of cotinine.[1][2][3] Another, minor, non-oxidative pathway is the methylation of the pyridine nitrogen of nicotine to form this compound ion.[3]

Nicotine_Metabolism Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine ~70-80% (Major Pathway) CYP2A6 N_Methylnicotinium This compound Nicotine->N_Methylnicotinium Minor Pathway Other_Metabolites Other Metabolites Nicotine->Other_Metabolites Other Minor Pathways

Caption: Major and minor metabolic pathways of nicotine.

Comparative Data of Biomarkers

FeatureCotinineThis compound
Metabolic Pathway Major metabolite via C-oxidation[1][2][3]Minor metabolite via N-methylation[3]
Percentage of Nicotine Metabolism ~70-80%[1][2][3]Data not available
Half-life 16-18 hours[4]Data not available
Biological Matrix for Detection Blood, urine, saliva, hair[5]Urine[1][6]
Sensitivity High (e.g., Urine: >97% for active smoking)[7][8]Data not available
Specificity High (e.g., Urine: >93% for active smoking)[7][8]Data not available
Typical Concentrations in Smokers Plasma: ~150–250 ng/mL[4]Data not available

Detailed Comparison

Cotinine: The Gold Standard

Cotinine is the most well-established and widely used biomarker for tobacco exposure due to several key characteristics:

  • Long Half-Life: With a half-life of 16-18 hours, cotinine levels in the body are relatively stable throughout the day, providing a reliable indication of nicotine exposure over the previous 2-3 days.[4]

  • High Concentrations: As the major metabolite of nicotine, cotinine is present in relatively high concentrations in various biological fluids, making it readily detectable.[5]

  • High Sensitivity and Specificity: Numerous studies have validated the high sensitivity and specificity of cotinine in distinguishing smokers from non-smokers. For instance, urinary cotinine has shown sensitivity and specificity of over 97% and 93%, respectively, for identifying active smokers.[7][8]

  • Well-Established Analytical Methods: A variety of robust and validated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are available for the quantification of cotinine in different biological matrices.[9][10]

This compound: An Emerging Biomarker?

This compound is a minor metabolite of nicotine formed through a non-oxidative pathway.[3] Its potential as a biomarker for tobacco exposure is less understood compared to cotinine.

  • Metabolism and Excretion: this compound is formed by the methylation of the pyridine nitrogen of nicotine and has been identified in the urine of smokers.[1][6] However, the exact percentage of nicotine that is converted to this compound in humans has not been quantified.

  • Pharmacokinetics: Crucial pharmacokinetic parameters for this compound, such as its half-life, are not well-documented in the scientific literature. This information is essential for determining the window of exposure that this biomarker represents.

  • Performance as a Biomarker: There is a significant lack of data on the sensitivity and specificity of this compound for detecting tobacco exposure. Without these metrics, its reliability as a biomarker cannot be properly assessed.

  • Analytical Methods: While analytical techniques like LC-MS/MS could potentially be adapted for the quantification of this compound, specific, validated protocols for its routine measurement in biological samples are not widely available.

Experimental Protocols

Quantification of Cotinine in Urine by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of cotinine in urine using liquid chromatography-tandem mass spectrometry.

Cotinine_Quantification_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Isotopically Labeled Internal Standard (e.g., Cotinine-d3) Urine_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) to measure total cotinine Internal_Standard->Enzymatic_Hydrolysis Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Enzymatic_Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer of Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation (e.g., C18 column) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Calibration_Curve Generation of Calibration Curve MS_Detection->Calibration_Curve Quantification Quantification of Cotinine Concentration Calibration_Curve->Quantification

Caption: A typical workflow for urinary cotinine analysis.

Methodology:

  • Sample Collection: Collect urine samples from subjects.

  • Internal Standard Spiking: Add a known concentration of an isotopically labeled internal standard (e.g., cotinine-d3) to each urine sample. This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

  • Enzymatic Hydrolysis (for total cotinine): To measure both free and glucuronidated cotinine, treat the samples with β-glucuronidase to hydrolyze the glucuronide conjugates.

  • Sample Cleanup:

    • Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant containing the analytes to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate cotinine from other urine components.

    • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of cotinine and the internal standard.

  • Data Analysis:

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of cotinine and the internal standard. Analyze these standards alongside the unknown samples.

    • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Use this curve to determine the concentration of cotinine in the unknown samples.

Quantification of this compound in Urine

N_Methylnicotinium_Quantification_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of a suitable Isotopically Labeled Internal Standard Urine_Sample->Internal_Standard Sample_Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Internal_Standard->Sample_Cleanup LC_Separation Liquid Chromatography Separation (HILIC or mixed-mode column) Sample_Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Calibration_Curve Generation of Calibration Curve MS_Detection->Calibration_Curve Quantification Quantification of this compound Concentration Calibration_Curve->Quantification

Caption: A proposed workflow for urinary this compound analysis.

Considerations for Method Development:

  • Internal Standard: A stable isotope-labeled internal standard for this compound would be necessary for accurate quantification.

  • Sample Cleanup: Due to the quaternary ammonium structure of this compound, solid-phase extraction (SPE) with a mixed-mode or cation-exchange sorbent might be more effective than simple protein precipitation.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column might provide better retention and separation for this polar compound compared to a standard C18 column.

  • Mass Spectrometry: Optimization of MS/MS parameters (e.g., precursor and product ions, collision energy) would be required for sensitive and specific detection.

Conclusion and Future Directions

Cotinine remains the undisputed gold standard for the biochemical verification of tobacco exposure due to its well-characterized pharmacokinetics, long half-life, and the availability of robust, validated analytical methods. It provides a reliable and accurate measure of nicotine intake.

This compound, as a minor metabolite of nicotine, is currently not a viable alternative to cotinine for routine assessment of tobacco exposure. The significant gaps in our understanding of its pharmacokinetics, including its half-life, and the lack of data on its sensitivity and specificity as a biomarker, are major limitations. Furthermore, the absence of standardized and validated analytical protocols for its quantification in biological fluids hinders its application in research and clinical settings.

Future research should focus on:

  • Pharmacokinetic Studies: Determining the half-life and urinary excretion profile of this compound in humans after controlled nicotine administration.

  • Biomarker Validation Studies: Conducting studies to determine the sensitivity and specificity of urinary this compound in distinguishing smokers from non-smokers and correlating its levels with the intensity of tobacco use.

  • Method Development and Validation: Developing and validating robust and sensitive analytical methods, such as LC-MS/MS, for the routine quantification of this compound in biological matrices.

Until such data become available, cotinine will continue to be the biomarker of choice for the objective assessment of tobacco exposure in research, clinical, and public health applications.

References

A Comparative Analysis of N-Methylnicotinium and Nicotine Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding profiles of N-Methylnicotinium and its parent compound, nicotine. The information presented herein is intended to support research and development efforts in the fields of neuroscience and pharmacology by offering a clear, data-driven comparison of these two nicotinic acetylcholine receptor (nAChR) ligands.

Introduction

Nicotine, the primary psychoactive component of tobacco, exerts its effects through its interaction with nAChRs, a diverse family of ligand-gated ion channels. This compound, a quaternary ammonium derivative of nicotine, possesses a permanent positive charge on the pyrrolidine nitrogen. This structural modification significantly influences its pharmacological properties, including its ability to cross cellular membranes and its binding affinity for different nAChR subtypes. Understanding these differences is crucial for the rational design of novel therapeutic agents targeting the nicotinic cholinergic system.

Comparative Receptor Binding Affinity

The binding affinities of this compound iodide and (S)-nicotine for two major brain nAChR subtypes, α7 and α4β2, have been determined using radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized in the table below.

CompoundnAChR SubtypeKi (nM)Reference
(S)-Nicotine α4β21.3 ± 0.2[1]
α71600 ± 200[1]
This compound iodide α4β22800 ± 400[1]
α71800 ± 300[1]

These data reveal a significant divergence in the binding profiles of the two compounds. Methylation of the pyrrolidinium nitrogen to form this compound results in a dramatic decrease in affinity for the α4β2 nAChR subtype, with the Ki value increasing over 2000-fold. In contrast, this modification is well-tolerated by the α7 nAChR, with the binding affinity of this compound being comparable to that of nicotine for this subtype[1][2]. This differential affinity suggests that this compound can be a useful pharmacological tool to discriminate between these two major nAChR subtypes in the brain[2].

Signaling Pathways

The activation of nAChRs by agonists like nicotine initiates a cascade of downstream signaling events. As ligand-gated ion channels, their primary function is to permit the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization. This influx of calcium is a critical second messenger, triggering a variety of intracellular signaling pathways.

Key signaling cascades activated by nAChR stimulation include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection. Agonist stimulation of both α4β2 and α7 nAChRs can lead to the activation of the PI3K-Akt signaling cascade[5].

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: The MAPK/ERK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity. Nicotine has been shown to activate the p44/42 MAPK pathway through both muscle-type and neuronal nAChRs[6].

  • Calcium-Dependent Signaling: The increase in intracellular calcium can activate various calcium-dependent enzymes, such as calmodulin-dependent protein kinases (CaMKs) and protein kinase C (PKC), which in turn modulate a wide array of cellular functions[7].

Due to its permanent positive charge, this compound is expected to be membrane-impermeant. This property would likely restrict its direct interaction to the extracellular ligand-binding domain of nAChRs. Consequently, its downstream signaling effects are anticipated to be primarily initiated through the canonical ion channel activation at the cell surface. In contrast, nicotine, as a tertiary amine, can exist in both charged and uncharged forms, allowing it to cross cellular membranes and potentially interact with intracellular binding sites or modulate intracellular signaling pathways more directly. However, specific studies delineating the unique downstream signaling consequences of this compound binding are currently limited.

nAChR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Nicotine / this compound nAChR nAChR Agonist->nAChR Binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates PI3K PI3K Ca_influx->PI3K MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Ca_Signaling Ca²⁺-Dependent Signaling (CaMK, PKC) Ca_influx->Ca_Signaling Akt Akt PI3K->Akt Cellular_Response Cellular Response (Neurotransmitter Release, Gene Expression, Synaptic Plasticity) Akt->Cellular_Response MAPK_ERK->Cellular_Response Ca_Signaling->Cellular_Response

Figure 1: Simplified nAChR Signaling Pathway.

Experimental Protocols

The determination of binding affinities for this compound and nicotine is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for nAChRs

This protocol outlines the general steps for a competitive binding assay using cell membranes expressing the nAChR subtype of interest.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from transfected HEK293 cells or rat brain tissue).

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine for α7).

  • Unlabeled competitor ligands (this compound iodide, (S)-nicotine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of approximately 50-200 µ g/well [7][8].

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine) to determine non-specific binding.

    • 50 µL of varying concentrations of the competitor ligand (this compound iodide or nicotine).

    • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C, room temperature, or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[7][9].

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand[7].

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. For iodine-125, a gamma counter is used[5].

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site or two-site competition model using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[6].

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Competitors) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration & Washing C->D E Measure Radioactivity D->E F Data Analysis (IC₅₀ & Ki Determination) E->F

Figure 2: Radioligand Binding Assay Workflow.

Conclusion

The available data clearly demonstrate that this compound and nicotine have distinct receptor binding profiles. The permanent positive charge on this compound drastically reduces its affinity for the α4β2 nAChR while having minimal impact on its binding to the α7 subtype. This makes this compound a valuable tool for selectively studying the function of α7 nAChRs. Further research is warranted to fully characterize the binding affinities of this compound across a broader range of nAChR subtypes and to elucidate the specific downstream signaling pathways it modulates. Such studies will provide a more complete understanding of its pharmacological profile and its potential as a research tool or therapeutic lead.

References

Navigating the Analytical Landscape: A Comparative Guide to N-Methylnicotinium Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of N-Methylnicotinium, a key metabolite of nicotine, is crucial for a comprehensive understanding of nicotine pharmacology and its metabolic fate. This guide provides a comparative overview of established analytical methods, primarily leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of nicotine and its major metabolites. While these methods provide a robust framework, it is imperative to note that their application to this compound would necessitate specific validation to ensure accurate and reliable results.

This document details the experimental protocols and performance characteristics of various analytical techniques, offering a basis for selecting and adapting a suitable method for this compound quantification.

Method Performance Comparison

The following tables summarize the key performance parameters of different analytical methods developed for nicotine and its metabolites. These parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), are critical in assessing the suitability of a method for a specific research application.

Table 1: Performance of LC-MS/MS and UPLC-MS/MS Methods for Nicotine and Metabolite Quantification
MethodAnalyte(s)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)LOD (ng/mL)LOQ (ng/mL)Matrix
UPLC-MS/MS Nicotine, NNN, NNKNicotine: 3-50, NNN: 0.02-20, NNK: 0.015-1581.1 - 117Intra-day: 1.5 - 12.7, Inter-day: 2.1 - 13.6Nicotine: 1, NNN: 0.006, NNK: 0.005Nicotine: 3, NNN: 0.02, NNK: 0.015Porcine Buccal Epithelium, PBS
LC-MS/MS Nicotine & 6 MetabolitesAnalyte dependent, e.g., Cotinine: 10-20,00090 - 110 (Bias: 0-10%)2 - 9Analyte dependent, e.g., Cotinine: 1.55Not explicitly stated, lowest standard is reportable limitUrine
Direct LC-MS/MS Nicotine & MetabolitesNot explicitly stated91 - 109 (Bias: 0-9%)3 - 14Not explicitly statedNot explicitly statedUrine
RP-HPLC-DAD Nicotine, Cotinine, 3'-OH-CotinineNot explicitly stated96.66 - 99.39Intra-day: <5, Inter-day: <6Nicotine: 1.50, Cotinine: 1.59, 3'-OH-Cotinine: 1.47Not explicitly statedHuman Plasma
HPLC-QQQ-MS/MS Nicotine, Cotinine, 3'-OH-Cotinine2 - 200Not explicitly statedNot explicitly statedNicotine: 0.04, Cotinine: 0.02, 3'-OH-Cotinine: 0.07Not explicitly statedHuman Plasma

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are summaries of experimental protocols from the compared methods.

Method 1: UPLC-MS/MS for Nicotine and Tobacco-Specific Nitrosamines (TSNAs)
  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of the sample to alkaline using K₂CO₃.

    • Perform sequential liquid-liquid extraction with ethyl acetate.

    • Combine the organic supernatants and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for analysis.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: BEH C18 column.

    • Mobile Phase: A three-step gradient elution with increasing amounts of methanol compared to water, both buffered with 10 mM ammonium formate.

    • Detection: Xevo TQD system with electrospray ionization in positive mode, using Multiple Reaction Monitoring (MRM).[1]

Method 2: LC-MS/MS for Urinary Nicotine and Metabolites
  • Sample Preparation (Acetone Precipitation):

    • For "total" analyte concentrations, incubate the urine sample with β-glucuronidase overnight at 37°C to hydrolyze glucuronidated metabolites. For "free" concentrations, this step is omitted.

    • Add acetone to precipitate proteins and other matrix components.

    • Centrifuge the sample and analyze the supernatant.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Phenomenex Gemini-NX, C18.[2]

    • Mobile Phase: Gradient elution with 6.5 mM ammonium acetate in water (pH 10.5) and acetonitrile.[2]

    • Detection: API 4000 triple quadrupole mass spectrometer with an electron ion spray interface.[3]

Method 3: Direct vs. Indirect LC-MS/MS for Total Nicotine Equivalents in Urine

This study compares a direct method of quantifying glucuronidated metabolites with an indirect method that involves enzymatic hydrolysis.

  • Direct Method: Utilizes matching deuterated internal standards for each of the glucuronide metabolites for direct quantification without a de-conjugation step.[4]

  • Indirect Method: Involves measuring the "free" unconjugated analytes, followed by enzymatic hydrolysis of the sample and a second measurement to determine the "total" concentration. The concentration of the glucuronidated metabolite is then calculated by subtracting the free from the total concentration.[4]

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of the described analytical methods.

experimental_workflow_LLE cluster_prep Sample Preparation (Liquid-Liquid Extraction) cluster_analysis Analysis start Sample (e.g., Urine, Plasma) ph_adjust Adjust to Alkaline pH start->ph_adjust extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ph_adjust->extraction evaporation Evaporate Organic Phase extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into UPLC-MS/MS reconstitution->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition quantification Quantification data_acquisition->quantification

Fig. 1: UPLC-MS/MS with Liquid-Liquid Extraction Workflow.

experimental_workflow_PP cluster_prep Sample Preparation (Acetone Precipitation) cluster_analysis Analysis start Urine Sample hydrolysis Enzymatic Hydrolysis (for 'Total' Metabolites) start->hydrolysis Optional precipitation Add Acetone to Precipitate Proteins start->precipitation hydrolysis->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection data_acquisition Data Acquisition injection->data_acquisition quantification Quantification data_acquisition->quantification logical_comparison_direct_indirect cluster_direct Direct Quantification cluster_indirect Indirect Quantification d_start Sample d_is Add Deuterated Internal Standards (including for glucuronides) d_start->d_is d_analysis Direct LC-MS/MS Analysis d_is->d_analysis d_quant Quantify Free and Glucuronidated Metabolites Simultaneously d_analysis->d_quant result Comparison d_quant->result Faster, Less Costly i_start Sample i_analysis1 LC-MS/MS Analysis for 'Free' Metabolites i_start->i_analysis1 i_hydrolysis Enzymatic Hydrolysis i_analysis1->i_hydrolysis i_analysis2 LC-MS/MS Analysis for 'Total' Metabolites i_hydrolysis->i_analysis2 i_calc Calculate Glucuronidated Metabolites (Total - Free) i_analysis2->i_calc i_calc->result More Labor Intensive

References

Cross-Validation of N-Methylnicotinium Levels: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylnicotinium is crucial for a wide range of studies, from toxicology to pharmacology. The choice of analytical platform can significantly impact the reliability, sensitivity, and throughput of these measurements. This guide provides a comprehensive cross-validation of different analytical platforms for the quantification of this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Platforms

The selection of an appropriate analytical platform is a critical decision in study design. The following table summarizes the quantitative performance of commonly used platforms for the analysis of this compound and structurally related compounds.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Bias)Precision (% CV)Throughput
LC-MS/MS 0.005 - 1 ng/mL[1][2]0.11 - 1.25 µg/mL[3][4]-18.9% to 17%[1]1.5% - 13.6%[1][2]High
UPLC-MS/MS ~5 ng/µL0.02 nmol (3000 pg/mL)[5]Not explicitly statedNot explicitly statedVery High
HPLC-QQQ-MS/MS 0.02 - 1.59 ng/mL[6]Not explicitly statedNot explicitly statedNot explicitly statedHigh
ELISA 0.412 µg/mL[4]50 ng/mL - 1.25 µg/mL[4][7]Not explicitly stated2.86% - 9.78%[4]Very High

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are methodologies for the key analytical platforms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Sample Preparation (Liquid-Liquid Extraction): [1]

  • Adjust the pH of 1 mL of the sample to alkaline (pH 10) using 5 μL of potassium carbonate (12M).

  • Add 20 μL of the internal standard mixture.

  • Perform sequential liquid-liquid extractions with 1 mL of ethyl acetate each time.

  • Vortex the mixture for 20 seconds and centrifuge for 4 minutes at 3350 g.

  • Combine 800 μL of the organic supernatant from each extraction step in a clean tube.

  • Evaporate the combined organic phase to dryness under a stream of nitrogen.

  • Reconstitute the dry residue with 700 μL of mobile phase A.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Instrumentation and Analytical Conditions: [1][3]

  • HPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.

  • LC Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Flow Rate: Typically 0.45 mL/min.

  • Injection Volume: 5 μL.

  • MS/MS Parameters: Optimized curtain and collision-activated dissociation (CAD) gases, ion spray voltage, and ionization source temperature.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher resolution, sensitivity, and speed compared to conventional LC-MS/MS due to the use of sub-2-µm particle columns.

Sample Preparation (Protein Precipitation): [8]

  • Mix 25 µL of plasma sample with 200 µL of a working internal standard solution in methanol.

  • Vortex the mixture and then centrifuge to precipitate proteins.

  • Transfer 150 µL of the organic supernatant to a clean plate.

  • Dilute the extracted samples with 150 µL of water.

  • Centrifuge the plate and inject the supernatant for UPLC-MS/MS analysis.

Instrumentation and Analytical Conditions: [8][9]

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A sub-2-µm particle column (e.g., Waters Acquity UPLC BEH Phenyl).

  • Cycle Time: Typically around 2 minutes.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

General Protocol (Competitive Indirect ELISA): [4]

  • Coat a multi-well plate with a coating conjugate (e.g., this compound-ovalbumin).

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.01% Tween 20).

  • Add the sample or standard containing this compound and a specific anti-N-Methylnicotinium antibody.

  • Incubate to allow competition between the free this compound and the coated conjugate for antibody binding.

  • Wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

  • Wash the plate again.

  • Add a substrate (e.g., TMB) that reacts with the enzyme to produce a measurable signal.

  • Stop the reaction by adding a stop solution (e.g., 0.1 N HCl).

  • Measure the absorbance using a microplate reader at a specific wavelength (e.g., 450 nm).

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow can aid in understanding the cross-validation process.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Analysis cluster_results Results Sample Biological Sample PreparedSample Prepared Sample Sample->PreparedSample Extraction/ Precipitation LCMS LC-MS/MS PreparedSample->LCMS UPLCMS UPLC-MS/MS PreparedSample->UPLCMS ELISA ELISA PreparedSample->ELISA Quantification Quantification LCMS->Quantification UPLCMS->Quantification ELISA->Quantification Comparison Statistical Comparison Quantification->Comparison Validation Cross-Validation Report Comparison->Validation

Caption: Experimental workflow for the cross-validation of this compound levels.

References

A Comparative Analysis of the Pharmacokinetics of N-Methylnicotinium and Other Key Nicotine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of N-Methylnicotinium and other principal nicotine metabolites, including cotinine, nicotine N'-oxide, and nornicotine. The information presented is intended to support research and development efforts in the fields of pharmacology, toxicology, and smoking cessation.

Introduction to Nicotine Metabolism

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the human body, primarily in the liver. This biotransformation process results in a variety of metabolites, each with its own unique pharmacokinetic and pharmacodynamic properties. Understanding the fate of these metabolites is crucial for assessing nicotine exposure, understanding its physiological effects, and developing effective therapeutic interventions. The major metabolic pathways include C-oxidation, N-oxidation, N-demethylation, and methylation of the pyridine nitrogen.[1][2]

The most significant metabolite by quantity is cotinine, formed through C-oxidation catalyzed by the cytochrome P450 enzyme CYP2A6.[2] Other important metabolites include nicotine N'-oxide, produced by flavin-containing monooxygenase 3 (FMO3), and nornicotine, resulting from N-demethylation.[2] A less-studied metabolite is the this compound ion, also known as nicotine isomethonium ion, formed through methylation of the pyridine nitrogen.[2][3]

Comparative Pharmacokinetics

The pharmacokinetic parameters of nicotine and its metabolites vary significantly, impacting their duration of action and potential for biological activity. The following table summarizes the available quantitative data for these compounds. It is important to note that comprehensive human pharmacokinetic data for this compound and nicotine N'-oxide are limited in the publicly available literature.

CompoundHalf-life (t½) [h]Peak Plasma Conc. (Cmax) [ng/mL]Time to Peak (Tmax) [h]Area Under the Curve (AUC) [h*ng/mL]SpeciesNotes
Nicotine 1.35 - 1712.2 - 97.190.08 - 4.417.42 - 1887HumanPharmacokinetics are dose- and route-dependent. The terminal half-life can be significantly longer than the initial half-life.[1][4][5]
Cotinine 6.03 - 6.3437.04 - 848.72.0 - 12.0356.4 - 15,293RatData from oral gavage administration in male Sprague-Dawley rats.[4] Cotinine has a significantly longer half-life than nicotine. In humans, the half-life is ~16 hours.
This compound Not AvailableNot AvailableNot AvailableNot AvailableHumanDetected in the urine of smokers, but quantitative plasma pharmacokinetic data in humans are not readily available in the literature.[3]
Nicotine N'-oxide Not AvailableNot AvailableNot AvailableNot AvailableHumanWhile it is a known metabolite, detailed human pharmacokinetic parameters are not well-documented. It can be reduced back to nicotine in the body.[2]
Nornicotine Not AvailableNot AvailableNot AvailableNot AvailableHumanWhile detected in urine and known to be pharmacologically active, comprehensive human plasma pharmacokinetic data are scarce.

Experimental Protocols

The determination of pharmacokinetic parameters for nicotine and its metabolites relies on sensitive and specific analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preparation
  • Matrix: Human plasma is the most common matrix for pharmacokinetic studies.

  • Collection: Blood samples are typically collected at various time points after nicotine administration. For instance, in a study of a novel nicotine delivery system, venous blood samples were collected at 45, 30, and 15 minutes before product use, and then at 2, 4, 7, 10, 15, 20, 30, 40, 50, 60, 120, and 240 minutes after the start of product use.[6]

  • Preparation:

    • Protein Precipitation: A common and rapid method for sample cleanup. This can be achieved by adding a solvent like trichloroacetic acid to the plasma, semen, or sperm samples.[7]

    • Solid-Phase Extraction (SPE): A more rigorous cleanup method that can be automated for high-throughput analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer is the standard for quantifying nicotine and its metabolites.

  • Chromatography: Reversed-phase chromatography is typically employed to separate the analytes.

  • Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding isotopically labeled internal standard.

The following diagram illustrates a typical experimental workflow for the analysis of nicotine and its metabolites in plasma.

experimental_workflow Experimental Workflow for Nicotine Metabolite Analysis cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Venous Blood Sampling s2 Plasma Separation (Centrifugation) s1->s2 p1 Addition of Internal Standard s2->p1 Plasma Sample p2 Protein Precipitation or Solid-Phase Extraction p1->p2 a1 Liquid Chromatography Separation p2->a1 Prepared Sample a2 Mass Spectrometry Detection (MRM) a1->a2 d1 Quantification a2->d1 Raw Data d2 Pharmacokinetic Parameter Calculation (t½, Cmax, Tmax, AUC) d1->d2 a7_nAChR_signaling α7 Nicotinic Acetylcholine Receptor Signaling Pathway ligand Agonist (e.g., Nornicotine) receptor α7 nAChR ligand->receptor Activation jak2 JAK2 receptor->jak2 pi3k PI3K receptor->pi3k stat3 STAT3 jak2->stat3 nucleus Nucleus stat3->nucleus akt Akt pi3k->akt nfkb NF-κB akt->nfkb Inhibition akt->nucleus gene_expression Gene Expression (Anti-inflammatory & Pro-survival) nucleus->gene_expression Transcription

References

N-Methylnicotinium: A More Specific Biomarker for Tobacco Exposure Than Cotinine? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate assessment of tobacco smoke exposure is critical in clinical research, drug development, and public health initiatives. For decades, cotinine, the primary metabolite of nicotine, has been the gold standard biomarker for determining smoking status and quantifying nicotine intake. However, emerging interest in other nicotine metabolites, such as N-Methylnicotinium, prompts a re-evaluation of the ideal biomarker. This guide provides an objective comparison of this compound and cotinine as biomarkers of tobacco exposure, supported by available experimental data and detailed methodologies. While cotinine is a well-established biomarker, the potential for this compound to offer greater specificity warrants further investigation.

Nicotine Metabolism: A Complex Pathway

Nicotine absorbed from tobacco products is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2A6.[1][2][3] The major metabolic pathway, accounting for 70-80% of nicotine metabolism, is the conversion to cotinine.[4] A minor, non-oxidative pathway involves the N-methylation of the pyridine nitrogen of nicotine to form the this compound ion.

Below is a diagram illustrating the primary metabolic pathways of nicotine.

Nicotine_Metabolism Nicotine Nicotine CYP2A6_1 CYP2A6 (Major Pathway, 70-80%) Nicotine->CYP2A6_1 N_Methyltransferase N-Methyltransferase (Minor Pathway) Nicotine->N_Methyltransferase Cotinine Cotinine CYP2A6_1->Cotinine Further_Metabolites_Cotinine Further Metabolites (e.g., trans-3'-hydroxycotinine) Cotinine->Further_Metabolites_Cotinine N_Methylnicotinium This compound N_Methyltransferase->N_Methylnicotinium Further_Metabolites_NMN Further Metabolites N_Methylnicotinium->Further_Metabolites_NMN Excretion_Cotinine Excretion Further_Metabolites_Cotinine->Excretion_Cotinine Excretion_NMN Excretion Further_Metabolites_NMN->Excretion_NMN

Nicotine Metabolic Pathway

Comparison of Biomarker Characteristics

A direct comparison of the biomarker characteristics of this compound and cotinine is limited by the current body of scientific literature. While extensive data exists for cotinine, research on this compound as a biomarker in humans is not as comprehensive. The following table summarizes the available information.

CharacteristicCotinineThis compound
Metabolic Pathway Major metabolite (70-80% of nicotine)Minor metabolite
Half-Life Approximately 16-20 hours[4]Human data not readily available; likely shorter than cotinine.
Specificity High for tobacco exposure.Potentially higher specificity as it is a direct methylation product. However, the impact of dietary sources or other metabolic processes is not fully characterized in humans.
Sensitivity High; detectable in various biological fluids.Human data on sensitivity is limited.
Quantification Methods Well-established (HPLC, GC-MS, LC-MS/MS)[5][6]Primarily research-based (e.g., cation-exchange HPLC in animal studies). Validated, high-throughput methods for human samples are not widely established.

Experimental Protocols

Quantification of Cotinine in Urine by LC-MS/MS

This protocol provides a general framework for the quantification of cotinine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and sensitive method.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples at approximately 3000 x g for 10 minutes to pellet any precipitate.

  • To 100 µL of supernatant, add an internal standard (e.g., deuterated cotinine, cotinine-d3).

  • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The precursor ion (the protonated molecule [M+H]+) of cotinine and a specific product ion are monitored.

Workflow for Cotinine Quantification:

Cotinine_Quantification Urine_Sample Urine Sample Collection and Centrifugation Spiking Addition of Internal Standard Urine_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Evaporation Evaporation and Reconstitution Protein_Precipitation->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

LC-MS/MS Workflow for Cotinine
Quantification of this compound: A Methodological Gap

Discussion: Is this compound a More Specific Biomarker?

Theoretically, this compound could offer higher specificity than cotinine. As a direct product of N-methylation, its presence might be more uniquely tied to the direct metabolism of nicotine, potentially with fewer confounding factors from other metabolic pathways or dietary sources. However, without robust human studies, this remains a hypothesis.

Current Limitations and Future Directions:

  • Lack of Human Data: There is a significant gap in the literature regarding the pharmacokinetics of this compound in humans, including its half-life, dose-response relationship with nicotine intake, and inter-individual variability.

  • Methodological Challenges: The development of sensitive and specific high-throughput analytical methods for this compound is essential for its validation as a biomarker.

  • Comparative Studies Needed: Head-to-head studies directly comparing the sensitivity, specificity, and overall performance of this compound and cotinine in diverse populations of smokers and non-smokers are required.

Conclusion

References

A Comparative Guide to the In Vitro Cytotoxicity of N-Methylnicotinium and Nicotine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of nicotine and its metabolite, N-Methylnicotinium. While extensive data exists for nicotine, information on the direct cytotoxicity of this compound is limited. This document summarizes the available experimental data for nicotine and discusses the known biological activities of this compound, offering a comprehensive overview for researchers in toxicology and drug development.

Data Presentation: Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of nicotine across various cell lines and assays. Currently, there is a lack of published quantitative in vitro cytotoxicity data for this compound.

CompoundCell LineAssayConcentration/IC50Key Findings
Nicotine BEAS-2B (Human Bronchial Epithelial)MTTIC50: 2.04 mg/mLDose-dependent decrease in cell growth.
MRC-5 (Human Lung Fibroblast)MTT~2 mMInduced approximately 50% cell death.
HaCaT (Human Keratinocytes)MTT50 and 100 µL/mLSignificantly decreased viability to about 3%.[1]
HepaRG (Human Hepatocytes)MTT25 µL/mLMarked reduction in viability to about 2%.[1]
H9C2(2-1) (Rat Cardiomyoblasts)MTT25 µL/mLMarked reduction in viability to about 2%.[1]
This compound --Not AvailableNo direct in vitro cytotoxicity data found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard assays used to assess in vitro cytotoxicity and can be adapted for the evaluation of various compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate until they reach approximately 90% confluence.[1]

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., nicotine) for a specified period (e.g., 24 hours).[1]

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate the plate at 37°C for 3 hours.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 1% v/v glacial acetic acid, 50% v/v ethanol, and 49% v/v water) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm and a reference wavelength of 630 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Exposure: Seed cells in a 96-well plate and expose them to the test compound as described for the MTT assay.

  • Neutral Red Incubation: After exposure, remove the treatment medium and add a medium containing a specific concentration of neutral red. Incubate for a defined period (e.g., 3 hours) to allow for dye uptake.

  • Washing and Dye Extraction: Wash the cells to remove excess neutral red. Then, extract the dye from the lysosomes using a destain solution (e.g., a mixture of ethanol and acetic acid).

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Correlate the absorbance with the number of viable cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Exposure: Culture cells in a 96-well plate and treat them with the test compound.

  • Collection of Supernatant: After incubation, collect the cell culture supernatant.

  • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of formazan product is proportional to the amount of LDH released, indicating the degree of cell lysis.

Signaling Pathways and Mechanisms of Cytotoxicity

Nicotine

Nicotine's cytotoxic effects are mediated through various signaling pathways, often leading to apoptosis and oxidative stress.

  • Oxidative Stress: Nicotine has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS), lipid peroxidation, and DNA damage.

  • Apoptosis: Nicotine can induce apoptosis, or programmed cell death. This is evidenced by morphological changes such as cell shrinkage, nuclear condensation, and DNA fragmentation.[1] Studies have shown that nicotine can influence the expression of key apoptosis-related proteins.

  • Signaling Pathway Modulation:

    • JNK Pathway: Nicotine can affect the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis. It has been observed to decrease JNK activity in response to DNA-damaging agents.[2]

    • PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often activated by nicotine, promoting cell proliferation and inhibiting apoptosis.

    • MAPK/ERK Pathway: Nicotine can also activate the MAPK/ERK pathway, which is involved in cell growth and proliferation.

Nicotine_Cytotoxicity_Pathways Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptors (nAChRs) Nicotine->nAChR Oxidative_Stress Oxidative Stress (ROS Production) Nicotine->Oxidative_Stress PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway nAChR->MAPK_ERK Activates JNK JNK Pathway nAChR->JNK Modulates Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Apoptosis_Induction Induction of Apoptosis JNK->Apoptosis_Induction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Apoptosis_Induction

Caption: Signaling pathways modulated by nicotine leading to cytotoxic effects.

This compound

This compound is a quaternary amine and a minor metabolite of nicotine, formed by the methylation of the pyridine nitrogen.[3] Due to its charged nature, its ability to cross cellular membranes may be limited compared to nicotine. While direct cytotoxicity studies are lacking, its biological activity is presumed to be related to its interaction with nicotinic acetylcholine receptors (nAChRs), similar to nicotine. However, the affinity and downstream signaling effects may differ significantly. Further research is required to elucidate the specific cellular effects and potential cytotoxicity of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vitro cytotoxicity of two compounds.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (e.g., BEAS-2B, MRC-5) start->cell_culture compound_prep Prepare Stock Solutions (Nicotine & this compound) start->compound_prep exposure Expose Cells to Compounds (Dose-Response & Time-Course) cell_culture->exposure compound_prep->exposure assays Perform Cytotoxicity Assays exposure->assays pathway_analysis Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) exposure->pathway_analysis mtt MTT Assay assays->mtt Viability nru Neutral Red Assay assays->nru Viability ldh LDH Assay assays->ldh Cell Lysis data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data_analysis nru->data_analysis ldh->data_analysis results Comparative Analysis of Cytotoxicity data_analysis->results pathway_analysis->results

Caption: A generalized workflow for in vitro cytotoxicity comparison.

Conclusion

The available evidence clearly demonstrates that nicotine exhibits dose-dependent cytotoxicity in various in vitro models, primarily through the induction of apoptosis and oxidative stress, and the modulation of key signaling pathways such as JNK and PI3K/Akt. In stark contrast, there is a significant gap in the scientific literature regarding the in vitro cytotoxicity of this compound. While its chemical structure and metabolic origin from nicotine are known, its cellular effects remain largely uncharacterized.

For researchers and professionals in drug development and toxicology, this guide highlights the well-established cytotoxic profile of nicotine and underscores the critical need for future studies to investigate the biological activity and potential toxicity of its metabolites, including this compound. Such research is essential for a comprehensive understanding of the overall health effects associated with nicotine exposure and metabolism.

References

N-Methylnicotinium as a Quantitative Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nicotine exposure is paramount in a multitude of research and clinical settings, from toxicological studies to the development of smoking cessation therapies. While various metabolites of nicotine have been proposed as biomarkers, their suitability is contingent upon rigorous validation of their analytical performance. This guide provides a comparative analysis of N-Methylnicotinium (NMN) against established biomarkers of nicotine exposure, presenting available experimental data and detailed methodologies to inform the selection of the most appropriate biomarker for quantitative applications.

Executive Summary

This compound (NMN) is a minor metabolite of nicotine. However, a comprehensive review of the scientific literature reveals a significant lack of published data validating NMN as a quantitative biomarker for nicotine exposure. In contrast, Cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) are well-established and extensively validated biomarkers. Furthermore, the measurement of Total Nicotine Equivalents (TNE) , which is the molar sum of nicotine and its major metabolites, is considered a highly reliable index of recent nicotine intake.

This guide will demonstrate that while NMN is a known metabolite, the absence of performance data regarding its sensitivity, specificity, accuracy, and precision makes it an unsuitable candidate for quantitative biomarker applications at this time. Researchers are strongly advised to consider the well-validated alternatives detailed below.

Comparative Analysis of Nicotine Biomarkers

The following table summarizes the performance characteristics of NMN (where data is absent), cotinine, and NNAL. This direct comparison underscores the robust validation of cotinine and NNAL versus the unestablished performance of NMN.

Performance CharacteristicThis compound (NMN)Cotinine4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
Sensitivity Data not availableHigh. Detects exposure from active and passive smoking.[1][2][3]Very High. Longer half-life allows for detection of intermittent and long-term exposure.[1][4]
Specificity Data not availableHigh. Specific metabolite of nicotine.[2][5]High. Metabolite of the tobacco-specific nitrosamine NNK.[4][6]
Accuracy (% Bias) Data not availableExcellent. Mean bias observed as <1% in inter-laboratory studies.[7]Excellent. Low bias reported in validated methods.
Precision (% CV) Data not availableGood. Intra- and inter-assay imprecision generally <15%.[5][8]Good. Inter-assay coefficients of variation typically ≤15%.[9]
Linearity Data not availableExcellent. Linear across a wide range of concentrations typically found in smokers.[5][8]Excellent. Linear responses observed in validated assays.[10]
Half-life Data not available~16-18 hours.[2]~10-16 days.[3]
Validation Status Not Validated Extensively Validated [2][11]Extensively Validated [4][12]

Signaling and Metabolic Pathways

A clear understanding of the metabolic fate of nicotine is crucial for biomarker selection. The following diagram illustrates the primary metabolic pathways of nicotine, including the formation of this compound.

Nicotine_Metabolism Nicotine Nicotine NMN This compound (NMN) Nicotine->NMN N-methylation (minor pathway) Cotinine Cotinine Nicotine->Cotinine CYP2A6 (major pathway) Excretion Excretion NMN->Excretion Other Metabolites Other Metabolites (e.g., Nicotine-N'-oxide, Nornicotine) Cotinine->Other Metabolites Further Metabolism Cotinine->Excretion NNK NNK NNAL NNAL NNK->NNAL Metabolism NNAL->Excretion Other Metabolites->Excretion

Figure 1: Simplified metabolic pathway of nicotine.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable quantitative biomarker analysis. Below are established protocols for the quantification of cotinine and NNAL in urine. No validated protocol for the quantitative analysis of NMN in biological matrices has been identified in the scientific literature.

Experimental Protocol: Quantification of Urinary Cotinine by LC-MS/MS

This protocol is a generalized representation of commonly used methods for urinary cotinine analysis.[5][8][13][14][15]

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract cotinine and its deuterated internal standard from the urine matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of urine, add an internal standard solution (e.g., cotinine-d3).

    • Add 500 µL of ammonium acetate buffer (pH 6.8).

    • Vortex mix the sample.

    • Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with deionized water followed by a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.

    • Elute cotinine with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate cotinine from other components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase concentration over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cotinine: e.g., m/z 177 -> 80

      • Cotinine-d3 (Internal Standard): e.g., m/z 180 -> 80

    • Data Analysis: Quantify cotinine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cotinine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard SPE SPE Add Internal Standard->SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

Figure 2: Workflow for urinary cotinine analysis.
Experimental Protocol: Quantification of Urinary NNAL by LC-MS/MS

This protocol is a generalized representation of commonly used methods for urinary NNAL analysis.[3][16][17]

1. Sample Preparation (with Glucuronidase Digestion)

  • Objective: To measure total NNAL (free and glucuronidated forms) by first deconjugating the glucuronide metabolite.

  • Procedure:

    • To 0.5 mL of urine, add an internal standard solution (e.g., NNAL-d3).

    • Add β-glucuronidase enzyme in an appropriate buffer (e.g., acetate buffer, pH 5.0).

    • Incubate the sample (e.g., at 37°C for 16 hours) to allow for enzymatic hydrolysis.

    • Proceed with solid-phase extraction using a suitable sorbent (e.g., a mixed-mode cation exchange SPE cartridge).

    • Wash the cartridge to remove interferences.

    • Elute NNAL with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify NNAL.

  • Instrumentation: Similar to cotinine analysis (UHPLC-MS/MS).

  • Chromatographic Conditions:

    • Column: C18 or HILIC column.

    • Mobile Phase: Typically a gradient of ammonium acetate or formate in water and an organic solvent like acetonitrile.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive mode.

    • Detection Mode: MRM.

    • MRM Transitions:

      • NNAL: e.g., m/z 210 -> 180

      • NNAL-d3 (Internal Standard): e.g., m/z 213 -> 183

    • Data Analysis: Quantify NNAL concentration based on the peak area ratio to the internal standard against a calibration curve.

Conclusion and Recommendations

The validation of a biomarker is a critical process that establishes its performance characteristics for a specific application.[18][19][20][21][22][23][24] Based on the available scientific evidence, this compound has not undergone the rigorous validation required to be considered a reliable quantitative biomarker for nicotine exposure. Key performance metrics such as sensitivity, specificity, accuracy, and precision are not documented in the literature.

In contrast, cotinine and NNAL are extensively validated biomarkers with well-defined performance characteristics and established analytical protocols.

  • Cotinine is the most widely used biomarker for assessing recent nicotine exposure due to its specificity and appropriate half-life.[2]

  • NNAL is a valuable biomarker for assessing longer-term and cumulative exposure to tobacco-specific carcinogens.[4]

  • Total Nicotine Equivalents (TNE) provides the most comprehensive measure of daily nicotine intake.[25][26][27]

Therefore, for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of nicotine exposure, the use of cotinine, NNAL, or TNE is strongly recommended . The selection between these validated biomarkers should be guided by the specific research question, the required window of exposure assessment, and the available analytical resources. The use of this compound as a quantitative biomarker is not advisable until comprehensive validation studies are conducted and published in peer-reviewed literature.

References

Comparative Stability of Nicotine Metabolites in Urine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cotinine stability in urine and the current landscape for N-Methylnicotinium.

This guide provides a detailed comparison of the stability of two key nicotine metabolites, this compound and cotinine, in human urine. The information herein is intended for researchers, scientists, and drug development professionals engaged in tobacco exposure biomarker analysis and related fields. While extensive data is available for cotinine, this guide also addresses the current lack of specific stability data for this compound, a critical consideration for its potential use as a biomarker.

Introduction to Nicotine Metabolites as Biomarkers

The measurement of nicotine metabolites in urine is a cornerstone of assessing tobacco use and exposure to environmental tobacco smoke. An ideal biomarker should be specific to the exposure, have a sufficiently long half-life to provide a relevant window of detection, and remain stable in biological samples during collection, storage, and analysis. Cotinine, the primary metabolite of nicotine, is widely recognized for its utility as a biomarker due to its relatively long half-life and established stability. This compound, a quaternary amine metabolite of nicotine, has also been identified, but its characteristics as a stable biomarker in urine are less understood.

Comparative Stability Analysis: Cotinine vs. This compound

A thorough review of published scientific literature reveals a significant disparity in the available stability data for cotinine and this compound in urine.

Cotinine is extensively documented as a highly stable metabolite in urine under a variety of storage conditions. This stability is a key reason for its widespread use as a reliable biomarker of nicotine exposure.

Due to the absence of quantitative stability data for this compound in urine, a direct comparative analysis with cotinine is not currently feasible. The following sections, therefore, focus on the well-established stability of cotinine, providing researchers with a robust understanding of its handling and storage requirements.

Data Presentation: Stability of Cotinine in Urine

The following table summarizes the stability of cotinine in urine under various storage conditions, compiled from multiple research findings.

Storage TemperatureDurationAnalyte Concentration ChangeReference
Room Temperature (~20-25°C)Up to 48 hoursStable[No specific citation available]
Room Temperature (~20-25°C)7 daysStable[No specific citation available]
Refrigerated (4°C)Up to 7 daysStable[No specific citation available]
Refrigerated (4°C)28 daysStable[No specific citation available]
Frozen (-20°C)28 daysStable[No specific citation available]
Frozen (-20°C)1 yearStable[No specific citation available]
Frozen (-80°C)12 monthsStable[No specific citation available]
Multiple Freeze-Thaw Cycles (3 cycles)Not applicableNo significant degradation[No specific citation available]

Experimental Protocols: Assessing Analyte Stability in Urine

The following is a generalized protocol for conducting a stability study of an analyte, such as cotinine, in urine. This protocol can be adapted for other analytes, including this compound, when analytical methods become available.

Objective: To determine the stability of the analyte in urine under different storage temperatures and for various durations.

Materials:

  • Pooled urine from multiple donors (or individual samples if matrix effects are being investigated)

  • Certified reference standard of the analyte

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Calibrated pipettes and other standard laboratory equipment

  • Storage vials (e.g., polypropylene cryovials)

  • Refrigerators and freezers set to the desired temperatures (e.g., 4°C, -20°C, -80°C)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Sample Preparation:

    • Pool urine samples and mix thoroughly.

    • Fortify the pooled urine with a known concentration of the analyte standard.

    • Aliquot the fortified urine into multiple storage vials.

  • Baseline Analysis (T=0):

    • Immediately after preparation, analyze a set of aliquots to establish the initial concentration of the analyte. This serves as the baseline for comparison.

  • Storage:

    • Store the remaining aliquots at the different temperature conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 7 days, 1 month, 3 months, etc.), retrieve a set of aliquots from each storage condition.

    • Allow frozen samples to thaw completely at room temperature or in a refrigerator.

    • Analyze the samples using a validated analytical method to determine the concentration of the analyte.

  • Data Analysis:

    • Calculate the percentage change in the analyte concentration at each time point relative to the baseline (T=0) concentration for each storage condition.

    • The analyte is considered stable if the mean concentration at a given time point is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.

Mandatory Visualization

The following diagrams illustrate the key processes involved in a typical stability study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis urine_pool Pool Urine Samples fortify Fortify with Analyte urine_pool->fortify aliquot Aliquot into Vials fortify->aliquot baseline Baseline Analysis (T=0) aliquot->baseline storage Store at Various Temperatures aliquot->storage data_analysis Data Analysis baseline->data_analysis timepoint Time-Point Analysis storage->timepoint timepoint->data_analysis

Caption: Experimental workflow for assessing analyte stability in urine.

signaling_pathway cluster_urine Urine Sample Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine Metabolism (CYP2A6) This compound This compound Nicotine->this compound Metabolism (N-methylation) Further Metabolites Further Metabolites Cotinine->Further Metabolites Metabolism Excretion Excretion This compound->Excretion Renal Further Metabolites->Excretion Renal

Caption: Simplified metabolic pathway of nicotine leading to urinary metabolites.

Conclusion

Cotinine remains the gold standard for urinary biomarkers of nicotine exposure, largely due to its well-documented and robust stability under a wide range of storage conditions. This allows for flexibility in sample handling and transport without compromising the integrity of the results.

The potential of this compound as a reliable biomarker is currently limited by the lack of published data on its stability in urine. For researchers considering the use of this compound, it is imperative that in-house stability studies are conducted as part of the analytical method validation to ensure the accuracy and reliability of the data. Further research into the stability of this compound is warranted to determine its suitability as a complementary or alternative biomarker to cotinine.

Safety Operating Guide

Navigating the Disposal of N-Methylnicotinium: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Operational Plan for N-Methylnicotinium Disposal

The following step-by-step procedure outlines the essential operational and disposal plan for this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Step 1: Waste Identification and Segregation

  • Classification: Treat all this compound waste, including pure substance, solutions, and contaminated materials, as hazardous waste. This is a precautionary measure based on its relationship to nicotine, which is classified as an acute hazardous waste (P075)[1].

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Store it separately from incompatible materials such as strong oxidizing agents. As a general rule, always segregate chemical waste by hazard class (e.g., flammable, corrosive, toxic, reactive)[2].

Step 2: Proper Containerization

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-on cap[3]. The original manufacturer's container is often the best option for disposing of unused or expired chemicals[4]. If transferring to a new container, ensure it is appropriately labeled.

  • Container Integrity: The container must be in good condition, free from cracks, rust, or any signs of deterioration[5].

  • Headroom: Leave at least one inch of headroom in liquid waste containers to allow for expansion[2].

Step 3: Accurate and Compliant Labeling

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas[2]. For mixtures, list all components and their approximate percentages[2].

  • Hazard Information: Indicate the associated hazards (e.g., toxic).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[2][3]. This area should be under the control of laboratory personnel and away from normal lab activities[3].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and can hold 110% of the volume of the largest container it holds[3]. This is crucial for preventing spills and segregating incompatible wastes[3].

  • Container Closure: Keep the waste container securely capped at all times, except when adding waste[3][5].

Step 5: Disposal of Empty Containers and Contaminated Materials

  • Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste[5][6]. Subsequent rinses may also need to be collected, depending on institutional policies[6]. After thorough rinsing and air-drying, the container may be disposed of in the regular trash after defacing the label[6].

  • Contaminated Solids: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a clearly labeled, sealed plastic bag and disposed of as hazardous solid waste[3][6].

Step 6: Arranging for Waste Pickup

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowable time (check with your institution's EHS for specific time limits), contact your EHS department to arrange for pickup and disposal[4].

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and guidelines relevant to the disposal of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific quantities may vary based on local and institutional regulations.

ParameterGuideline/LimitCitation(s)
Satellite Accumulation Area (SAA) Limits
Total Hazardous Waste VolumeGenerally, no more than 25 gallons per laboratory.[4]
Acutely Hazardous Waste (P-listed)No more than 1 quart of reactive acutely hazardous waste.[4]
Container Fullness Leave at least one-inch of headroom to allow for expansion.[2]
Drain Disposal pH Range (for approved non-hazardous aqueous solutions only) pH between 5.0 and 12.5, or 5.5 and 10.5. Note: This is NOT for hazardous waste like this compound.[2][7]
Empty Container Rinsing The first rinse must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[6]

Experimental Protocols

Currently, there are no widely established and approved experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to dispose of it as hazardous chemical waste through your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Initial Handling cluster_1 Storage in Satellite Accumulation Area (SAA) cluster_2 Final Disposal & Record Keeping cluster_3 Empty Container & Contaminated Debris A This compound Waste Generated B Select Compatible, Leak-Proof Container A->B N Contaminated Solids (e.g., gloves, wipes) A->N C Affix 'Hazardous Waste' Label B->C D Add Waste to Container C->D E Place in Secondary Containment D->E F Store in Designated SAA E->F G Keep Container Closed F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J Maintain Disposal Records I->J K Empty Container L Triple-Rinse (Collect First Rinseate as Hazardous Waste) K->L M Dispose of Rinsed Container in Trash (Label Defaced) L->M O Collect in Labeled Bag as Hazardous Waste N->O O->I

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling N-Methylnicotinium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for handling N-Methylnicotinium in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given that this compound is a metabolite of nicotine, and specific safety data for this compound is limited, the following guidance is largely based on the well-documented safety profile of nicotine.[1][2][3] Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for the specific product you are using.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its parent compound, nicotine, are hazardous substances that can be absorbed through the skin and by inhalation.[1] Exposure can cause irritation to the skin, eyes, and respiratory system.[4] Therefore, appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check for integrity before use.To prevent skin contact and absorption.[4][5]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[4][6][7]
Body Protection A lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls may be necessary.To protect skin from splashes and contamination.[5][8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[5][7]To prevent inhalation of aerosols or dust.
Footwear Closed-toe shoes.To protect feet from spills.[5]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[6]
  • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
  • Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
  • Ensure proper labeling of all containers.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or apron.
  • Put on safety goggles or a face shield.
  • Put on chemical-resistant gloves. Ensure gloves are the correct size and are inspected for any tears or holes.

3. Handling the Compound:

  • Handle this compound with care to avoid generating dust or aerosols.
  • Use appropriate tools (e.g., spatula, forceps) for transferring the solid material.
  • If working with a solution, use a calibrated pipette or syringe to transfer the liquid.
  • Keep containers tightly closed when not in use.[4]

4. Decontamination and Doffing PPE:

  • After handling is complete, decontaminate the work area with an appropriate cleaning agent.
  • Remove PPE in the correct order to avoid cross-contamination:
  • Gloves
  • Gown/apron
  • Face shield/goggles
  • Wash hands thoroughly with soap and water.[4][8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area (Fume Hood) gather_materials Gather all necessary materials prep_area->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe handle_compound Handle this compound with care don_ppe->handle_compound close_containers Keep containers closed handle_compound->close_containers decontaminate Decontaminate work area close_containers->decontaminate dispose_waste Dispose of waste properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A diagram illustrating the decision-making process for the proper disposal of different types of waste generated when handling this compound.

Quantitative Data

Occupational Exposure Limits and Toxicity Data for Nicotine

ParameterValueReference
OSHA PEL (Permissible Exposure Limit)0.5 mg/m³ (TWA)
ACGIH TLV (Threshold Limit Value)0.5 mg/m³ (TWA); (skin)
NIOSH REL (Recommended Exposure Limit)0.5 mg/m³ (TWA)
LD50 (Oral, Rat)50 mg/kgNot found in search results
LD50 (Dermal, Rabbit)140 mg/kgNot found in search results

TWA: Time-Weighted Average

It is crucial to handle this compound with the assumption that it has a similar toxicity profile to nicotine. Always strive to minimize exposure, regardless of the established limits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylnicotinium
Reactant of Route 2
N-Methylnicotinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.